molecular formula C4HCl2FN2 B1312760 4,6-Dichloro-5-fluoropyrimidine CAS No. 213265-83-9

4,6-Dichloro-5-fluoropyrimidine

Katalognummer: B1312760
CAS-Nummer: 213265-83-9
Molekulargewicht: 166.97 g/mol
InChI-Schlüssel: DGMIGAHDDPJOPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-fluoropyrimidine (CAS 213265-83-9) is a high-purity halogenated pyrimidine compound supplied with a minimum assay of 98% . This chemical serves as a versatile and critical building block in organic synthesis, primarily for the development of active pharmaceutical ingredients (APIs) . Its molecular formula is C 4 HCl 2 FN 2 , and it has a molecular weight of 166.97 g/mol . The presence of two chlorine atoms and one fluorine atom on the pyrimidine ring makes it a highly reactive substrate for nucleophilic aromatic substitution, allowing researchers to selectively introduce various amines, alkoxides, and other nucleophiles to create diverse disubstituted pyrimidine libraries. A specific application of this compound is its use as a key intermediate in the synthesis of the bactericide Metrafenone . The synthetic utility of this compound is demonstrated in patented routes, which describe its preparation from fluoromalonic acid diesters via a cyclization reaction with formamide to form 4,6-dihydroxy-5-fluoropyrimidine, followed by chlorination with phosphorus oxychloride . This compound is classified as a combustible liquid and poses serious hazards, including causing severe skin burns and eye damage . It must be stored in a cool, well-ventilated area, in a tightly closed container, and away from oxidizing agents . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIGAHDDPJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461170
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213265-83-9
Record name 4,6-Dichloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213265-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dichloro-5-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine ring, makes it a versatile building block for introducing the fluoropyrimidine scaffold into larger, more complex structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and herbicides.

Chemical Properties

This compound is a solid at room temperature, though some sources describe it as a liquid, suggesting it may have a low melting point. It is slightly soluble in water.[1]

Physical and Chemical Data
PropertyValueReference(s)
Molecular Formula C₄HCl₂FN₂[1]
Molecular Weight 166.97 g/mol [1]
CAS Number 213265-83-9[1]
Appearance Solid[1]
Boiling Point 50-60 °C at 14 mmHg[1]
Density 1.605 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 91 °C (196 °F)[1]
Solubility Slightly soluble in water.[1]
Storage Temperature 2-8°C[1]
Spectral Data
  • ¹H NMR: A single peak is expected for the proton at the C2 position of the pyrimidine ring. One source reports a chemical shift (δ) of 8.8 ppm (s, 1H) in DMSO-d₆.

  • ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The carbons attached to the electronegative chlorine and fluorine atoms (C4, C5, and C6) would appear at a lower field (higher ppm) compared to the C2 carbon.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or cleavage of the pyrimidine ring.

Synthesis and Reactivity

This compound is typically synthesized from 5-fluorouracil (B62378) or its derivatives. The key transformation involves the replacement of the hydroxyl groups at the 4 and 6 positions with chlorine atoms.

General Synthesis Pathway

A common synthetic route involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

G Start 5-Fluoro-4,6-dihydroxypyrimidine Intermediate This compound Start->Intermediate Chlorination Reagent Phosphorus Oxychloride (POCl3) Reagent->Intermediate

Figure 1: General synthesis scheme for this compound.
Detailed Experimental Protocol: Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine

Materials:

  • 5-Fluoro-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as a catalyst)

  • Toluene (as a solvent)

  • Dichloromethane

  • Water

  • Hydrochloric acid

  • Sodium bicarbonate solution

Procedure:

  • To a reaction flask, add 5-fluoro-4,6-dihydroxypyrimidine and toluene.

  • Slowly add phosphorus oxychloride to the mixture.

  • Carefully add N,N-dimethylaniline to the slurry. The reaction is exothermic.

  • Heat the reaction mixture to reflux and stir for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a mixture of ice and water to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity

The chlorine atoms at the 4 and 6 positions of this compound are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at these positions, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines.

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of high-value chemical products.

Synthesis of Kinase Inhibitors

Substituted pyrimidines are a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. This compound can be used as a starting material to synthesize various kinase inhibitors by sequential nucleophilic substitution of the two chlorine atoms. For example, it is a precursor in the synthesis of certain Aurora kinase inhibitors.

G Start 4,6-dichloro- 5-fluoropyrimidine Step1 Nucleophilic Substitution (R1-NH2) Start->Step1 Intermediate 4-Amino-6-chloro- 5-fluoropyrimidine derivative Step1->Intermediate Step2 Nucleophilic Substitution (R2-NH2) Intermediate->Step2 Final Kinase Inhibitor (e.g., Aurora Kinase Inhibitor) Step2->Final

Figure 2: Workflow for the synthesis of kinase inhibitors.
Synthesis of Herbicides

This compound is an important intermediate in the synthesis of the herbicide florasulam (B129761).[3][4] Florasulam is a triazolopyrimidine sulfonanilide herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

The synthesis of florasulam involves a multi-step process where this compound is converted to a triazolopyrimidine core, which is then further functionalized to yield the final herbicide.

G cluster_pathway Mechanism of Action of Florasulam Florasulam Florasulam Florasulam->Inhibition ALS Acetolactate Synthase (ALS) AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->AminoAcids PlantGrowth Plant Growth AminoAcids->PlantGrowth Inhibition->ALS Block->AminoAcids Inhibition

Figure 3: Simplified signaling pathway showing the inhibition of ALS by florasulam.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if inhalation is possible.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.

  • Keep away from incompatible materials such as oxidizing agents.

  • Avoid breathing vapors and contact with skin and eyes.

  • Wash thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its reactivity allows for the efficient synthesis of a diverse range of substituted pyrimidine derivatives. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

4,6-dichloro-5-fluoropyrimidine CAS number 213265-83-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine (CAS: 213265-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic organic compound.[1] Identified by the CAS number 213265-83-9, this compound features a pyrimidine (B1678525) ring structure substituted with two chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.[1] Its unique arrangement of functional groups provides reactive sites that are highly valuable for further chemical transformations, establishing it as a critical intermediate and versatile building block in organic synthesis.[1][2]

Primarily, this compound serves as a key precursor in the development of pharmaceuticals and agrochemicals.[2][3][4] The presence and position of its halogen substituents significantly influence its reactivity, making it an important component in the synthesis of more complex, biologically active molecules, such as kinase inhibitors.[1][2] This guide provides a comprehensive overview of its properties, synthesis, safety, and handling protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically a colorless oil or a white to off-white solid.[1][3] It is slightly soluble in water but shows good solubility in common organic solvents.[1][3][4][5]

PropertyValueSource(s)
Molecular Formula C₄HCl₂FN₂[4][6][7]
Molecular Weight 166.97 g/mol [6][7]
Appearance Amber/colorless oil or solid[1][3][5]
Boiling Point 35°C @ 1 torr; 50-60°C @ 14 mmHg[3][4][5]
Density 1.605 ± 0.06 g/cm³ (Predicted)[5][8]
Flash Point 91°C (196°F)[4][5]
pKa -5.42 ± 0.26 (Predicted)[5]
Storage Temperature 2-8°C, Inert atmosphere[5]
Water Solubility Slightly soluble[3][4][5]
IUPAC Name This compound[7]
InChI Key DGMIGAHDDPJOPN-UHFFFAOYSA-N[4][7]
SMILES C1=NC(=C(C(=N1)Cl)F)Cl[6]

Spectroscopic Data

Spectroscopic data for this compound is available for structure confirmation and analysis.

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.8 (s, 1H).[3]

  • Other spectroscopic data such as ¹³C NMR, IR, and MS are also available from various chemical suppliers.[9][10]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from diethyl fluoroacetate (B1212596) or a similar precursor.[11][12][13]

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

This step involves the cyclization of a fluorinated starting material with formamidine (B1211174) acetate (B1210297) in the presence of a strong base.[11]

Experimental Protocol:

  • Add sodium methoxide (B1231860) (2.0 mol) and methanol (B129727) (1200 mL) to a 2000 mL reaction flask.[11]

  • Add formamidine acetate (2.0 mol) to the mixture and heat to reflux.[11]

  • Add diethyl fluoroacetate (1.0 mol) dropwise over approximately 1 hour.[11]

  • Maintain the reaction at reflux for 8 hours.[11]

  • After the reaction is complete, distill off the methanol under reduced pressure.[11]

  • Dissolve the residue in 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.[11]

  • Filter the solid and dry it in a vacuum at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.[11]

Step 2: Chlorination to this compound

The intermediate dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃).[3][13]

Experimental Protocol:

  • To a slurry of 5-fluoropyrimidine-4,6-diol (B35119) (2.125 mol) in a 2 L three-necked round-bottomed flask, slowly add phosphorus oxychloride (6.376 mol) at room temperature.[3]

  • Slowly add N,N-dimethylaniline (0.638 mol) to the slurry via an addition funnel. The reaction is exothermic.[3]

  • Heat the reaction mixture to 110°C and stir for 6 hours.[3]

  • After cooling, the excess phosphorus oxychloride can be distilled off.[13]

  • The reaction mixture is carefully poured onto crushed ice.[3]

  • The aqueous layer is extracted with dichloromethane (B109758) (2 x 2 L).[3]

  • The combined organic layers are washed sequentially with cold 6 N hydrochloric acid and saturated sodium bicarbonate solution.[3]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil.[3]

  • Further purification can be achieved by vacuum distillation.[3]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination DF Diethyl Fluoroacetate Intermediate 4,6-dihydroxy- 5-fluoropyrimidine DF->Intermediate Reflux in Methanol FA Formamidine Acetate FA->Intermediate Reflux in Methanol NaOCH3 Sodium Methoxide (Base) NaOCH3->Intermediate Reflux in Methanol Product 4,6-dichloro- 5-fluoropyrimidine (Final Product) Intermediate->Product Heat at 110°C POCl3 Phosphorus Oxychloride (Chlorinating Agent) POCl3->Product Cat N,N-dimethylaniline (Catalyst) Cat->Product

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate for pharmaceuticals.[3][4] The two chlorine atoms on the pyrimidine ring are effective leaving groups, making them susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.

While specific drug pathways involving this exact molecule are proprietary, its structural motif is common in the development of:

  • Kinase Inhibitors: Fluorinated pyrimidines are core structures in many small molecule kinase inhibitors used in targeted cancer therapies.[2]

  • Antiviral Agents: It can serve as a building block for nucleoside analogs used in antiviral treatments.[2]

  • Agrochemicals: The compound also finds use in the development of novel pesticides and herbicides.[2][13]

Reactivity_Diagram Core This compound Site1 C4-Cl (Reactive Site) Core->Site1 Site2 C6-Cl (Reactive Site) Core->Site2 Product Substituted Pyrimidine (Pharmaceutical Precursor) Site1->Product Site2->Product Nu Nucleophile (e.g., R-NH2, R-OH) Nu->Site1 Nucleophilic Substitution Nu->Site2

Reactivity of this compound as an intermediate.

Safety and Handling

This compound is a hazardous chemical that causes severe skin burns and eye damage.[7][14] It is also harmful if swallowed, in contact with skin, or inhaled.[7][14] Strict adherence to safety protocols is mandatory.

Hazard Identification and Precautionary Statements
GHS ClassificationHazard Statement (H-Code)Precautionary Statement (P-Code)Source(s)
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330[7][14]
Acute Toxicity, Dermal H312: Harmful in contact with skinP280[7][14]
Skin Corrosion H314: Causes severe skin burns and eye damageP260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405[7][14]
Acute Toxicity, Inhalation H332: Harmful if inhaledP261, P271[7][14]
Serious Eye Damage H318: Causes serious eye damageP280, P305+P351+P338[7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[14][15]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]

  • General Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14] Launder contaminated clothing before reuse.[14]

First Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14][15] If not breathing, give artificial respiration.[15] Call a physician or poison control center immediately.[14][15]

  • Skin Contact: Immediately take off all contaminated clothing.[14][15] Rinse skin with plenty of water or shower for at least 15 minutes.[14][15] Call a physician immediately.[15]

  • Eye Contact: Rinse cautiously with water for several minutes.[14][15] Remove contact lenses, if present and easy to do.[15] Continue rinsing for at least 15 minutes.[14][15] Immediately call a physician or ophthalmologist.[15]

  • Ingestion: Rinse mouth.[14][15] DO NOT induce vomiting.[14][15] Call a physician or poison control center immediately.[15]

Storage and Disposal
  • Storage: Store locked up in a dry, cool, and well-ventilated place.[15] Keep the container tightly closed and store in a corrosives area.[15] Keep away from heat, sparks, and open flames.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15] Do not empty into drains.[16]

References

4,6-dichloro-5-fluoropyrimidine structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its pyrimidine (B1678525) core, substituted with two chlorine atoms and a fluorine atom, provides a reactive scaffold for developing more complex, biologically active molecules.[2] This technical guide provides a comprehensive overview of its structure, synthesis, and key experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The structure of this compound is defined by a pyrimidine ring with chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.

  • Chemical Formula: C₄HCl₂FN₂[4]

  • Molecular Weight: 166.97 g/mol [4][5]

  • CAS Number: 213265-83-9[1][4][5]

  • Appearance: Typically a white to off-white solid or an amber-colored oil.[1][2][6]

  • Solubility: Slightly soluble in water, with moderate solubility in polar organic solvents.[2][6][7]

  • SMILES: C1=NC(=C(C(=N1)Cl)F)Cl[5]

  • InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]

Synthesis Methodologies

The synthesis of this compound predominantly involves the chlorination of a dihydroxy precursor, 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluoropyrimidine-4,6-diol). This precursor can be synthesized from various starting materials.

Method 1: Chlorination of 5-Fluoro-4,6-dihydroxypyrimidine

This is a direct and common method for producing the title compound. The dihydroxy pyrimidine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1][8]

Method 2: Two-Step Synthesis from Diethyl Fluoroacetate (B1212596)

A comprehensive synthesis starting from more basic precursors involves two main stages:

  • Formation of the Dihydroxy Intermediate: Diethyl fluoroacetate is reacted with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium methoxide (B1231860) to form 4,6-dihydroxy-5-fluoropyrimidine.[9]

  • Chlorination: The resulting dihydroxy intermediate is then chlorinated using phosphorus oxychloride to yield this compound.[9]

Method 3: Two-Step Synthesis from Fluoromalonic Acid Diester

An alternative route to the dihydroxy intermediate involves reacting a fluoromalonic acid diester (e.g., diethyl fluoromalonate) with formamide (B127407) in the presence of an alkali metal alkoxide.[8][10] The subsequent chlorination step can be performed with phosphorus oxychloride, sometimes in combination with chlorine gas and phosphorus trichloride (B1173362) to recycle the POCl₃.[8][10]

Experimental Protocols

Protocol 1: Synthesis from 5-Fluoropyrimidine-4,6-diol[1]
  • Reaction Setup: To a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol (B35119) (276.459 g, 2.125 mol).

  • Reagent Addition: Slowly add phosphoryl chloride (0.593 L, 6.376 mol) to form a slurry at room temperature. Subsequently, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) through an addition funnel. The reaction is exothermic.

  • Reaction: Heat the reaction mixture and stir at 110°C for 6 hours.

  • Work-up: After cooling to room temperature, slowly pour the mixture into a 2 L mixture of brine and ice with stirring.

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (2 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to afford crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation (boiling point of 35°C at 1 torr) to yield a colorless oil.[1]

Protocol 2: Two-Step Synthesis from Diethyl Fluoroacetate[9]

Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

  • Reaction Setup: Add sodium methoxide (108 g, 2.0 mol) and methanol (B129727) (1200 mL) to a 2000 mL reaction flask. Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

  • Reagent Addition: Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

  • Reaction: Continue the reflux for the specified reaction time.

  • Isolation: After the reaction is complete, distill off the methanol under reduced pressure. Add 1000 mL of water to the residue.

  • Precipitation: Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

  • Drying: Dry the solid in vacuo at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Step B: Synthesis of this compound

  • Reaction Setup: To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (B28343) (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

  • Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline, 38.0 mL, 0.3 mol).

  • Reaction: Maintain the reaction under reflux for 8 hours.

  • Work-up and Isolation: Follow a standard aqueous work-up and extraction procedure similar to Protocol 1 to isolate the final product.

Data Presentation

Table 1: Reagents and Conditions for Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine

Reagent Molar Eq. Amount
5-Fluoropyrimidine-4,6-diol 1.0 276.459 g (2.125 mol)
Phosphoryl chloride (POCl₃) 3.0 0.593 L (6.376 mol)
N,N-dimethylaniline 0.3 81 mL (0.638 mol)
Reaction Conditions
Temperature 110°C
Time 6 hours
Yield
Crude 98%
After Distillation 79%

Data sourced from ChemicalBook.[1]

Table 2: Reagents and Yields for Two-Step Synthesis from Diethyl Fluoroacetate

Step Reagent Molar Eq. Amount Yield Purity
A Diethyl fluoroacetate 1.0 178 g (1.0 mol) 89.2% 96.8% (HPLC)
Sodium methoxide 2.0 108 g (2.0 mol)
Formamidine acetate 2.0 208 g (2.0 mol)
B 4,6-Dihydroxy-5-fluoropyrimidine 1.0 195 g (1.5 mol) 80.1%* >98%
Phosphorus oxychloride 2.0 275 mL (3.0 mol)
N,N-dimethylaniline 0.2 38.0 mL (0.3 mol)

Yield reported for a similar reaction using trichloroethylene (B50587) as the solvent. Data sourced from Eureka | Patsnap.[9]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Chlorination A Diethyl Fluoroacetate D 4,6-Dihydroxy-5-fluoropyrimidine (Intermediate) A->D Reflux in Methanol B Formamidine Acetate B->D Reflux in Methanol C Sodium Methoxide (Base) C->D Reflux in Methanol G This compound (Final Product) D->G Reflux in Toluene E Phosphorus Oxychloride (POCl₃) E->G F Tertiary Amine (Catalyst) F->G

Caption: Two-step synthesis pathway for this compound.

References

physical and chemical properties of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a fluorine atom on the pyrimidine ring, make it a versatile intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and purification. Furthermore, this document explores its chemical reactivity, safety considerations, and its emerging role in the development of targeted therapeutics, particularly as an intermediate for kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature, exhibiting moderate solubility in polar organic solvents and slight solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 213265-83-9[1]
Molecular Formula C₄HCl₂FN₂[1]
Molecular Weight 166.97 g/mol [1]
Appearance White to off-white solid[3]
Melting Point Not explicitly stated, but noted to be a solid at room temperature. A related isomer, 2,4-dichloro-5-fluoropyrimidine, has a melting point of 37-41 °C.[3][4]
Boiling Point 50-60 °C at 14 mmHg[3]
Density 1.605 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol (B129727) (Slightly).[3][5]
InChI Key DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]
SMILES C1=NC(=C(C(=N1)Cl)F)Cl[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a singlet at approximately 8.8 ppm (in DMSO-d₆), corresponding to the single proton on the pyrimidine ring.[5]

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of pyrimidine derivatives shows characteristic bands for C-N and C=N stretching, as well as ring vibrations.[8][9] For this compound, one would expect to observe additional strong absorptions corresponding to the C-Cl and C-F stretching vibrations.

Mass Spectrometry

Electron impact mass spectrometry of halogenated pyrimidines typically shows a prominent molecular ion peak.[10] The fragmentation pattern of this compound would likely involve the loss of chlorine and fluorine radicals, as well as cleavage of the pyrimidine ring.[11][12][13]

Chemical Reactivity and Synthesis

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents makes the carbon atoms at positions 4 and 6 highly susceptible to attack by nucleophiles.[14][15]

  • Reactivity with Amines: Reactions with primary and secondary amines proceed readily, often at room temperature or with gentle heating, to displace the chlorine atoms.[16] This reactivity is fundamental to its use in constructing libraries of substituted pyrimidine derivatives for drug discovery. The presence of the fluorine atom at the 5-position can influence the regioselectivity of these substitution reactions.

  • Stability: The compound is relatively stable under standard conditions but should be stored in a cool, dry place under an inert atmosphere.[3]

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides.[4]

Synthesis

This compound is typically synthesized from 5-fluoroorotic acid or related pyrimidine precursors. A common synthetic route involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.

This protocol describes a two-step synthesis starting from diethyl fluoromalonate and formamidine (B1211174) acetate (B1210297).

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

  • To a 2 L reaction flask, add sodium methoxide (B1231860) (108 g, 2.0 mol) and methanol (1200 mL).

  • Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

  • Slowly add diethyl fluoroacetate (B1212596) (178 g, 1.0 mol) dropwise over approximately 1 hour.

  • Maintain the reaction at reflux for 8 hours.

  • After completion, remove methanol by distillation under reduced pressure.

  • To the residue, add 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

  • Filter the solid, wash with water, and dry under vacuum at 80 °C to yield 4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Synthesis of this compound

  • Suspend 4,6-dihydroxy-5-fluoropyrimidine (e.g., 51.8 g, 0.375 mol) in phosphorus oxychloride (POCl₃, e.g., 287.4 g, 1.875 mol).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and brine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold 6 N hydrochloric acid and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by vacuum distillation.

  • Collect the fraction with a boiling point of 35 °C at 1 torr.

Alternatively, recrystallization from a suitable solvent system can be employed for purification.[17][18][19]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[20][21] The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the reactive chlorine atoms on this intermediate allow for the facile introduction of various substituents to modulate potency and selectivity.

Role as a Precursor to Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site. The 4- and 6-positions of the pyrimidine ring are often substituted with amine-containing groups that can form crucial hydrogen bonds with the kinase backbone. This compound provides a direct route to synthesize libraries of such compounds for screening against various kinase targets. While specific drug names synthesized directly from this intermediate are not prevalent in the provided search results, its isomer, 2,4-dichloro-5-fluoropyrimidine, is a known precursor for potential kinase inhibitors targeting Protein Kinase Cθ and Aurora kinases.[21]

Potential Interaction with Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

Fluoropyrimidines are a class of antimetabolite drugs used in chemotherapy. Their mechanism of action often involves the inhibition of thymidylate synthase.[22] A key enzyme in the catabolism of fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD).[23][24][25] The structure of this compound suggests it could potentially interact with DPD or other enzymes in the pyrimidine metabolic pathway. Inhibitors of DPD are of clinical interest as they can enhance the efficacy and reduce the toxicity of fluoropyrimidine-based chemotherapies.[26]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_0 Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine cluster_1 Step 2: Synthesis of this compound cluster_2 Purification Diethyl fluoromalonate Diethyl fluoromalonate Reaction_1 Cyclocondensation (Reflux) Diethyl fluoromalonate->Reaction_1 Formamidine acetate Formamidine acetate Formamidine acetate->Reaction_1 Sodium methoxide in Methanol Sodium methoxide in Methanol Sodium methoxide in Methanol->Reaction_1 Intermediate 4,6-dihydroxy-5-fluoropyrimidine Reaction_1->Intermediate Reaction_2 Chlorination (Reflux) Intermediate->Reaction_2 POCl3 Phosphorus oxychloride POCl3->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification_Method Vacuum Distillation Crude_Product->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

A flowchart illustrating the synthesis and purification process.
Logical Relationship in SNAr Reactions

The following diagram depicts the logical relationship of a typical nucleophilic aromatic substitution reaction involving this compound.

G Nucleophilic Aromatic Substitution (SNAr) on this compound Start This compound Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction Intermediate_1 Monosubstituted Product Reaction->Intermediate_1 1 eq. Nucleophile Intermediate_2 Disubstituted Product Reaction->Intermediate_2 Excess Nucleophile Intermediate_1->Reaction Excess Nucleophile Final_Product Substituted Pyrimidine Derivative Intermediate_1->Final_Product Intermediate_2->Final_Product

Logical flow of SNAr reactions on the core scaffold.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from heat, sparks, and open flames.[3]

  • In case of exposure:

    • Skin contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. Seek immediate medical attention.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined reactivity, particularly towards nucleophiles, allows for the systematic construction of substituted pyrimidine libraries. A thorough understanding of its physical, chemical, and safety properties is essential for its effective and safe utilization in research and development. As the demand for novel targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is expected to increase.

References

4,6-dichloro-5-fluoropyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,6-dichloro-5-fluoropyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document details its chemical properties, experimental protocols for its synthesis, and its significance in organic synthesis.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a pyrimidine (B1678525) ring structure substituted with two chlorine atoms and one fluorine atom.[2] This arrangement of halogens significantly influences its reactivity, making it a versatile building block in the development of biologically active molecules.[2]

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₄HCl₂FN₂PubChem[3]
Molecular Weight 166.97 g/mol PubChem[3]
CAS Number 213265-83-9Sigma-Aldrich
Appearance White to off-white solid or colorless oilCymitQuimica, ChemicalBook[1][2]
Boiling Point 35°C at 1 torrChemicalBook[1]
Solubility Slightly soluble in waterFisher Scientific

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical manufacturing. A common and effective method involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis from 5-fluoro-4,6-dihydroxypyrimidine[1]

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 5-fluoro-4,6-dihydroxypyrimidine (5-fluoropyrimidine-4,6-diol)

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 6 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine

  • Ice

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottomed flask, slowly add phosphoryl chloride (0.593 L, 6.376 mol) to 5-fluoropyrimidine-4,6-diol (B35119) (276.459 g, 2.125 mol) at room temperature to form a slurry.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the slurry through an addition funnel. Note that this reaction is exothermic.

  • Heating: Heat the reaction mixture to 110°C and continue stirring for 6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a 2 L mixture of brine and ice while stirring.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to yield this compound as an amber-colored oil.

  • Purification (Optional): For higher purity, the crude product can be subjected to vacuum distillation. Collect the fraction with a boiling point of 35°C at a pressure of 1 torr. This will yield a colorless oily substance.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

G A 5-fluoro-4,6- dihydroxypyrimidine D Reaction Mixture (Slurry) A->D B Phosphoryl Chloride (POCl3) B->D C N,N-dimethylaniline (Catalyst) C->D E Heating (110°C, 6h) D->E F Quenching (Brine/Ice) E->F G Extraction (Dichloromethane) F->G H Washing (Acid & Base) G->H I Drying & Concentration H->I J This compound (Product) I->J

Caption: Synthetic workflow for this compound.

References

Solubility of 4,6-dichloro-5-fluoropyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-dichloro-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents.

Introduction

Qualitative Solubility Profile

Based on supplier information and safety data sheets, the qualitative solubility of this compound can be summarized as follows:

  • Water: Slightly soluble.[2][3]

  • Polar Organic Solvents: Expected to have moderate solubility.[1]

The presence of two chlorine atoms and a fluorine atom on the pyrimidine (B1678525) ring influences its polarity and potential for intermolecular interactions, suggesting that its solubility will vary significantly across different classes of organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not published in peer-reviewed literature or publicly accessible databases. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction
e.g., Methanole.g., 25User-determinedUser-determinedUser-determined
e.g., Ethanole.g., 25User-determinedUser-determinedUser-determined
e.g., Isopropanole.g., 25User-determinedUser-determinedUser-determined
e.g., Ethyl Acetatee.g., 25User-determinedUser-determinedUser-determined
e.g., Acetonee.g., 25User-determinedUser-determinedUser-determined
e.g., Dichloromethanee.g., 25User-determinedUser-determinedUser-determined
e.g., Toluenee.g., 25User-determinedUser-determinedUser-determined
e.g., N,N-Dimethylformamide (DMF)e.g., 25User-determinedUser-determinedUser-determined
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25User-determinedUser-determinedUser-determined

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5][6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe. To avoid temperature changes that could affect solubility, the filtration step should be performed at the equilibrium temperature if possible.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents like DMF or DMSO, a vacuum oven at a suitable temperature may be necessary to facilitate evaporation without decomposing the solute.

  • Determination of Solute Mass:

    • Once the solvent is completely removed, place the evaporation dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

    • The difference between the final mass of the dish with the dried solute and the initial mass of the empty dish gives the mass of the dissolved this compound.

Calculations
  • Solubility ( g/100 mL):

    • Solubility = (Mass of solute / Volume of solution withdrawn) * 100

  • Molar Solubility (mol/L):

    • Molar Solubility = (Mass of solute / Molecular weight of solute) / Volume of solution withdrawn (in L)

    • Molecular Weight of this compound: 166.97 g/mol [7]

  • Mole Fraction:

    • Mass of solvent = Mass of solution - Mass of solute

    • Moles of solute = Mass of solute / Molecular weight of solute

    • Moles of solvent = Mass of solvent / Molecular weight of solvent

    • Mole Fraction of solute = Moles of solute / (Moles of solute + Moles of solvent)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw supernatant with syringe prep2->samp1 samp2 Filter through 0.45 µm filter into pre-weighed dish samp1->samp2 ana1 Evaporate solvent samp2->ana1 ana2 Dry residue to constant mass ana1->ana2 ana3 Weigh dried solute ana2->ana3 calc1 Calculate solubility (g/100mL, mol/L, mole fraction) ana3->calc1

Gravimetric method for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with a detailed and reliable experimental protocol to determine this essential physicochemical property. The provided methodology and data presentation templates will enable scientists in drug development and chemical research to generate the necessary data for their specific applications, leading to more robust and optimized synthetic and formulation processes.

References

4,6-dichloro-5-fluoropyrimidine safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine: Safety, Handling, and Experimental Applications

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for reagents is paramount. This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine (B1678525) ring structure. It is typically a white to off-white solid or a colorless to amber colored oil that may solidify at low temperatures. It is slightly soluble in water but soluble in many polar organic solvents.

PropertyValueSource
CAS Number 213265-83-9
Molecular Formula C4HCl2FN2
Molecular Weight 166.97 g/mol
Boiling Point 50-60°C at 14 mmHg
Density 1.605 ± 0.06 g/cm3 (Predicted)
Flash Point 91°C (196°F)
Storage Temperature 2-8°C, under an inert atmosphere

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)
Serious Eye Damage/Eye Irritation Category 1 (Causes serious eye damage)
Precautionary Statements Summary:
  • Prevention: Do not breathe mist, vapors, or spray. Wash exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or outdoors. Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.

  • Response: In case of ingestion, rinse the mouth but do not induce vomiting; seek immediate medical attention. For skin or hair contact, immediately remove all contaminated clothing and rinse the skin with large amounts of water. If inhaled, move the person to fresh air and keep them comfortable for breathing. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and continue rinsing.

  • Storage: Store in a locked, cool, dry, and well-ventilated place in the original, tightly sealed container. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to ensure safety.

Safe_Handling_Workflow General Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Check_Ventilation Ensure Proper Ventilation (Fume Hood) Don_PPE->Check_Ventilation Weigh_Chemical Weigh/Measure Chemical in a Ventilated Area Check_Ventilation->Weigh_Chemical Perform_Experiment Perform Experiment in Fume Hood Weigh_Chemical->Perform_Experiment Seal_Container Keep Containers Sealed When Not in Use Perform_Experiment->Seal_Container Clean_Spills Clean Spills Immediately Following SDS Protocol Seal_Container->Clean_Spills Dispose_Waste Dispose of Waste in Labeled Hazardous Waste Container Clean_Spills->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: General workflow for safely handling hazardous chemicals.

Recommended Personal Protective Equipment:
  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product. Launder contaminated clothing before reuse.

Experimental Protocols

This compound is a valuable intermediate for pharmaceuticals and pesticides. Below is a generalized experimental protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this compound.

SNAr_Reaction_Workflow Experimental Workflow for SNAr Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, Nucleophile, and Solvent in Flask Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon, Nitrogen) Reactants->Inert_Atmosphere Add_Base Add Base (e.g., Na2CO3, DIPEA) Inert_Atmosphere->Add_Base Heating Heat Reaction Mixture to Desired Temperature Add_Base->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool Reaction to Room Temperature Monitoring->Cooling Extraction Perform Aqueous Workup and Extraction Cooling->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Example Protocol: Synthesis of a Monosubstituted Pyrimidine Derivative

This protocol is a general representation and should be adapted based on the specific nucleophile and desired product.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Base (e.g., Sodium Carbonate, DIPEA)

  • Palladium catalyst (if performing a cross-coupling reaction, e.g., Pd(PPh₃)₄)

  • Reagents for workup and purification (e.g., water, dichloromethane (B109758), sodium sulfate, silica (B1680970) gel)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Inert Atmosphere: Purge the flask with an inert gas like argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Add the nucleophile (1-1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture. If it is a cross-coupling reaction, the catalyst would be added at this stage.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

This technical guide provides essential information for the safe handling and use of this compound in a research setting. Always refer to the specific Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.

Spectroscopic Data of 4,6-dichloro-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,6-dichloro-5-fluoropyrimidine. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ)MultiplicitySolvent
8.8 ppm[1]Singlet (s)DMSO-d6

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this guide's compilation.

¹⁹F NMR Data

No experimental ¹⁹F NMR data for this compound was found in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration Type
~3100 - 3000C-H stretching (aromatic)
~1600 - 1450C=C and C=N stretching (pyrimidine ring)
~1300 - 1000C-F stretching
~800 - 600C-Cl stretching
Mass Spectrometry (MS)

The key mass spectrometry data for this compound is derived from its molecular formula, C₄HCl₂FN₂.

ParameterValue
Molecular Weight166.97 g/mol [2]
Exact Mass165.9500816 Da[2]

A detailed experimental mass spectrum with fragmentation patterns for this compound is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 166, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if required.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-10 seconds.

      • Number of scans: 1024 or more, depending on sample concentration.

    • ¹⁹F NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals to determine the relative ratios of the nuclei.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters (General):

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the solution as necessary for the specific ionization technique and instrument sensitivity.

  • Instrumentation and Ionization (Example: Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.

    • Ionization Energy (EI): Typically 70 eV.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern, particularly for the presence of chlorine atoms.

    • Identify and propose structures for the major fragment ions.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-fluoropyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, synthesis protocols, analytical methods for quality control, and its reactivity profile. This document aims to serve as a practical resource for the procurement and application of this versatile chemical compound.

Introduction

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, arising from the presence of two chlorine atoms and a fluorine atom on the pyrimidine ring, make it a versatile substrate for nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of a variety of biologically active molecules, including antiviral agents and herbicides. This guide will delve into the technical aspects of this compound, providing valuable information for its practical application in a laboratory and industrial setting.

Commercial Availability

A range of chemical suppliers offer this compound, with varying purity levels and quantities to suit different research and development needs. The table below summarizes the offerings from several prominent commercial suppliers.

SupplierPurityQuantities OfferedAdditional Information
Sigma-Aldrich ≥95%1 g, 5 g, 10 gResearch quantities readily available.[1]
Thermo Scientific 98%5 gPart of the Alfa Aesar portfolio; useful intermediate for pharmaceuticals.[2]
Biosynth High PurityInquire for detailsReference standards for pharmaceutical testing.[3]
Oakwood Chemical 95+%1 g, 5 gAvailable for laboratory use.[4]
Caming Pharmaceutical 98% minInquire for detailsEnterprise standard, identified by HNMR/IR.[5]
BLD Pharm Inquire for detailsInquire for detailsAvailable for research use.[6]
BOC Sciences Inquire for detailsInquire for detailsUseful research chemical.[]
LookChem Aggregators 98% - 99%Milligrams to Metric TonsConnects with various manufacturers, primarily in China.[1][8]
ChemicalBook Aggregators 98% - 99%Grams to KilogramsLists multiple suppliers, including manufacturers in China and India.[9][10]

Synthesis of this compound

The industrial synthesis of this compound typically proceeds from 5-fluoro-4,6-dihydroxypyrimidine. The following is a general experimental protocol based on published synthesis routes.[3][4][11][12][13]

Synthesis of 5-fluoro-4,6-dihydroxypyrimidine

This precursor can be synthesized by reacting diethyl 2-fluoromalonate with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium methoxide.[11]

Chlorination of 5-fluoro-4,6-dihydroxypyrimidine

Reaction Scheme:

G reactant 5-fluoro-4,6-dihydroxypyrimidine product This compound reactant->product 110 °C, 6 hours reagent POCl3, N,N-dimethylaniline

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a stirred slurry of 5-fluoropyrimidine-4,6-diol (B35119) in a suitable solvent (e.g., toluene (B28343) or excess phosphorus oxychloride), slowly add phosphorus oxychloride (POCl₃).[3][11]

  • Catalyst Addition: Slowly add a tertiary amine catalyst, such as N,N-dimethylaniline, to the reaction mixture. The reaction is exothermic.[3]

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours (e.g., 6 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).[3]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into a mixture of ice and brine.[3] The aqueous layer is then extracted with an organic solvent such as dichloromethane.[3]

  • Purification: The combined organic layers are washed sequentially with cold dilute acid (e.g., 6 N HCl) and a saturated sodium bicarbonate solution.[3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to amber oil.[3]

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its use in pharmaceutical and other high-purity applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 1.7 µm).[14]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid.[9][14]

  • Flow Rate: 0.4 - 1.0 mL/min.[14]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for purity assessment and identification of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity determination.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the pyrimidine ring.

  • ¹⁹F NMR: The fluorine NMR spectrum provides information about the fluorine environment and is particularly sensitive to the local electronic structure.[6][15][16] The chemical shift can be indicative of purity and the presence of isomers.[3]

Reactivity and Applications in Drug Development

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily displace the chlorine atoms. The reaction can often be controlled to achieve mono- or di-substitution. The fluorine atom at the 5-position influences the regioselectivity of these reactions.

G start This compound mono_sub Mono-substituted product start->mono_sub Nucleophile (1 eq) di_sub Di-substituted product mono_sub->di_sub Nucleophile (excess)

Caption: General pathway for nucleophilic substitution on this compound.

Application in the Synthesis of Antiviral Agents

This compound is a key starting material or intermediate in the synthesis of various antiviral compounds, particularly analogs of Favipiravir. The pyrimidine core is a common scaffold in molecules designed to inhibit viral replication.

The following diagram illustrates a plausible synthetic route to a Favipiravir analog, showcasing the role of this compound.

G start This compound step1 Mono-amination start->step1 R-NH2 step2 Hydrolysis step1->step2 H2O / base step3 Amidation step2->step3 Amide coupling final_product Favipiravir Analog step3->final_product

Caption: A potential synthetic pathway to a Favipiravir analog.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[] Users should consult the Safety Data Sheet (SDS) from their supplier for detailed safety and handling information.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with well-established synthetic routes and analytical methods, makes it an accessible building block for a wide range of research and development activities. A thorough understanding of its reactivity and safe handling procedures is essential for its effective utilization.

References

The Versatile Scaffold: Applications of 4,6-Dichloro-5-Fluoropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4,6-dichloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with the electronic influence of the fluorine atom at C5, provides a versatile scaffold for targeted chemical modifications. This strategic arrangement allows for selective and sequential functionalization, enabling the generation of libraries of compounds for screening against various therapeutic targets. This technical guide delves into the significant applications of this compound in the development of potent and selective inhibitors of key enzymes implicated in cancer and other diseases, with a focus on Aurora kinases, Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), and Spleen Tyrosine Kinase (SYK).

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] this compound has served as a crucial starting material for the development of potent Aurora kinase inhibitors.

Synthesis of 2,4-Diamino-5-fluoropyrimidine Derivatives

A common strategy involves the sequential nucleophilic aromatic substitution of the chlorine atoms on the pyrimidine (B1678525) ring. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.

Experimental Protocol: Synthesis of 2,4-Diamino-5-fluoropyrimidine Scaffolds [4]

  • Step 1: Monosubstitution at C4. To a solution of 2,4-dichloro-5-fluoropyrimidine (B19854) in a suitable solvent (e.g., isopropanol (B130326) or butanol), an appropriate amine is added. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the HCl generated. The reaction mixture is stirred at a controlled temperature until the starting material is consumed, yielding the 2-chloro-4-amino-5-fluoropyrimidine intermediate.[4]

  • Step 2: Disubstitution at C2. The resulting intermediate is then reacted with a second amine. This step often requires more forcing conditions, such as heating at reflux, to facilitate the substitution at the less reactive C2 position.[4] The reaction can be catalyzed by the addition of 4 N hydrochloric acid in isopropanol or butanol.[4]

  • Purification. The final 2,4-diamino-5-fluoropyrimidine product is purified using standard techniques such as column chromatography or recrystallization.

Biological Activity of 2,4-Diaminopyrimidine (B92962) Derivatives as Aurora Kinase Inhibitors

Several 2,4-diaminopyrimidine derivatives have demonstrated potent inhibitory activity against Aurora kinases and significant anti-proliferative effects in cancer cell lines.

Compound IDTarget(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Citation
11c Aurora A-HeLa0.5 - 4.0[3][5]
12a Aurora A309HCT-1161.31 ± 0.41[6]
Aurora B293A54912.05 ± 0.45[6]
MCF-720.53 ± 6.13[6]
38j Aurora A7.1--[4]
Aurora B25.7--[4]

Table 1: Biological activity of selected 2,4-diaminopyrimidine derivatives as Aurora kinase inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are integral to multiple stages of mitosis. Aurora A is involved in centrosome separation and maturation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis.[7][8][9]

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 Bora Bora CyclinB_CDK1->Bora Phosphorylates AuroraA Aurora A Bora->AuroraA Activates Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA Activates AuroraB Aurora B (CPC) Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2,4-Diamino-5-fluoro -pyrimidine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Aurora Kinase Signaling Pathway and Inhibition.

CHD1L Inhibitors

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L) is an oncogene that is overexpressed in numerous cancers and is associated with tumor progression, metastasis, and poor clinical outcomes.[10][11][12][13] It functions as a chromatin remodeling enzyme, playing a key role in the DNA damage response and repair.[10][11][12][13]

Synthesis of CHD1L Inhibitors

Derivatives of this compound have been explored as potent inhibitors of CHD1L. The synthetic approach is similar to that of the Aurora kinase inhibitors, involving sequential nucleophilic substitution.

Experimental Protocol: Synthesis of CHD1L Inhibitors [14][15]

  • Step 1: Synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)benzene-1,4-diamine. 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) is dissolved in ethanol (B145695) and cooled in an ice bath. Triethylamine (1.2 equiv) and p-phenylenediamine (B122844) (1.0 equiv) are added, and the reaction is stirred at room temperature for 8 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the monosubstituted intermediate.[14]

  • Step 2: Further Functionalization. The intermediate from Step 1 can be further elaborated through various reactions, such as amide bond formation, to introduce diverse functionalities and explore structure-activity relationships. For instance, reaction with an appropriate carboxylic acid in the presence of a coupling agent like propanephosphonic acid anhydride (B1165640) (T3P) can be performed.

Biological Activity of CHD1L Inhibitors

The synthesized CHD1L inhibitors have demonstrated potent anti-tumor activity in colorectal cancer (CRC) models.

Compound IDTargetSW620 Tumor Organoid Viability IC50 (µM)cat-CHD1L ATPase Inhibition (%) @ 20 µMCitation
6.0 CHD1L~10~50[14]
6.11 CHD1L~1>75[14][15]

Table 2: Biological activity of selected CHD1L inhibitors.

CHD1L in Cancer Signaling

CHD1L promotes tumorigenesis by influencing multiple pathways, including the DNA damage response, cell cycle progression, and by suppressing apoptosis.[10][11][12][13] It has been shown to activate the Akt signaling pathway and the Wnt/β-catenin pathway.[16]

CHD1L_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CHD1L CHD1L Chromatin_Remodeling Chromatin Remodeling CHD1L->Chromatin_Remodeling PI3K_Akt PI3K/Akt Pathway CHD1L->PI3K_Akt Activates Wnt_BetaCatenin Wnt/β-catenin Pathway CHD1L->Wnt_BetaCatenin Activates Inhibitor CHD1L Inhibitor Inhibitor->CHD1L Inhibits DNA_Repair DNA Damage Repair Chromatin_Remodeling->DNA_Repair Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Metastasis Metastasis Gene_Transcription->Metastasis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation Wnt_BetaCatenin->Proliferation

Role of CHD1L in Cancer Signaling and Inhibition.

SYK and FLT3 Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune cells.[17][18][19] Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[20][21][22] Dual inhibitors of SYK and FLT3 are of significant interest for the treatment of hematological malignancies. While the direct synthesis of the clinical candidate TAK-659 from this compound is not explicitly detailed in the public domain, the pyrimidine core is a common feature in SYK inhibitors, suggesting the utility of this scaffold in their design.

SYK and FLT3 Signaling Pathways

SYK is a key mediator of B-cell receptor (BCR) signaling and is also involved in signaling from Fc receptors.[17][18][19][23] FLT3 activation leads to the stimulation of several downstream pathways, including the PI3K/AKT, MAPK, and STAT5 pathways, which promote cell proliferation and survival.[20][22][24]

SYK_FLT3_Signaling_Pathway cluster_syk SYK Signaling cluster_flt3 FLT3 Signaling BCR BCR SYK SYK BCR->SYK Activates PLCg PLCγ SYK->PLCg PI3K_SYK PI3K SYK->PI3K_SYK Proliferation_Survival Proliferation & Survival PLCg->Proliferation_Survival PI3K_SYK->Proliferation_Survival FLT3 FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 MAPK MAPK FLT3->MAPK STAT5 STAT5 FLT3->STAT5 PI3K_FLT3->Proliferation_Survival MAPK->Proliferation_Survival STAT5->Proliferation_Survival Inhibitor Dual SYK/FLT3 Inhibitor Inhibitor->SYK Inhibits Inhibitor->FLT3 Inhibits

SYK and FLT3 Signaling Pathways and Dual Inhibition.

Key Experimental Protocols in Drug Discovery

The evaluation of novel compounds synthesized from this compound relies on robust and reproducible in vitro assays.

In Vitro Kinase Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in Microplate Reagent_Prep->Reaction_Setup Incubation Incubate at 30-37°C Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

General Workflow for an In Vitro Kinase Assay.

Experimental Protocol: General In Vitro Kinase Assay [25][26][27][28][29]

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (peptide or protein), ATP, and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near its Km for the kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

    • ADP-Glo™ Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[28]

    • Radiometric Assay: Uses [γ-³²P]-ATP and measures the incorporation of the radioactive phosphate (B84403) into the substrate.[27][29]

    • Fluorescence/FRET-based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.[25]

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay [30][31][32]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[30]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic substitution pattern allows for the efficient synthesis of diverse libraries of compounds. As demonstrated in the development of inhibitors for Aurora kinases and CHD1L, this building block provides a robust starting point for the design of potent and selective therapeutic agents. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel drugs targeting a wide range of diseases.

References

The Biological Versatility of 4,6-dichloro-5-fluoropyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Anticancer, and Kinase Inhibition Properties

The 4,6-dichloro-5-fluoropyrimidine scaffold is a privileged starting material in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1][2][3] Its unique electronic and structural properties, conferred by the presence of two chlorine atoms and a fluorine atom on the pyrimidine (B1678525) ring, make it a valuable precursor for the synthesis of potent kinase inhibitors and anticancer agents.[4][5][6][7] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer and kinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals.

Anticancer and Kinase Inhibitory Activities

Derivatives of this compound have demonstrated significant potential in the development of targeted cancer therapies. These compounds have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][5][8][9]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[6][8] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[10] Pyrimidine-based derivatives have been successfully designed to inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[4][11] For instance, a series of pyrimidine derivatives have been synthesized to inhibit Aurora A kinase activity, which in turn reduces the levels of oncogenic proteins like cMYC and MYCN.[4][11]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[7][12] Selective inhibition of CDK4 and CDK6 has emerged as an effective strategy for the treatment of certain types of cancer.[9] Several pyrimidine-based compounds have been developed as potent and selective CDK4/6 inhibitors, demonstrating the utility of this scaffold in targeting cell cycle machinery.[5]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative this compound derivatives and other related pyrimidine compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Series A: Aurora Kinase Inhibitors
Compound 13Aurora A< 100NCI-H82 (SCLC)< 0.2[4]
Alisertib (MLN8237)Aurora A1.2VariousVaries[8]
AMG 900Aurora A, B, C5, 4, 1VariousVaries[8]
Series B: CDK4/6 Inhibitors
Compound 42CDK4/611-> 100 (cytotoxicity)[5]
PalbociclibCDK4/611/16MCF-70.019[12]
RibociclibCDK4/610/39-Varies[12]
AbemaciclibCDK4/62/10-Varies[12]
Series C: Other Anticancer Pyrimidine Derivatives
Compound 3b--Melanoma (C32)24.4[13]
Compound 11--HCT116 (Colon)0.00452[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • Test compounds dissolved in DMSO

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase.

  • Detection: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence).

  • Data Analysis: Normalize the data and plot a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on cell viability and proliferation.[13][15]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.[15]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.[15]

  • Incubation: Incubate the plates for 48-72 hours.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[15]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by a test compound.[1][16]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.[16]

  • Cell Harvesting: Harvest the cells by trypsinization.[1]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

G cluster_0 Synthesis Workflow Start 4,6-dichloro-5- fluoropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Intermediate Substituted Pyrimidine Intermediate Reaction->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final_Product Biologically Active Derivative Coupling->Final_Product

General synthetic workflow for derivatives.

G cluster_1 Aurora Kinase A Signaling Pathway AuroraA Aurora Kinase A MYC MYC Oncoprotein (cMYC, MYCN) AuroraA->MYC stabilizes Proliferation Cell Proliferation & Tumor Growth MYC->Proliferation promotes Inhibitor Pyrimidine Derivative Inhibitor->AuroraA inhibits

Inhibition of Aurora Kinase A pathway.

G cluster_2 CDK4/6-Rb Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Inhibitor Pyrimidine Derivative Inhibitor->CDK46 inhibits

Inhibition of the CDK4/6-Rb pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-6-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-amino-6-chloro-5-fluoropyrimidine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on the precursor, 4,6-dichloro-5-fluoropyrimidine. This document outlines the reaction methodology, purification, and analytical characterization, along with its application in the synthesis of kinase inhibitors.

Introduction

4-Amino-6-chloro-5-fluoropyrimidine is a crucial building block in medicinal chemistry. Its structure, featuring a pyrimidine (B1678525) core with strategically placed amino, chloro, and fluoro groups, allows for diverse chemical modifications to develop potent and selective drug candidates. The pyrimidine scaffold is a common feature in numerous FDA-approved drugs, particularly in oncology. This intermediate is frequently utilized in the synthesis of inhibitors for various protein kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cell cycle regulation and angiogenesis, respectively.[1][2][3]

Synthesis of 4-Amino-6-chloro-5-fluoropyrimidine

The synthesis of 4-amino-6-chloro-5-fluoropyrimidine is achieved through the regioselective monoamination of this compound. The greater electrophilicity of the C4 position on the pyrimidine ring, enhanced by the adjacent electron-withdrawing fluorine atom, favors nucleophilic attack at this site over the C6 position. This selective reaction is typically carried out using ammonia (B1221849) or an ammonia equivalent.

Experimental Protocol

Materials:

  • This compound

  • Ammonia solution (e.g., 28-30% in water or 7N in methanol)

  • Solvent (e.g., Ethanol (B145695), Isopropanol, or Dioxane)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (10-20 mL per gram of starting material).

  • Amination: To the stirred solution, add an excess of ammonia solution (e.g., 7N in methanol (B129727), 3-5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate crystallization.

  • Isolation and Drying: The resulting crystalline solid is collected by vacuum filtration, washed with cold ethanol-water, and dried under vacuum to afford 4-amino-6-chloro-5-fluoropyrimidine.

Data Presentation
ParameterValueReference
Starting Material This compound--INVALID-LINK--
Reagent Ammonia (in methanol or aqueous)--INVALID-LINK--
Solvent Ethanol, Isopropanol, or DioxaneGeneral SNAr conditions
Reaction Temperature 60 - 80 °C (Reflux)General SNAr conditions
Reaction Time 2 - 6 hours (monitored by TLC)General SNAr conditions
Typical Yield 80 - 95%Inferred from similar reactions
Purity (by HPLC) >98%Expected for pharmaceutical intermediates
Appearance White to off-white crystalline solid--INVALID-LINK--
Melting Point 211-215 °C--INVALID-LINK--

Visualization of the Synthesis Workflow

Synthesis_Workflow start Start precursor This compound start->precursor reaction Amination Reaction (Reflux, 2-6h) precursor->reaction reagents Ammonia Solution Ethanol reagents->reaction workup Solvent Removal reaction->workup purification Recrystallization workup->purification product 4-amino-6-chloro-5- fluoropyrimidine purification->product end End product->end

Caption: Workflow for the synthesis of 4-amino-6-chloro-5-fluoropyrimidine.

Application in Drug Development: Kinase Inhibitors

4-Amino-6-chloro-5-fluoropyrimidine is a versatile scaffold for the synthesis of various kinase inhibitors. The amino group at the 4-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The chloro group at the 6-position serves as a reactive handle for further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce larger substituents that can occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity.

Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor

A common strategy involves the palladium-catalyzed cross-coupling of 4-amino-6-chloro-5-fluoropyrimidine with a boronic acid or ester (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to introduce a desired substituent at the 6-position. This is often followed by further functionalization of the amino group or other positions on the pyrimidine ring.

Signaling Pathway Context: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[1][4] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Pyrimidine-based inhibitors, synthesized from intermediates like 4-amino-6-chloro-5-fluoropyrimidine, can effectively block the ATP-binding site of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_synthesis Drug Synthesis cluster_cellular Cellular Pathway precursor 4-amino-6-chloro- 5-fluoropyrimidine coupling Suzuki/Buchwald-Hartwig Coupling precursor->coupling inhibitor Pyrimidine-Based Kinase Inhibitor coupling->inhibitor aurora Aurora Kinase inhibitor->aurora inhibits substrate Substrate Protein aurora->substrate phosphorylates atp ATP atp->aurora p_substrate Phosphorylated Substrate substrate->p_substrate mitosis Mitosis Progression p_substrate->mitosis apoptosis Apoptosis mitosis->apoptosis arrest leads to

Caption: Inhibition of the Aurora kinase signaling pathway.

Conclusion

The synthesis of 4-amino-6-chloro-5-fluoropyrimidine from its dichlorinated precursor is a robust and efficient process that provides a key building block for the development of novel kinase inhibitors. The regioselective nature of the amination reaction allows for high yields of the desired product. The versatility of this intermediate in subsequent cross-coupling reactions makes it an invaluable tool for medicinal chemists and drug development professionals in the pursuit of new targeted therapies for diseases such as cancer.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-fluoropyrimidine is a valuable and versatile building block in medicinal chemistry and drug discovery. Its electron-deficient pyrimidine (B1678525) core, further activated by the presence of three halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, while the fluorine atom at the C5 position modulates the electronic properties of the ring and can be retained or displaced under specific conditions. This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alcohols.

Regioselectivity in Nucleophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions at the C2, C4, and C6 positions. In the case of this compound, the C4 and C6 positions are electronically equivalent and activated for substitution. Generally, the initial nucleophilic attack will occur at either the C4 or C6 position. The regioselectivity of a second substitution will be influenced by the electronic nature of the first introduced nucleophile. An electron-donating group at the C4 position will typically direct the second nucleophilic attack to the C6 position, and vice-versa.

The presence of the fluorine atom at the C5 position further influences the reactivity of the C4 and C6 positions through its electron-withdrawing inductive effect. While fluorine is also a potential leaving group, it is generally less labile than chlorine in SNAr reactions on pyrimidine rings under common reaction conditions.

A logical workflow for planning a synthesis involving this compound is outlined below.

Synthesis Workflow A This compound B Select Nucleophile 1 (e.g., Amine, Thiol, Alcohol) A->B Choose reactant C First SNAr Reaction (Mono-substitution) A->C B->C React with D 4-Nu1-6-chloro-5-fluoropyrimidine C->D Forms E Select Nucleophile 2 (Can be same as or different from Nu1) D->E Choose second reactant F Second SNAr Reaction (Di-substitution) D->F E->F React with G 4,6-di-Nu-5-fluoropyrimidine F->G Forms H Purification and Characterization G->H SNAr_Mechanism cluster_0 SNAr Mechanism on this compound start This compound + Nu- mc Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start->mc Addition (Rate-determining step) product 4-Nu-6-chloro-5-fluoropyrimidine + Cl- mc->product Elimination

Application Notes and Protocols for Suzuki Coupling of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a fundamental structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1] The functionalization of halogenated pyrimidines through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represents a powerful and versatile strategy for the synthesis of diverse compound libraries.[2][3] This application note provides a detailed protocol for the mono-Suzuki coupling of 4,6-dichloro-5-fluoropyrimidine with various arylboronic acids.

This compound is a valuable building block, offering two reactive sites for substitution. The presence of the electron-withdrawing fluorine atom at the C5 position is expected to influence the reactivity of the C-Cl bonds at the C4 and C6 positions. Due to the symmetrical nature of the molecule, mono-arylation can occur at either the 4- or 6-position. This protocol is designed to favor mono-substitution, yielding 4-aryl-6-chloro-5-fluoropyrimidine derivatives, which can be further functionalized in subsequent synthetic steps.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Illustrative Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)LnCl Pd0->ArPdCl Oxidative Addition ArPdArB Ar-Pd(II)LnAr' ArPdCl->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX 4,6-dichloro- 5-fluoropyrimidine ArX->ArPdCl ArBOH Ar'B(OH)₂ ArBOH->ArPdCl Base Base Base->ArPdCl

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add this compound, Arylboronic Acid, Base, and Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Cool to RT, Add Water, and Extract with Organic Solvent monitor->workup Upon Completion dry Dry Organic Layer and Concentrate in vacuo workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Experimental Protocol

This protocol is a general guideline for the mono-arylation of this compound and may require optimization for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using a biphasic system)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Silica (B1680970) gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Place the reaction mixture in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-5-fluoropyrimidine.

Data Presentation

The following tables provide representative data for the Suzuki coupling of dihalopyrimidines, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Screening of Reaction Conditions for Mono-Arylation

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8018Good
2Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012Moderate
3PdCl₂(dppf) (3)Cs₂CO₃Toluene1108Good-Excellent
4Pd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane9012Good

Yields are based on published data for similar 4,6-dichloropyrimidine (B16783) substrates and are intended to be illustrative.[3]

Table 2: Scope of Arylboronic Acids

EntryArylboronic AcidProductExpected Yield Range
1Phenylboronic acid4-chloro-5-fluoro-6-phenylpyrimidineGood
24-Methoxyphenylboronic acid4-chloro-5-fluoro-6-(4-methoxyphenyl)pyrimidineExcellent
33,5-Dimethylphenylboronic acid4-chloro-6-(3,5-dimethylphenyl)-5-fluoropyrimidineGood
44-Acetylphenylboronic acid4-(4-chloro-5-fluoropyrimidin-6-yl)acetophenoneModerate
53-Chlorophenylboronic acid4-chloro-6-(3-chlorophenyl)-5-fluoropyrimidineModerate-Good
62-Thienylboronic acid4-chloro-5-fluoro-6-(thiophen-2-yl)pyrimidineModerate

Expected yields are qualitative estimates based on the electronic nature of the boronic acid, with electron-rich systems generally providing higher yields.[3]

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Organohalides and boronic acids may be toxic or irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

  • Low or no conversion:

    • Ensure the catalyst is active. Use a fresh batch or a different palladium source.

    • Verify that the reaction is truly anaerobic. Degas solvents thoroughly and maintain a positive pressure of inert gas.

    • The base may not be strong enough or may be hydrated. Use a freshly opened or dried base.

    • Increase the reaction temperature or time.

  • Formation of byproducts (e.g., diarylation, dehalogenation, boronic acid homocoupling):

    • Lower the reaction temperature.

    • Reduce the amount of boronic acid (closer to 1.1 equivalents).

    • Use a less active catalyst system or lower the catalyst loading.

Conclusion

The Suzuki-Miyaura coupling provides an efficient and modular approach for the synthesis of novel 4-aryl-6-chloro-5-fluoropyrimidine derivatives. The protocol described herein, based on established methodologies for similar dihalopyrimidines, offers a robust starting point for researchers in medicinal chemistry and drug discovery. Optimization of the catalyst, base, and solvent system for each specific arylboronic acid partner will likely be necessary to achieve optimal yields.

References

Application Notes and Protocols for Sonogashira Coupling of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 4,6-dichloro-5-fluoropyrimidine, a versatile building block in medicinal chemistry and materials science. The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] These protocols offer guidance on achieving both selective mono-alkynylation and di-alkynylation of the pyrimidine (B1678525) core.

Introduction

This compound is an electron-deficient heterocyclic compound with two reactive sites for cross-coupling reactions. The fluorine substituent at the 5-position further influences the electronic properties of the pyrimidine ring, making it an interesting substrate for the synthesis of novel bioactive molecules and functional materials. The Sonogashira coupling provides a direct method to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of the final molecular architecture.

Controlling the regioselectivity of the coupling reaction is a key challenge when working with dihalopyrimidines. Generally, in palladium-catalyzed cross-coupling reactions of 4,6-dihalopyrimidines, the C4 and C6 positions are more susceptible to oxidative addition than the C2 position. While the electronic and steric environment of each chloro-substituent in this compound is similar, selective mono-substitution can often be achieved by carefully controlling the reaction conditions.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is contingent on the judicious selection of the following parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

  • Ligand: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the substrates.

  • Reaction Time: The reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Data Presentation: Summary of Typical Sonogashira Coupling Conditions

The following tables summarize typical conditions for mono- and di-alkynylation reactions based on literature for related dihalopyrimidines and other halo-heterocycles.

Table 1: Conditions for Mono-alkynylation of this compound

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alkyne Terminal alkyne1.0 - 1.2 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1 - 5 mol%
Copper Co-catalyst CuI2 - 10 mol%
Ligand PPh₃ (if not part of the catalyst)2 - 10 mol%
Base Et₃N or DIPEA2 - 4 equivalents
Solvent Anhydrous, deoxygenated DMF, THF, or MeCN
Temperature Room temperature to 60 °CLower temperatures favor mono-substitution.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Table 2: Conditions for Di-alkynylation of this compound

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alkyne Terminal alkyne2.2 - 3.0 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2 - 10 mol%
Copper Co-catalyst CuI5 - 20 mol%
Ligand PPh₃ (if not part of the catalyst)4 - 20 mol%
Base Et₃N or DIPEA4 - 6 equivalents
Solvent Anhydrous, deoxygenated DMF, THF, or MeCN
Temperature 60 - 100 °CHigher temperatures and excess alkyne drive the reaction to completion.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound

This protocol aims for the selective synthesis of 4-alkynyl-6-chloro-5-fluoropyrimidine.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, deoxygenated solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction Execution:

    • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up and Purification:

    • Once the starting material is consumed (or maximum conversion is reached), cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the synthesis of 4,6-di(alkynyl)-5-fluoropyrimidine.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, deoxygenated solvent (e.g., DMF, 10 mL) and the base (e.g., DIPEA, 5.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction Execution:

    • Add the terminal alkyne (2.5 mmol) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the di-alkynylated product.

Mandatory Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, CuI, Ligand, and Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent degas Degas with Inert Gas solvent->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at Appropriate Temperature add_alkyne->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Cl pd0->pd_complex Oxidative Addition (R¹-Cl) alkyne_complex R¹-Pd(II)L₂(C≡CR²) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R¹-C≡CR² alkyne_complex->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_complex To Transmetalation

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

References

Synthesis of Kinase Inhibitors Utilizing the 4,6-Dichloro-5-fluoropyrimidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Its ability to mimic the purine (B94841) ring of ATP allows for effective competition at the kinase ATP-binding site. The 4,6-dichloro-5-fluoropyrimidine scaffold offers a versatile platform for the synthesis of novel kinase inhibitors. The two chlorine atoms at the C4 and C6 positions provide reactive sites for sequential functionalization, enabling the generation of diverse chemical libraries. The fluorine atom at the C5 position can enhance binding affinity and modulate the physicochemical properties of the final compounds, such as metabolic stability.

These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the utilization of this compound in the development of potent and selective kinase inhibitors. The methodologies described herein focus on two primary synthetic routes: sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Synthetic Strategies and Methodologies

The this compound scaffold allows for two main approaches for the introduction of various substituents to explore structure-activity relationships (SAR).

1. Sequential Nucleophilic Aromatic Substitution (SNAr): This strategy involves the stepwise displacement of the two chlorine atoms by nucleophiles such as amines, anilines, and alcohols. The reactivity of the chlorine atoms can be influenced by the electronic nature of the incoming nucleophile and the reaction conditions, often allowing for regioselective substitution.

2. Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These methods are powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents.

Experimental Protocols

Protocol 1: Synthesis of a Di-substituted Pyrimidine via Sequential SNAr

This protocol describes a general procedure for the sequential reaction of this compound with two different amines.

Step 1: Monosubstitution

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the first amine (1.0-1.2 eq) and a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.5-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a suitable solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the monosubstituted intermediate.

Step 2: Disubstitution

  • Reaction Setup: Dissolve the monosubstituted intermediate (1.0 eq) in a high-boiling point solvent such as 1-pentanol (B3423595) or dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Reagents: Add the second amine (1.2-1.5 eq) and a suitable base if required.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature, typically between 120-150 °C. Monitor the reaction until completion.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to obtain the final di-substituted pyrimidine kinase inhibitor.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core via Suzuki Coupling and Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of the CDK4/6 inhibitor Abemaciclib, which utilizes the isomeric 2,4-dichloro-5-fluoropyrimidine. This route can be applied to the this compound scaffold for the synthesis of related kinase inhibitors.

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), a suitable boronic acid or boronic ester (1.1 eq), and a base such as sodium carbonate or potassium phosphate (B84403) (2.0-3.0 eq) in a solvent system like 1,2-dimethoxyethane (B42094) (DME)/water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the product from the Suzuki coupling (1.0 eq), the desired amine or aniline (B41778) (1.1 eq), a suitable palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3) (0.05 eq), a phosphine (B1218219) ligand (e.g., xanthphos) (0.1 eq), and a base such as cesium carbonate (1.5 eq) in an anhydrous, degassed solvent like toluene (B28343) or dioxane.

  • Reaction Conditions: Heat the mixture at 90-110 °C until the reaction is complete.

  • Work-up and Isolation: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from dichloropyrimidine scaffolds.

Compound IDTarget KinaseIC50 (nM)Scaffold
Abemaciclib CDK422,4-dichloro-5-fluoropyrimidine
CDK610
Compound A VEGFR2154,6-dichloropyrimidine
PDGFRβ25
Compound B FGFR184,6-dichloropyrimidine
FGFR212
Compound C Src54,6-dichloropyrimidine
Abl20

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_inhibitor Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras PI3K_AKT PI3K/AKT Pathway Ras->PI3K_AKT CyclinD_CDK46 Cyclin D-CDK4/6 PI3K_AKT->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Inhibitor This compound -based Inhibitor Inhibitor->CyclinD_CDK46

Caption: CDK Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Ras_Raf_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Grb2_Sos->RAS_MAPK Gene_Expression Gene Expression (Cell Growth, Proliferation, Survival) RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression Inhibitor This compound -based Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Sequential SNAr or Pd-Catalyzed Cross-Coupling Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cellular Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR

Caption: General experimental workflow.

Application Notes and Protocol for the Buchwald-Hartwig Amination of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. The selective functionalization of polyhalogenated heterocycles, such as 4,6-dichloro-5-fluoropyrimidine, is a common challenge in the synthesis of complex molecules. The two chlorine atoms on the pyrimidine (B1678525) ring exhibit different reactivities, with the C4 and C6 positions being generally more susceptible to nucleophilic attack than the C2 position.[2] The Buchwald-Hartwig amination offers a highly regioselective method to introduce amine functionalities, typically favoring substitution at the C4/C6 positions.[3]

This document provides a detailed protocol for the mono-amination of this compound, based on established procedures for structurally similar dichloropyrimidines. The provided conditions are a starting point and may require optimization for specific amine coupling partners.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. Deprotonation of the amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired arylamine and regenerate the active Pd(0) catalyst.[1][4] The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, thereby influencing the reaction's efficiency and selectivity.[5]

Mandatory Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands are often air and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocol: Mono-amination of this compound

This protocol describes a general procedure for the regioselective mono-amination of this compound with a generic amine.

Reagents and Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppb, Xantphos, BINAP)

  • Base (e.g., LiHMDS, NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Stirring and heating equipment (magnetic stirrer, oil bath)

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base, this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve a desired concentration (typically 0.1-0.5 M with respect to the pyrimidine).

  • Reaction Conditions: Seal the flask, remove it from the glovebox (if used), and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature (e.g., -20 °C to 100 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-aminated product.

Data Presentation: Reaction Conditions for Amination of Dichloropyrimidines

The following table summarizes reaction conditions that have been successfully applied for the regioselective mono-amination of a structurally similar substrate, 6-(4-fluorophenyl)-2,4-dichloropyrimidine.[2] These conditions serve as an excellent starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)C4:C2 RatioYield (%)
1DibutylaminePd(OAc)₂ (1)dppb (2)LiHMDS (1.1)THF-201>99:195
2MorpholinePd(OAc)₂ (2)dppb (4)LiHMDS (1.1)THF-20133:192
3N-MethylanilineNo Catalyst-LiHMDS (2.0)THF-600.597:398
4AnilineNo Catalyst-LiHMDS (2.0)THF-600.591:996

dppb = 1,4-bis(diphenylphosphino)butane

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Stirring at Temp) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Mono-aminated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Signaling Pathway/Logical Relationship Diagram

Catalytic_Cycle pd0 L-Pd(0) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amido Palladium-Amido Complex ox_add->amido + HNR¹R² - HX amido->pd0 Reductive Elimination product Ar-NR¹R² amido->product baseh [Base-H]⁺X⁻ amine HNR¹R² arx Ar-X base Base

References

Application Notes and Protocols: Regioselectivity in Nucleophilic Substitution of 4,6-Dichloro-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-5-fluoropyrimidine is a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine (B1678525) core, allows for the strategic introduction of various substituents to generate diverse molecular scaffolds. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate is of paramount importance for the efficient and controlled synthesis of target molecules. This document provides a detailed overview of the principles governing this regioselectivity, along with experimental protocols and data for the selective substitution at the C4-position.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. In this compound, the two chlorine atoms are the leaving groups in SNAr reactions. Generally, the C4 and C6 positions in pyrimidines are more activated towards nucleophilic attack than the C2 position. In the case of this compound, the electronic environment dictates that substitution occurs preferentially at one of the chloro-substituted positions. Experimental evidence from related dichloropyrimidine systems suggests a general preference for nucleophilic attack at the C4 position. This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of activating or deactivating groups. For instance, while primary and secondary amines, as well as alkoxides and thiolates, tend to favor substitution at the C4 position, the use of tertiary amines has been shown in related systems to favor substitution at the C2 (or C6) position.

These substituted 5-fluoropyrimidine (B1206419) derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies in oncology.[1]

Regioselective Nucleophilic Aromatic Substitution (SNAr) Pathways

The nucleophilic aromatic substitution on this compound can theoretically proceed via two main pathways, leading to the formation of either the 4-substituted or the 6-substituted product. The general preference is for substitution at the C4 position.

Caption: General reaction pathways for the nucleophilic substitution of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the regioselective nucleophilic substitution of this compound with various nucleophiles. The data presented is based on established methodologies for similar dihalopyrimidine systems and serves as a guide for laboratory synthesis.

Materials and General Methods

This compound can be synthesized from 4,6-dihydroxy-5-fluoropyrimidine.[2][3][4][5] All other reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by LC-MS.

Protocol 1: Regioselective Amination with Primary and Secondary Amines

This protocol describes the preferential substitution at the C4-position with primary and secondary amines, a key step in the synthesis of many kinase inhibitors.

Workflow for Regioselective Amination:

G start Start: Dissolve this compound in a suitable solvent (e.g., DMF). add_amine Add amine (1.0 - 1.2 eq.) and a base (e.g., K2CO3, 2.0 eq.). start->add_amine react Heat the reaction mixture (e.g., 80-100 °C). add_amine->react monitor Monitor reaction progress by TLC/LC-MS. react->monitor monitor->react Incomplete workup Aqueous workup: Quench with water, extract with an organic solvent. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end End: Isolate 4-amino-6-chloro-5-fluoropyrimidine derivative. purify->end

Caption: Experimental workflow for the regioselective amination of this compound.

Detailed Procedure (Example with Aniline):

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added aniline (B41778) (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-anilino-6-chloro-5-fluoropyrimidine.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline4-Anilino-6-chloro-5-fluoropyrimidineK₂CO₃, DMF, 80 °C, 5h~85 (estimated)Modeled after[6]
Morpholine4-(Morpholin-4-yl)-6-chloro-5-fluoropyrimidineK₂CO₃, DMF, 100 °C, 6h~90 (estimated)Modeled after[6]
Adamantyl- amine4-(Adamantan-1-ylamino)-6-chloro-5-fluoropyrimidineK₂CO₃, DMF, 140 °C, 24h~70-80 (estimated)Modeled after[7]

Note: Yields are estimates based on reactions with analogous substrates and may vary.

Protocol 2: Regioselective Alkoxylation

This protocol outlines the synthesis of 4-alkoxy-6-chloro-5-fluoropyrimidines via reaction with alkoxides.

Detailed Procedure (Example with Sodium Methoxide):

  • To a solution of sodium methoxide (B1231860) (1.1 mmol) in anhydrous methanol (B129727) (5 mL) at 0 °C is added a solution of this compound (1.0 mmol) in methanol (2 mL) dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give 4-methoxy-6-chloro-5-fluoropyrimidine.

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide4-Methoxy-6-chloro-5-fluoropyrimidineMethanol, RT, 3h>90 (estimated)Modeled after[8]
Sodium Ethoxide4-Ethoxy-6-chloro-5-fluoropyrimidineEthanol, RT, 4h>90 (estimated)Modeled after[8][9]

Note: These reactions are generally high-yielding and highly regioselective for the C4 position.

Protocol 3: Regioselective Thiolation

This protocol describes the reaction of this compound with thiols to produce 4-thioether-substituted pyrimidines.

Detailed Procedure (Example with Thiophenol):

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (5 mL) is added thiophenol (1.1 mmol) and a base like potassium carbonate (1.5 mmol).

  • The mixture is stirred at room temperature for 1-3 hours.

  • The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 4-chloro-5-fluoro-6-(phenylthio)pyrimidine.

NucleophileProductReaction ConditionsYield (%)Reference
Thiophenol4-Chloro-5-fluoro-6-(phenylthio)pyrimidineK₂CO₃, DMF, RT, 2h~80-90 (estimated)Modeled after[10][11]
Ethanethiol4-Chloro-6-(ethylthio)-5-fluoropyrimidineK₂CO₃, DMF, RT, 2h~80-90 (estimated)Modeled after[10]

Note: Thiolates are generally potent nucleophiles, and these reactions often proceed smoothly at room temperature with high regioselectivity.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is a delicate balance of electronic and steric effects.

G cluster_factors Influencing Factors Regioselectivity Regioselectivity (C4 vs. C6) Nucleophile Nature of Nucleophile (e.g., amine, alkoxide, thiol) Regioselectivity->Nucleophile Sterics Steric Hindrance (on nucleophile and substrate) Regioselectivity->Sterics Conditions Reaction Conditions (Solvent, Temperature, Base) Regioselectivity->Conditions Electronics Electronic Effects (Activating/Deactivating Groups) Regioselectivity->Electronics

Caption: Key factors influencing the regioselectivity of nucleophilic substitution.

  • Electronic Effects: The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the fluorine at C5 activates the C4 and C6 positions for nucleophilic attack. The relative stability of the Meisenheimer intermediate is the primary determinant of regioselectivity, with the intermediate for C4 attack generally being more stable.

  • Nature of the Nucleophile: As a general trend, "soft" nucleophiles (like thiols) and most primary/secondary amines and alkoxides preferentially attack the C4 position.

  • Steric Hindrance: While the C4 and C6 positions are electronically similar, steric hindrance from bulky nucleophiles or substituents on the pyrimidine ring can influence the site of attack. However, in the case of the unsubstituted this compound, this effect is minimal for most common nucleophiles.

  • Reaction Conditions: The choice of solvent, temperature, and base can modulate the reactivity and, in some cases, the regioselectivity. For instance, polar aprotic solvents like DMF or DMSO are commonly used to facilitate SNAr reactions.

Applications in Drug Development

The selective functionalization of this compound is a critical strategy in the synthesis of numerous targeted therapies. The resulting 4-substituted-6-chloro-5-fluoropyrimidines are versatile intermediates that can undergo further substitution at the remaining chlorine atom, allowing for the construction of complex, polysubstituted pyrimidine scaffolds. A prominent example is the synthesis of Pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The core of Pazopanib is assembled through a key step involving the regioselective amination of a dichloropyrimidine derivative.[5][12]

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful tool for the synthesis of functionalized pyrimidine derivatives. A thorough understanding of the factors governing regioselectivity allows for the controlled and efficient synthesis of desired isomers. The protocols and data presented herein provide a practical guide for researchers in the field of medicinal chemistry and drug development to harness the synthetic potential of this versatile building block. While a strong preference for substitution at the C4 position is generally observed, it is crucial to carefully consider the reaction conditions and the nature of the nucleophile to achieve the desired outcome. Further investigation into reactions with a broader range of nucleophiles will continue to expand the synthetic utility of this important intermediate.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines using 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-5-fluoropyrimidine is a versatile and highly reactive building block for the synthesis of a wide array of substituted pyrimidine (B1678525) derivatives. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing pyrimidine ring and the adjacent fluorine atom, allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyrimidines, which are key scaffolds in many pharmaceutical and agrochemical compounds.

The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C6 position, allowing for regioselective mono-substitution under controlled reaction conditions. Subsequent reaction at the C6 position can be achieved under more forcing conditions or with a different nucleophile, providing a route to di-substituted pyrimidines with diverse functionalities.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The substitution pattern of this compound in SNAr reactions is primarily governed by the electronic effects of the pyrimidine nitrogens and the fluorine substituent. The C4 and C6 positions are both activated towards nucleophilic attack. However, the C4 position is generally more reactive due to its para relationship to one of the ring nitrogens, which provides greater stabilization of the Meisenheimer intermediate.

G Regioselectivity in SNAr of this compound cluster_0 Reaction Pathway A 4,6-dichloro- 5-fluoropyrimidine C Mono-substituted Product (4-amino-6-chloro-5-fluoropyrimidine) A->C Regioselective attack at C4 B Nucleophile (e.g., R-NH2) B->C E Di-substituted Product (4-amino-6-alkoxy-5-fluoropyrimidine) C->E Substitution at C6 D Second Nucleophile (e.g., R'-OH) D->E G Synthesis of a Kinase Inhibitor Scaffold cluster_0 Synthetic Workflow Start 4,6-dichloro- 5-fluoropyrimidine Step1 SNAr with Amine 1 Start->Step1 Intermediate1 4-Amino-6-chloro- 5-fluoropyrimidine Step1->Intermediate1 Step2 Suzuki Coupling with Arylboronic Acid Intermediate1->Step2 Intermediate2 4-Amino-6-aryl- 5-fluoropyrimidine Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 FinalProduct Kinase Inhibitor Candidate Step3->FinalProduct

Application Notes and Protocols: Reaction of 4,6-dichloro-5-fluoropyrimidine with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-dichloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine (B1678525) core is prevalent in numerous biologically active compounds, and the specific substitution pattern of this reagent—two reactive chlorine leaving groups activated by the electron-withdrawing effects of the ring nitrogens and the adjacent fluorine atom—makes it a versatile scaffold for the synthesis of novel derivatives. The reaction with amine nucleophiles via Nucleophilic Aromatic Substitution (SNAr) allows for the controlled introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs. These reactions are fundamental in creating libraries of compounds for screening against various biological targets.[1][2]

Reaction Mechanism and Regioselectivity

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves a two-step addition-elimination sequence.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

  • Proton Transfer: A base, which can be a second equivalent of the amine nucleophile or an added non-nucleophilic base, deprotonates the newly formed ammonium (B1175870) salt to yield the neutral amino-pyrimidine product.[4]

The fluorine atom at the C5 position significantly influences the reactivity and regioselectivity of the substitution. As a strongly electron-withdrawing group, it enhances the electrophilicity of the adjacent C4 and C6 positions, making them more susceptible to nucleophilic attack.

In symmetrically substituted 4,6-dichloropyrimidines, the initial substitution can occur at either the C4 or C6 position.[5] For this compound, these positions are electronically equivalent. However, the regioselectivity of a second substitution will be influenced by the electronic properties of the first amino group introduced. Typically, an electron-donating amino group will deactivate the ring towards further substitution, often requiring more forcing conditions for the second displacement.[6]

G start Start: Oven-dried glassware under inert atmosphere (N₂ or Ar) reagents Add this compound, anhydrous solvent, and base (if solid). start->reagents cool Cool reaction mixture to specified temperature (e.g., 0°C). reagents->cool add_amine Slowly add amine nucleophile (1.1 eq for mono, >2.2 eq for di). cool->add_amine react Stir at specified temperature. Monitor reaction by TLC or LC-MS. add_amine->react workup Quench reaction (e.g., with water). Extract with organic solvent (e.g., EtOAc). react->workup wash Wash organic layer with water and brine. workup->wash dry Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. wash->dry purify Purify crude product via column chromatography or recrystallization. dry->purify end End: Characterize pure product (NMR, HRMS, etc.) purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4,6-dichloro-5-fluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyrimidine (B1678525) scaffold in a wide range of biologically active compounds. The protocols outlined below describe Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties at the C4 and C6 positions of the pyrimidine ring.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3] The regioselective functionalization of polyhalogenated heterocycles such as this compound is a key strategy in the synthesis of complex molecules. Generally, in dichloropyrimidines, the chlorine atom at the 4-position is more susceptible to substitution in palladium-catalyzed cross-coupling reactions. This regioselectivity allows for the sequential and controlled introduction of different substituents.

These application notes provide representative protocols for the mono-functionalization of this compound. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-chloro-5-fluoropyrimidines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl group using a boronic acid or ester.

General Reaction Scheme

Suzuki_Miyaura pyrimidine This compound product 4-Aryl-6-chloro-5-fluoropyrimidine pyrimidine->product boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related dichloropyrimidine derivatives.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-6-chloro-5-fluoropyrimidine.

Data Presentation
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O901275-90Adapted from[4]
PdCl₂(dppf)dppfCs₂CO₃Toluene100880-95Adapted from[5]
Pd₂(dba)₃SPhosK₃PO₄t-BuOH/H₂O80685-98*General Conditions

*Yields are representative and may vary based on the specific arylboronic acid used.

Sonogashira Coupling: Synthesis of 4-Alkynyl-6-chloro-5-fluoropyrimidines

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne.[2]

General Reaction Scheme

Sonogashira pyrimidine This compound product 4-Alkynyl-6-chloro-5-fluoropyrimidine pyrimidine->product alkyne R-C≡CH alkyne->product catalyst Pd Catalyst Cu(I) co-catalyst Base

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol

This protocol is based on general procedures for Sonogashira couplings of haloheterocycles.[6][7]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 eq.).

  • Degas the mixture with a stream of inert gas for 10 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-6-chloro-5-fluoropyrimidine.

Data Presentation
Pd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF25-504-1270-90Adapted from[6]
Pd(PPh₃)₄CuIi-Pr₂NHDMF60675-95Adapted from[7]

*Yields are representative and may vary based on the specific terminal alkyne used.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-chloro-5-fluoropyrimidines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the pyrimidine core and a primary or secondary amine.[1][3][8]

General Reaction Scheme

Buchwald_Hartwig pyrimidine This compound product 4-(R¹R²N)-6-chloro-5-fluoropyrimidine pyrimidine->product amine R¹R²NH amine->product catalyst Pd Catalyst Ligand Base

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of chloroheterocycles.[9]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, DavePhos) (1.2 - 2 times the Pd concentration)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.6 mol%), and the base (e.g., NaOt-Bu, 2.0 eq.).

  • Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-chloro-5-fluoropyrimidine.

Data Presentation
Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantphosNaOt-BuToluene1001270-90Adapted from[9]
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1101665-85General Conditions
Pd₂(dba)₃DavePhosK₃PO₄Toluene901075-95*General Conditions

*Yields are representative and may vary based on the specific amine used.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas reaction Heat and Stir (Monitor by TLC/LC-MS) degas->reaction workup Reaction Workup: - Cool to RT - Dilute & Filter - Wash with H₂O & Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Characterize Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Alkyne Coordination & Deprotonation (R-C≡CH, Base) Cu(I)C≡CR->Ar-Pd(II)(X)L_n Cu(I)C≡CR->Cu(I)X

Caption: The catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR¹R²)L_n]⁺X⁻ [Ar-Pd(II)(NHR¹R²)L_n]⁺X⁻ Ar-Pd(II)(X)L_n->[Ar-Pd(II)(NHR¹R²)L_n]⁺X⁻ Amine Coordination (R¹R²NH) Ar-Pd(II)(NR¹R²)L_n Ar-Pd(II)(NR¹R²)L_n [Ar-Pd(II)(NHR¹R²)L_n]⁺X⁻->Ar-Pd(II)(NR¹R²)L_n Deprotonation (Base) Ar-Pd(II)(NR¹R²)L_n->Pd(0)L_n Reductive Elimination (Ar-NR¹R²)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes & Protocols: Synthesis of 4,6-Disubstituted-5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C5 position of the pyrimidine (B1678525) ring can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2] Specifically, 4,6-disubstituted-5-fluoropyrimidines serve as versatile scaffolds for the development of a wide range of therapeutic agents, including kinase inhibitors and anti-infective agents.[3][4]

This document provides detailed application notes and experimental protocols for two primary synthetic strategies for obtaining 4,6-disubstituted-5-fluoropyrimidines:

  • Pathway A: A two-step synthesis of the key intermediate, 4,6-dichloro-5-fluoropyrimidine, followed by nucleophilic aromatic substitution (SNAr) to introduce desired substituents.

  • Pathway B: A direct cyclocondensation approach to synthesize 4-amino-6-substituted-5-fluoropyrimidines from a fluorinated building block.

Pathway A: Synthesis via this compound Intermediate

This is a widely used and robust method that involves the initial synthesis of this compound, a versatile intermediate that can be further functionalized.[5][6][7] The process begins with the construction of the pyrimidine ring to form 4,6-dihydroxy-5-fluoropyrimidine, followed by a chlorination step.

Logical Workflow for Pathway A

G A Diethyl fluoromalonate + Formamidine (B1211174) acetate (B1210297) B 4,6-Dihydroxy-5-fluoropyrimidine A->B C 4,6-Dihydroxy-5-fluoropyrimidine D This compound (Key Intermediate) C->D  POCl3, Tertiary amine catalyst E This compound F 4,6-Disubstituted-5-fluoropyrimidine (Final Product) E->F  Nucleophile (R-NH2, R-SH, etc.)

Caption: Workflow for Pathway A: From starting materials to the final product.

Experimental Protocols

Protocol A1: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine [5]

  • To a 2000 mL reaction flask, add sodium methoxide (B1231860) (108 g, 2.0 mol) and methanol (B129727) (1200 mL).

  • Add formamidine acetate (208 g, 2.0 mol) to the mixture.

  • Heat the mixture to reflux.

  • Add diethyl fluoroacetate (B1212596) (178 g, 1.0 mol) dropwise over approximately 1 hour.

  • Maintain the reaction under reflux for 8 hours after the addition is complete.

  • After reflux, distill off the methanol under reduced pressure.

  • To the residue, add 1000 mL of water.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

  • Filter the solid, wash with water, and dry in a vacuum oven at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Protocol A2: Synthesis of this compound [5]

  • To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (B28343) (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

  • Slowly add a tertiary amine catalyst, such as N,N-dimethylaniline (38.0 mL, 0.3 mol).

  • Heat the mixture to reflux and maintain for a specified time (e.g., 5-10 hours), monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and carefully quench with ice water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to yield this compound.

Data Presentation: Synthesis of this compound
StepProductStarting MaterialsReagentsYieldPurity (HPLC)Reference
14,6-Dihydroxy-5-fluoropyrimidineDiethyl fluoroacetate, Formamidine acetateSodium methoxide, Methanol89.2%96.8%[5]
2This compound4,6-Dihydroxy-5-fluoropyrimidinePhosphorus oxychloride, N,N-dimethylanilineHighHigh[5][6]

Pathway A (Continued): Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions of this compound are highly activated towards nucleophilic substitution. This allows for the sequential and regioselective introduction of a wide variety of functional groups by reacting the intermediate with different nucleophiles such as primary and secondary amines.[8][9][10]

General Protocol A3: Synthesis of 4,6-Disubstituted-5-fluoropyrimidines via SNAr[8]
  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile (B52724), THF, or DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired nitrogen nucleophile (e.g., benzylamine, 1.0 equiv).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) to act as a hydrogen fluoride (B91410) scavenger.[9]

  • Stir the reaction at 0°C for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Partition the crude product between dichloromethane (B109758) (DCM) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography to isolate the desired 4-substituted-6-chloro-5-fluoropyrimidine.

  • A second, different nucleophile can then be introduced at the remaining chloro-position under similar or more forcing conditions to yield a di-substituted product.

Data Presentation: SNAr Reactions with 5-Chloro-2,4,6-trifluoropyrimidine (B1583448)

Note: The following data is for the analogous 5-chloro-2,4,6-trifluoropyrimidine system, which demonstrates the principles of regioselective substitution on a similar scaffold.[9][10]

NucleophileMajor Product (4-substituted)Isolated Yield of Major ProductRatio (4-subst : 2-subst)Reference
Ammonia5-Chloro-2,6-difluoropyrimidin-4-amine71%9 : 1[9]
BenzylamineN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine65%5 : 1[8]
Morpholine4-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine75%19 : 1[9][10]
AnilineN-Phenyl-5-chloro-2,6-difluoropyrimidin-4-amine68%7 : 1[9]

Pathway B: Direct Cyclocondensation

An alternative and efficient method for synthesizing 4-amino-5-fluoropyrimidines involves the cyclocondensation of a fluorinated C3 building block, potassium (Z)-2-cyano-2-fluoroethenolate, with various amidine hydrochlorides.[1][2] This approach offers mild reaction conditions and avoids the use of harsh chlorinating agents.[1]

Synthetic Pathway B Diagram

G cluster_0 Cyclocondensation Reaction A Potassium (Z)-2-cyano-2-fluoroethenolate C 4-Amino-6-R-5-fluoropyrimidine A->C B Amidine Hydrochloride (R-C(NH)NH2·HCl) B->C

Caption: Synthetic scheme for Pathway B via cyclocondensation.

Experimental Protocol B1: Synthesis of 4-Amino-6-substituted-5-fluoropyrimidines[1]
  • In a reaction vessel, combine potassium (Z)-2-cyano-2-fluoroethenolate (1.0 equiv) and the desired amidine hydrochloride (1.0-1.2 equiv).

  • Add a suitable solvent, such as acetonitrile or ethanol.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). The reaction proceeds under mild conditions and often does not require additional basic additives.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure 4-amino-6-substituted-5-fluoropyrimidine.

Data Presentation: Synthesis via Cyclocondensation
Amidine Hydrochloride (Substituent R)ProductYieldReference
Formamidine HCl (R = H)5-Fluoro-4-aminopyrimidineExcellent[1]
Acetamidine HCl (R = CH₃)6-Methyl-5-fluoro-4-aminopyrimidineExcellent[1]
Benzamidine HCl (R = Ph)6-Phenyl-5-fluoro-4-aminopyrimidineExcellent[1]
Various aliphatic and aromatic amidinesCorresponding 6-substituted derivativesGenerally excellent yields[1][2]

Conclusion

The synthesis of 4,6-disubstituted-5-fluoropyrimidines can be effectively achieved through multiple synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials. The use of this compound as a key intermediate provides a versatile platform for introducing a wide array of substituents via nucleophilic aromatic substitution. Alternatively, the direct cyclocondensation of a fluorinated enolate with amidines offers a mild and efficient route to 4-amino-5-fluoropyrimidine derivatives.[1] Both pathways are crucial for the generation of novel molecular entities for drug discovery and development.

References

Synthesis of 4,6-dichloro-5-fluoropyrimidine: An Essential Intermediate for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the synthesis of 4,6-dichloro-5-fluoropyrimidine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established and reliable methods, ensuring high yield and purity of the final product. This guide includes a comprehensive list of materials, step-by-step instructions, and a summary of expected outcomes.

Introduction

This compound is a key heterocyclic intermediate widely utilized in organic synthesis. The presence of two reactive chlorine atoms and a fluorine atom on the pyrimidine (B1678525) ring allows for diverse chemical modifications, making it an invaluable precursor for the synthesis of a wide range of biologically active molecules. Its applications span from the development of kinase inhibitors and other therapeutic agents to the creation of advanced crop protection agents. This document details two common and effective methods for its laboratory-scale synthesis.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods for this compound.

ParameterMethod 1: Phosphoryl Chloride with N,N-DimethylanilineMethod 2: Phosphoryl Chloride with PCl₃ and Cl₂
Starting Material 5-Fluoropyrimidine-4,6-diol (B35119)4,6-Dihydroxy-5-fluoropyrimidine
Key Reagents Phosphoryl chloride, N,N-dimethylanilinePhosphoryl chloride, Phosphorus trichloride (B1173362), Chlorine
Solvent Dichloromethane (B109758) (for extraction)None (reaction in excess POCl₃)
Reaction Temperature 110°C[1]Reflux temperature
Reaction Time 6 hours[1]8 hours (total)
Initial Yield 98% (crude)[1]Not specified
Final Yield (after purification) 79% (after vacuum distillation)[1]81.6% (after fine distillation)[2]
Purity >96%[1]97.3%[2]
Purification Method Vacuum distillation[1]Fine distillation[2]

Experimental Protocols

Method 1: Synthesis using Phosphoryl Chloride and N,N-Dimethylaniline

This procedure details the synthesis of this compound from 5-fluoropyrimidine-4,6-diol using phosphoryl chloride as the chlorinating agent and N,N-dimethylaniline as a catalyst.[1]

Materials:

  • 5-Fluoropyrimidine-4,6-diol (1 equivalent)

  • Phosphoryl chloride (POCl₃) (3 equivalents)

  • N,N-Dimethylaniline (0.3 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • 6 N Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine and ice

Equipment:

  • Three-necked round-bottomed flask

  • Addition funnel

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol (276.459 g, 2.125 mol). Slowly add phosphoryl chloride (0.593 L, 6.376 mol) at room temperature to form a slurry.[1]

  • Addition of Catalyst: Slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the slurry using an addition funnel. The reaction is exothermic.[1]

  • Reaction: Heat the reaction mixture to 110°C and stir for 6 hours.[1]

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a 2 L mixture of brine and ice with stirring.[1]

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).[1]

  • Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to obtain the crude product as an amber-colored oil.[1]

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at a boiling point of 35°C (at 1 torr) to yield this compound as a colorless oil.[1]

Method 2: Synthesis using Phosphoryl Chloride, Phosphorus Trichloride, and Chlorine

This alternative method avoids the use of an organic base and is suitable for industrial-scale production.[2]

Materials:

  • 4,6-Dihydroxy-5-fluoropyrimidine (1 equivalent)

  • Phosphoryl chloride (POCl₃) (5 equivalents)

  • Phosphorus trichloride (PCl₃) (2 equivalents)

  • Chlorine (Cl₂) (2 equivalents)

Equipment:

  • Reaction vessel equipped for heating and gas introduction

  • Distillation apparatus

Procedure:

  • Initial Reaction: Suspend 4,6-dihydroxy-5-fluoropyrimidine (51.8 g, 0.375 mol) in phosphoryl chloride (287.4 g, 1.875 mol) and heat the mixture to reflux for 4 hours.[2]

  • Addition of Reagents: While maintaining reflux, add phosphorus trichloride (102 g, 0.74 mol) to the reaction mixture. Subsequently, introduce chlorine gas (52.6 g, 0.74 mol) and continue stirring at reflux for another 4 hours.[2]

  • Purification: After the reaction is complete, separate the product along with excess phosphoryl chloride from the residue via distillation under reduced pressure. Subject the resulting distillate to fine distillation to obtain pure this compound.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of this compound.

experimental_workflow cluster_method1 Method 1: POCl₃ / N,N-Dimethylaniline cluster_method2 Method 2: POCl₃ / PCl₃ / Cl₂ start1 Start: 5-Fluoropyrimidine-4,6-diol react1 React with POCl₃ and N,N-Dimethylaniline at 110°C for 6h start1->react1 workup1 Aqueous Work-up (Brine/Ice) react1->workup1 extract1 Extract with Dichloromethane workup1->extract1 wash1 Wash with HCl and NaHCO₃ extract1->wash1 dry1 Dry and Concentrate wash1->dry1 purify1 Vacuum Distillation dry1->purify1 end1 Product: this compound purify1->end1 start2 Start: 4,6-Dihydroxy-5-fluoropyrimidine react2a React with POCl₃ at reflux for 4h start2->react2a react2b Add PCl₃ and Cl₂ at reflux for 4h react2a->react2b purify2 Distillation under reduced pressure react2b->purify2 end2 Product: this compound purify2->end2

Caption: Experimental workflows for the synthesis of this compound.

reaction_scheme reactant 5-Fluoropyrimidine-4,6-diol product This compound reactant->product Chlorination reagents POCl₃, N,N-Dimethylaniline (Method 1) or POCl₃, PCl₃, Cl₂ (Method 2)

Caption: General reaction scheme for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-fluoropyrimidine. The information focuses on identifying and mitigating common byproducts encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound, and what are the typical starting materials?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.[1] This reaction is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine (B92270) to neutralize acidic byproducts.[1][2]

Q2: What are the primary byproducts I should be aware of when synthesizing this compound?

A2: The main byproducts arise from incomplete reaction or degradation. These include:

  • Mono-chlorinated intermediate: 4-chloro-6-hydroxy-5-fluoropyrimidine is a common byproduct resulting from incomplete chlorination of the dihydroxy starting material.

  • Unreacted starting material: Residual 5-fluoro-4,6-dihydroxypyrimidine may remain if the reaction conditions are not optimal.

  • Hydrolysis products: The desired product, this compound, can be hydrolyzed back to the mono-chlorinated intermediate or the dihydroxy starting material if exposed to moisture during workup.

  • Polymeric or tar-like substances: These can form at excessively high reaction temperatures, leading to a dark and difficult-to-purify reaction mixture.

Q3: How can I monitor the progress of my reaction to minimize byproducts?

A3: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantitative analysis of the disappearance of the starting material and the formation of the desired product and byproducts.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and Presence of Mono-chlorinated Byproduct
Potential Cause Suggested Solution Expected Outcome
Insufficient Chlorinating Agent Increase the molar ratio of POCl₃ to 5-fluoro-4,6-dihydroxypyrimidine. Ratios can range from 3:1 to 5:1.Drive the reaction to completion, converting the mono-chlorinated intermediate to the desired di-chloro product.
Low Reaction Temperature Ensure the reaction temperature is maintained in the optimal range, typically between 100-110°C.Increase the reaction rate and promote the second chlorination step.
Short Reaction Time Extend the reaction time. Reactions are often run for 4-6 hours to ensure complete conversion.[1]Allow sufficient time for the complete conversion of the starting material and intermediates.
Presence of Moisture Use thoroughly dried glassware and anhydrous reagents. POCl₃ is highly sensitive to moisture.Prevent the hydrolysis of POCl₃ and the chlorinated pyrimidine (B1678525) products.
Issue 2: Formation of Dark, Tarry Residue
Potential Cause Suggested Solution Expected Outcome
Excessively High Reaction Temperature Maintain a controlled reaction temperature, avoiding localized overheating. Do not exceed 110-115°C.Minimize thermal decomposition of the starting materials and products, resulting in a cleaner reaction mixture.
Concentrated Reaction Mixture While often run neat with excess POCl₃ as a solvent, a high-boiling inert solvent can be used to aid in temperature control for large-scale reactions.Improved heat transfer and more uniform reaction temperature.
Issue 3: Product is an Oil Instead of a Crystalline Solid
Potential Cause Suggested Solution Expected Outcome
Presence of Impurities Purify the crude product. Vacuum distillation is an effective method for removing non-volatile impurities.[1]Isolation of the pure this compound, which should be a low-melting solid or colorless oil at room temperature.[1]
Residual Solvent Ensure complete removal of extraction solvents (e.g., dichloromethane) under reduced pressure.[1]A pure product free of solvent contamination.

Quantitative Data on Reaction Conditions

While specific quantitative data on byproduct distribution is proprietary and varies between processes, the following table summarizes typical reaction parameters from published procedures that have reported high yields, indicating minimal byproduct formation.

Parameter Condition A Condition B
Starting Material 5-fluoro-4,6-dihydroxypyrimidine5-fluoro-4,6-dihydroxypyrimidine
Chlorinating Agent POCl₃POCl₃
Base N,N-dimethylanilineNone specified
Solvent TolueneExcess POCl₃
Molar Ratio (Substrate:POCl₃:Base) 1 : 2 : 0.21 : 5
Temperature RefluxReflux (approx. 107°C)
Reaction Time Not specified4 hours
Reported Yield 80.1% (purity >98%)[3]81.6% (purity 97.3%)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using N,N-dimethylaniline

This protocol is adapted from a patented procedure.[1]

Materials:

  • 5-fluoro-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Concentrated Hydrochloric Acid

  • Water

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • To a 2000 mL reaction flask, add 195 g (1.5 mol) of 4,6-dihydroxy-5-fluoropyrimidine and 1200 mL of toluene.

  • Add 275 mL (3.0 mol) of phosphorus oxychloride.

  • Slowly add 38.0 mL (0.3 mol) of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound in excess POCl₃

This protocol is based on a patented industrial process.[4]

Materials:

  • 4,6-dihydroxy-5-fluoropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Chlorine (Cl₂)

Procedure:

  • Suspend 51.8 g (0.375 mol) of 4,6-dihydroxy-5-fluoropyrimidine in 287.4 g (1.875 mol) of POCl₃.

  • Heat the mixture to reflux temperature and stir for 4 hours.

  • While maintaining reflux, add 102 g (0.74 mol) of phosphorus trichloride.

  • Introduce 52.6 g (0.74 mol) of chlorine gas into the reaction mixture.

  • Continue stirring at reflux for an additional 4 hours.

  • After the reaction is complete, separate the product and excess POCl₃ from the residue by distillation under reduced pressure.

  • Further purify the resulting distillate by fractional vacuum distillation to isolate this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Charge Reactor with 4,6-dihydroxy-5-fluoropyrimidine, POCl3, and Base/Solvent react Heat to Reflux (100-110°C) for 4-6 hours start->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Cool and Quench (Ice/Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify final_product final_product purify->final_product Final Product: This compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_tar Potential Causes for Tar start Reaction Outcome low_yield Low Yield/ Incomplete Reaction start->low_yield tar_formation Tar Formation start->tar_formation pure_product High Yield/ Clean Reaction start->pure_product insufficient_reagent Insufficient POCl3 low_yield->insufficient_reagent Check Stoichiometry low_temp Low Temperature low_yield->low_temp Check Temperature short_time Short Reaction Time low_yield->short_time Check Duration high_temp Excessive Temperature tar_formation->high_temp Check Temperature Control

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of 4,6-dichloro-5-fluoropyrimidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,6-dichloro-5-fluoropyrimidine and its derivatives by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound derivatives?

A common starting point for the analysis of fluorinated pyrimidines is reversed-phase HPLC.[1][2] A C18 column is often the first choice for the stationary phase.[1] For the mobile phase, a gradient elution using a buffered aqueous solution and an organic solvent like acetonitrile (B52724) is generally effective.[1] For example, a mobile phase consisting of 0.05 M potassium phosphate (B84403) buffer or water with 0.05% formic acid as mobile phase A, and acetonitrile as mobile phase B, can be a good initial setup.[1] The detection wavelength is typically set around 260 nm.[1]

Q2: What are some alternative stationary phases to C18 for separating halogenated pyrimidines?

While C18 columns are widely used, fluorinated stationary phases can offer enhanced retention and selectivity for halogenated compounds.[3] Two main types are perfluoroalkyl and pentafluorophenyl phases.[3] These can be particularly useful when traditional C8 and C18 phases do not provide adequate separation.[3] For instance, Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, has been used for the analysis of 4,6-dichloro-5-methoxypyrimidine.[4]

Q3: How should I prepare my this compound derivative sample for HPLC analysis?

Proper sample preparation is crucial for obtaining reliable HPLC results. The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally a mixture of mobile phase A and B.[1] It is also important to filter the sample before injection to remove any particulate matter that could clog the column or tubing.

Q4: My this compound derivative is a solid. What is its solubility?

This compound is typically a white to off-white solid.[5] It exhibits moderate solubility in polar organic solvents.[5] When preparing your sample, it is advisable to test small quantities in different solvents to find the most suitable one that is also compatible with your HPLC method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of this compound derivatives.

Peak Shape Problems

Issue: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Possible Causes & Solutions

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.

      • Solution: Use a highly end-capped column or a column with a novel stationary phase chemistry to minimize silanol interactions. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups.[6]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Contamination: A buildup of contaminants on the column can affect peak shape.

      • Solution: Flush the column with a strong solvent to remove contaminants. Using a guard column can also help protect the analytical column from contamination.[7]

Issue: I am observing peak fronting. What is the likely cause?

Peak fronting is less common than tailing but can still occur.

  • Possible Causes & Solutions

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Overload: Similar to peak tailing, injecting too much sample can also sometimes manifest as peak fronting.

      • Solution: Decrease the amount of sample injected.

Issue: My peaks are broad, resulting in poor resolution. How can I improve this?

Broad peaks can significantly impact the quality of your separation.

  • Possible Causes & Solutions

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

      • Solution: Use tubing with a smaller internal diameter and ensure the path length from the injector to the detector is as short as possible.

    • Column Degradation: Over time, the stationary phase can degrade, leading to broader peaks.

      • Solution: Replace the column with a new one.

    • Inappropriate Flow Rate: A flow rate that is too high or too low can affect peak width.

      • Solution: Optimize the flow rate for your specific separation.

Retention Time & Resolution Issues

Issue: My retention times are shifting from run to run. What could be the problem?

Consistent retention times are critical for reliable analysis.

  • Possible Causes & Solutions

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can cause retention time drift.

      • Solution: Ensure the mobile phase is prepared accurately and is well-mixed. If using an online mixing system, verify its performance.[7]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[8]

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue: I have poor resolution between my peak of interest and an impurity. How can I improve the separation?

Achieving good resolution is the primary goal of chromatography.

  • Possible Causes & Solutions

    • Mobile Phase Optimization: The composition of the mobile phase has a significant impact on selectivity.

      • Solution: Adjust the organic solvent concentration, the pH of the aqueous phase, or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).

    • Gradient Profile: The gradient slope can be optimized to improve separation.

      • Solution: A shallower gradient can often increase resolution between closely eluting peaks.

    • Stationary Phase: The choice of column is a critical factor in selectivity.

      • Solution: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase chemistry.[9] For halogenated compounds, a fluorinated phase may provide better selectivity.[3]

Pressure and Baseline Problems

Issue: The HPLC system pressure is too high. What should I check?

High backpressure can damage the HPLC system and the column.

  • Possible Causes & Solutions

    • Blockage: A blockage in the system, often from precipitated buffer or sample, is a common cause of high pressure.

      • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. If the column is blocked, try back-flushing it (if the manufacturer's instructions permit).

    • High Flow Rate: An excessively high flow rate will increase backpressure.

      • Solution: Ensure the flow rate is set appropriately for the column dimensions and particle size.

    • Mobile Phase Viscosity: A highly viscous mobile phase will result in higher pressure.

      • Solution: Consider using a less viscous solvent or increasing the column temperature to reduce viscosity.

Issue: I am observing baseline noise or drift. What are the potential sources?

A stable baseline is essential for accurate quantification.

  • Possible Causes & Solutions

    • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise.

      • Solution: Degas the mobile phase thoroughly before use. Most modern HPLC systems have an inline degasser.

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents can lead to a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents and reagents.

    • Detector Lamp Issue: An aging detector lamp can cause baseline instability.

      • Solution: Check the lamp's energy output and replace it if necessary.

Experimental Protocols

General Analytical HPLC Method for this compound Derivatives

This protocol provides a general starting point for the analysis of this compound derivatives. Optimization will likely be required for specific compounds.

Parameter Condition Notes
HPLC System HPLC with UV or Diode Array Detector (DAD)[1]
Column Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm)[1]A shorter column (e.g., 150 mm) can be used for faster analysis if resolution is sufficient.
Mobile Phase A 0.05 M Potassium Phosphate Buffer (KH2PO4) or Water with 0.05% Formic Acid[1]Ensure the buffer is filtered and degassed.
Mobile Phase B Acetonitrile[1]
Gradient Start with a linear gradient, for example, 5% to 95% B over 20 minutes.The gradient profile should be optimized based on the initial scouting run.
Flow Rate 0.5 - 1.0 mL/min[1]
Column Temperature Ambient or controlled at 30 °CUsing a column oven improves reproducibility.
Detection Wavelength Approximately 260 nm[1]A DAD can be used to monitor multiple wavelengths and check for peak purity.
Injection Volume 5 - 20 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B and filter before injection.[1]

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Observed pressure Pressure Anomaly? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low Pressure pressure->low_pressure Yes, Low retention_time Retention Time Fluctuation? peak_shape->retention_time No peak_tailing Peak Tailing peak_shape->peak_tailing Yes, Tailing peak_fronting Peak Fronting peak_shape->peak_fronting Yes, Fronting broad_peaks Broad Peaks peak_shape->broad_peaks Yes, Broad baseline Baseline Problem? retention_time->baseline No rt_drift Drifting Retention Times retention_time->rt_drift Yes, Drifting rt_sudden_change Sudden Change in RT retention_time->rt_sudden_change Yes, Sudden Change baseline_noise Baseline Noise baseline->baseline_noise Yes, Noise baseline_drift Baseline Drift baseline->baseline_drift Yes, Drift end Problem Resolved baseline->end No check_blockage Check for Blockages (frit, column, tubing) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks check_flow_rate Verify Flow Rate check_blockage->check_flow_rate check_flow_rate->end check_pump Inspect Pump Seals/Valves check_leaks->check_pump check_pump->end check_pump->end check_silanol Secondary Silanol Interactions? (Adjust pH, change column) peak_tailing->check_silanol check_sample_solvent Sample Solvent Incompatibility? peak_fronting->check_sample_solvent check_extra_column_vol Extra-Column Volume? broad_peaks->check_extra_column_vol check_overload Column Overload? (Reduce sample concentration) check_silanol->check_overload check_overload->end check_overload->end check_sample_solvent->check_overload check_extra_column_vol->end check_mobile_phase Mobile Phase Preparation/Composition? rt_drift->check_mobile_phase rt_sudden_change->check_mobile_phase check_mobile_phase->check_pump check_temp Temperature Fluctuation? check_mobile_phase->check_temp check_equilibration Insufficient Equilibration? check_temp->check_equilibration check_equilibration->end check_equilibration->end check_degassing Mobile Phase Degassing? baseline_noise->check_degassing check_contamination Mobile Phase/System Contamination? baseline_drift->check_contamination check_lamp Detector Lamp Issue? check_degassing->check_lamp check_lamp->end check_contamination->check_equilibration

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Workflow start Define Separation Goal select_column Select Initial Column (e.g., C18 for Reversed-Phase) start->select_column select_mobile_phase Select Mobile Phase (e.g., A: Buffered H2O, B: ACN) select_column->select_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) select_mobile_phase->scouting_gradient evaluate_results Evaluate Results (Peak Shape, Resolution) scouting_gradient->evaluate_results optimize_gradient Optimize Gradient Profile (Adjust slope, time) evaluate_results->optimize_gradient Good Peaks, Poor Resolution optimize_mobile_phase Optimize Mobile Phase (pH, buffer, organic solvent) evaluate_results->optimize_mobile_phase Poor Peak Shape change_column Change Column (e.g., to Fluorinated Phase) evaluate_results->change_column No Separation fine_tune Fine-Tune Parameters (Flow Rate, Temperature) evaluate_results->fine_tune Acceptable Separation optimize_gradient->evaluate_results optimize_mobile_phase->evaluate_results change_column->select_mobile_phase validate_method Validate Method fine_tune->validate_method

Caption: A general workflow for HPLC method development.

References

Technical Support Center: Nucleophilic Substitution on 4,6-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on 4,6-dichloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrimidine (B1678525) ring susceptible to nucleophilic aromatic substitution (SNAr)?

A1: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] This electron deficiency, or π-deficient nature, makes the carbon atoms in the ring susceptible to attack by nucleophiles.[2][3] The nitrogen atoms can also help to stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex.[4][5]

Q2: At which positions does nucleophilic substitution typically occur on a pyrimidine ring?

A2: Nucleophilic substitution on pyrimidines preferentially occurs at the C2, C4, and C6 positions.[1][3] When a nucleophile attacks at the C2 or C4 position, the negative charge of the resulting intermediate can be delocalized onto one of the electronegative nitrogen atoms, which provides stabilization.[4][5]

Q3: How does the fluorine atom at the C5 position affect the reactivity of this compound?

A3: The highly electronegative fluorine atom at the C5 position acts as an electron-withdrawing group, which further increases the electron deficiency of the pyrimidine ring. This enhances the reactivity of the ring towards nucleophilic attack, particularly at the adjacent C4 and C6 positions.[4] The electronegative chlorine atom also activates the ortho position to itself towards nucleophilic attack.[6]

Q4: Which chlorine atom is more likely to be substituted first on this compound?

A4: In di-substituted pyrimidines like 2,4-dichloropyrimidine, substitution is generally favored at the C4 position.[2][4][7] This preference is attributed to the greater delocalization and stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[2][7] For this compound, both C4 and C6 positions are activated. The regioselectivity will be influenced by a balance of electronic effects from the ring nitrogens and the C5-fluoro group, as well as steric effects from the nucleophile.[6]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: I am observing a low yield or no formation of my desired product. What are the potential causes and how can I resolve this?

A: Low product yield can stem from several factors. Below is a guide to troubleshoot this issue.

Potential CauseTroubleshooting Steps
Insufficiently Activated Pyrimidine Ring While the 5-fluoro group is activating, ensure your reaction conditions are suitable for the specific nucleophile. The pyrimidine ring must be sufficiently electron-deficient to facilitate nucleophilic attack.[4]
Weak Nucleophile The attacking species may not be nucleophilic enough. Consider using a stronger nucleophile. For example, if using an alcohol, try converting it to the more nucleophilic alkoxide with a suitable base.[4]
Poor Leaving Group While chlorine is a good leaving group in SNAr on pyrimidines, its reactivity can be influenced by reaction conditions. In general, for SNAr, the reactivity order of halogens is F > Cl > Br > I.[4]
Low Reaction Temperature The reaction may require more thermal energy to proceed. Gradually increase the reaction temperature.[4] Microwave irradiation can sometimes be used to improve yields and shorten reaction times.[4]
Inappropriate Base If your reaction requires a base (e.g., with amine or alcohol nucleophiles), ensure you are using a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to avoid competition with your primary nucleophile.[4]
Presence of Water Water can react with strong bases or nucleophiles, reducing their effectiveness. Ensure all glassware is properly dried and use anhydrous solvents.[8]

Issue 2: Formation of Multiple Products / Poor Regioselectivity

Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A: The formation of multiple products is often due to competing reactions at the C4 and C6 positions.

Potential CauseTroubleshooting Steps
Competing Reactions at C4 and C6 The regioselectivity of SNAr on di-substituted pyrimidines is highly dependent on the electronic environment and steric factors.[4] Substitution at C4 is generally favored over C2, and a similar preference may exist for C4/C6.[7] The C5-fluoro group activates both adjacent positions.
Steric Hindrance As the steric bulk of the nucleophile increases, substitution at the less sterically hindered position may become more favorable.[6] If you are getting a mixture, consider if a less bulky nucleophile could improve selectivity.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the thermodynamically more stable product.
Solvent Effects The solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. Experiment with different anhydrous solvents such as DMF, DMSO, or THF.[4]

Issue 3: Di-substitution Instead of Mono-substitution

Q: I am trying to achieve mono-substitution, but I am getting a significant amount of the di-substituted product. What should I do?

A: The formation of a di-substituted product occurs when the mono-substituted product reacts further with the nucleophile.

Potential CauseTroubleshooting Steps
Excess Nucleophile Using an excess of the nucleophile will drive the reaction towards di-substitution. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile relative to the this compound.[4]
High Reaction Temperature or Long Reaction Time Forcing conditions can promote the second substitution. Reduce the reaction temperature and/or reaction time. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed and before significant di-substitution occurs.[8]
Reactivity of the Mono-substituted Product The first substitution can sometimes activate the ring for the second substitution, although typically an electron-donating nucleophile would deactivate it.[9] If this is the case, careful control of stoichiometry and reaction conditions is critical.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point and may require optimization for specific amines and reaction scales.

  • Reactant Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Solvent Addition : Add a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[4]

  • Reagent Addition : Add the amine nucleophile (1.0-1.2 eq.) to the mixture.[4]

  • Base Addition : Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.).[4]

  • Reaction : Stir the reaction mixture at the desired temperature (this can range from room temperature to 80-120 °C).[4]

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[4]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[4]

Visualizations

experimental_workflow prep Reactant & Solvent Preparation reaction Add Nucleophile & Base, Heat Reaction prep->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Dry & Purify (Chromatography) workup->purify char Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_workflow decision decision issue issue start Reaction Failed? low_yield Low/No Yield start->low_yield Yes multi_prod Multiple Products start->multi_prod Yes di_sub Di-substitution start->di_sub Yes sub_low_yield_1 Check Nucleophile Strength & Reaction Temperature low_yield->sub_low_yield_1 sub_low_yield_2 Ensure Anhydrous Conditions low_yield->sub_low_yield_2 sub_multi_prod_1 Adjust Temperature & Solvent multi_prod->sub_multi_prod_1 sub_multi_prod_2 Consider Steric Effects multi_prod->sub_multi_prod_2 sub_di_sub_1 Reduce Nucleophile Stoichiometry (1.0-1.1 eq) di_sub->sub_di_sub_1 sub_di_sub_2 Decrease Reaction Time & Temperature di_sub->sub_di_sub_2

Caption: Troubleshooting decision tree for failed reactions.

regioselectivity pyrimidine N | C | N | C-Cl | C-F | C-Cl nucleophile Nu⁻ nucleophile->pyrimidine:c4 Attack at C4 (Generally Favored) nucleophile->pyrimidine:c6 Attack at C6

Caption: Regioselectivity of nucleophilic attack on the pyrimidine ring.

References

Navigating Regioselectivity in 4,6-dichloro-5-fluoropyrimidine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address regioselectivity challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with 4,6-dichloro-5-fluoropyrimidine. This valuable building block is integral to synthesizing a range of pharmaceutical agents, and precise control over its reactivity is paramount for efficient and successful drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic attack on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the pyrimidine (B1678525) ring is electron-deficient, which facilitates attack at the 2, 4, and 6 positions. For this compound, both the C4 and C6 positions are activated for substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C6 position. This preference is attributed to the electronic effects of the pyrimidine nitrogens and the 5-fluoro substituent.

Q2: How does the 5-fluoro substituent influence the regioselectivity?

A2: The highly electronegative fluorine atom at the C5 position acts as an electron-withdrawing group, further activating the adjacent C4 and C6 positions towards nucleophilic attack. This electronic withdrawal enhances the electrophilicity of these carbons, making the SNAr reaction more facile compared to non-fluorinated analogs. The fluorine substituent can also exert steric effects that may influence the approach of the nucleophile.

Q3: I am observing a mixture of C4 and C6 substituted products. What factors can I modify to improve selectivity?

A3: Achieving high regioselectivity often requires careful optimization of reaction conditions. Key factors that can be adjusted include:

  • Nucleophile: The nature and steric bulk of the nucleophile can significantly impact the C4/C6 ratio.

  • Solvent: The polarity and proticity of the solvent can influence the reaction pathway and the stability of intermediates.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

  • Base: The choice and stoichiometry of a base (if required) can alter the nucleophilicity of the attacking species and influence the reaction outcome.

Q4: Are there any computational tools that can help predict the regioselectivity?

A4: Yes, computational modeling, such as calculating transition state energies and analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can be a powerful tool to predict the outcome of these sensitive reactions. LUMO analysis can indicate the most electrophilic sites on the pyrimidine ring, thus suggesting the likely position of nucleophilic attack.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Regioselectivity (Mixture of C4 and C6 isomers) 1. Sterically hindered nucleophile: Bulky nucleophiles may favor attack at the less sterically hindered position. 2. High reaction temperature: May lead to the formation of the thermodynamically more stable isomer, which might not be the desired one. 3. Inappropriate solvent: Solvent polarity can affect the relative stability of the Meisenheimer intermediates for C4 and C6 attack.1. Modify the nucleophile: If possible, use a less sterically demanding nucleophile. 2. Optimize temperature: Screen a range of lower temperatures to favor the kinetically controlled product. 3. Solvent screening: Evaluate a variety of aprotic solvents with different polarities (e.g., THF, DMF, acetonitrile, dioxane).
Low Reaction Yield 1. Weak nucleophile: The nucleophile may not be sufficiently reactive to displace the chloride. 2. Low reaction temperature: The activation energy for the reaction may not be overcome. 3. Inadequate base: If the nucleophile requires deprotonation, the base may be too weak or used in insufficient quantity.1. Increase nucleophilicity: If using an alcohol or thiol, consider converting it to the corresponding alkoxide or thiolate with a suitable base. For amines, ensure the free base is available. 2. Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation and regioselectivity. 3. Stronger base/Stoichiometry: Use a stronger base (e.g., NaH, K2CO3) or increase the equivalents of the base.
No Reaction 1. Deactivated nucleophile: The nucleophile may be protonated or otherwise deactivated. 2. Poor quality starting material: The this compound may be impure. 3. Inert reaction conditions not maintained: Moisture or oxygen may be quenching the reaction.1. Ensure active nucleophile: Use a base to deprotonate protic nucleophiles. Ensure the nucleophile is of high purity. 2. Verify starting material: Check the purity of the this compound by NMR or other analytical techniques. 3. Use anhydrous conditions: Dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Di-substituted Product 1. Excess nucleophile: Using a large excess of the nucleophile can lead to a second substitution. 2. High temperature/Long reaction time: Forcing conditions can promote the slower second substitution.1. Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile. 2. Monitor reaction progress: Closely monitor the reaction by TLC or LC-MS and quench it once the mono-substituted product is maximized.

Quantitative Data on Regioselectivity

The following table summarizes the regioselectivity observed in the reaction of a close analog, 5-chloro-2,4,6-trifluoropyrimidine, with various nitrogen-centered nucleophiles. These results provide valuable insight into the expected outcomes with this compound, where a similar preference for C4 substitution is anticipated.

NucleophileProduct Ratio (C4:C2)Isolated Yield of C4 Isomer
Ammonia9 : 165%
Ethylamine8 : 172%
Diethylamine3 : 155%
Pyrrolidine4 : 168%
Piperidine3 : 161%
Morpholine4 : 170%
Aniline>95 : 585%
Benzylamine9 : 178%

Data adapted from reactions on 5-chloro-2,4,6-trifluoropyrimidine.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination

This protocol describes a general method for the regioselective mono-amination of this compound at the C4 position.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous solvent (e.g., Acetonitrile, THF, or Dioxane)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the amine (1.0-1.2 eq) to the solution.

    • Add the base (e.g., DIPEA or TEA, 1.5-2.0 eq).

    • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 4-amino-6-chloro-5-fluoropyrimidine isomer.

Protocol 2: General Procedure for Reaction with Alkoxides

This protocol provides a general method for the reaction of this compound with an alkoxide nucleophile.

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))

    • Anhydrous solvent (e.g., THF or the corresponding alcohol)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0-1.2 eq) and the anhydrous solvent.

    • Cool the solution to 0 °C and add the base (e.g., NaH, 1.0-1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

    • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: Regioselective SNAr Pathways

G cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediates Reaction Pathways cluster_products Products start 4,6-dichloro- 5-fluoropyrimidine c4_attack Attack at C4 (Major Pathway) start->c4_attack More favorable electronically c6_attack Attack at C6 (Minor Pathway) start->c6_attack Less favorable nuc Nu-H / Base nuc->c4_attack nuc->c6_attack c4_product 4-Nu-6-chloro- 5-fluoropyrimidine c4_attack->c4_product - Cl- c6_product 6-Nu-4-chloro- 5-fluoropyrimidine c6_attack->c6_product - Cl-

Caption: Competing pathways for nucleophilic attack on this compound.

Diagram 2: Experimental Workflow for Optimizing Regioselectivity

G start Define Desired Regioisomer (C4 or C6) initial_rxn Initial Reaction with Standard Conditions start->initial_rxn analyze Analyze C4:C6 Ratio (NMR, LC-MS) initial_rxn->analyze is_selective Is Regioselectivity > 95%? analyze->is_selective optimize Optimize Reaction Conditions is_selective->optimize No end Proceed with Optimized Protocol is_selective->end Yes temp Vary Temperature optimize->temp solvent Screen Solvents optimize->solvent nucleophile Modify Nucleophile (Sterics) optimize->nucleophile temp->initial_rxn solvent->initial_rxn nucleophile->initial_rxn G cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions center Regioselectivity (C4 vs. C6) ring_N Pyrimidine Nitrogens ring_N->center fluoro 5-Fluoro Group (EWG) fluoro->center nuc_bulk Nucleophile Bulk nuc_bulk->center fluoro_steric 5-Fluoro Group fluoro_steric->center temp Temperature temp->center solvent Solvent Polarity solvent->center

stability and storage conditions for 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4,6-dichloro-5-fluoropyrimidine, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental success and safety.

Summary of Storage and Stability Data
ParameterRecommendationSource
Storage Temperature Store in a cool, dry, well-ventilated area.[1][2] Some suppliers recommend refrigeration.[3]
Container Keep containers tightly sealed.[1][2] Store in original containers.[1][1][2]
Atmosphere Store in a dry atmosphere. The compound is moisture sensitive.[4]
Hazards to Avoid Keep away from heat, sparks, open flames, and other ignition sources.[2] Avoid physical damage to containers.[1] Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and eye damage.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this compound.[1][2]

Q2: How should I handle a spill of this compound?

A2: In case of a spill, immediately evacuate the area. For minor spills, absorb with inert material such as sand, earth, or vermiculite.[1] Collect the material in a suitable, labeled container for waste disposal.[1] Ensure the cleanup area is well-ventilated. Avoid breathing vapors and contact with skin and eyes.[1]

Q3: What should I do in case of accidental exposure?

A3:

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1][2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

Q4: Is this compound sensitive to moisture?

A4: Yes, some sources indicate that it is moisture sensitive.[4] Therefore, it is essential to store it in a tightly closed container in a dry environment to prevent degradation.

Q5: Can I store this compound at room temperature?

A5: While the compound is generally stable at room temperature, for long-term storage, it is recommended to store it in a cool, dry, and well-ventilated place. Some suppliers specifically recommend refrigeration.[3] Always refer to the supplier's specific storage recommendations.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of the compound: Improper storage (exposure to moisture, heat, or light) may lead to degradation.- Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. - If moisture sensitivity is a concern, handle the compound under an inert atmosphere (e.g., in a glove box). - For critical experiments, consider using a fresh batch of the compound.
Low reaction yield Poor solubility: The compound is slightly soluble in water.[5][6] The chosen reaction solvent may not be optimal.- Test the solubility of the compound in various organic solvents to find a suitable one for your reaction. - Gently warming the mixture might improve solubility, but be cautious of potential degradation at higher temperatures.
Formation of unexpected byproducts Reaction with incompatible materials: The compound can react with strong oxidizing agents, strong acids, and strong bases.[4]- Review the full reaction scheme to ensure no incompatible reagents or catalysts are being used. - Ensure all glassware is clean and free of contaminants that could catalyze side reactions.
Solid material appears clumped or discolored Moisture absorption or degradation: The physical appearance of the compound can change upon absorbing moisture or degrading over time.- Do not use the compound if it appears visually compromised. - It is best practice to use a fresh, unopened container or a sample that has been properly stored.

Experimental Workflow & Safety Protocol

The following diagram outlines a general workflow for handling and using this compound in a laboratory setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_transfer Transfer from Storage to Fume Hood prep_materials->handling_transfer handling_weigh Weigh Required Amount in Fume Hood handling_transfer->handling_weigh handling_seal Immediately Reseal Container handling_weigh->handling_seal reaction_dissolve Dissolve in Appropriate Solvent handling_seal->reaction_dissolve reaction_setup Set up Reaction under Controlled Conditions reaction_dissolve->reaction_setup cleanup_quench Quench Reaction and Work-up reaction_setup->cleanup_quench cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

Technical Support Center: Synthesis and Purification of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,6-dichloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the chlorination of 4,6-dihydroxy-5-fluoropyrimidine. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[1][2]

Q2: What are the primary impurities encountered in the synthesis of this compound?

During the synthesis, several impurities can form. The most common include:

  • Unreacted Starting Material: 4,6-dihydroxy-5-fluoropyrimidine.

  • Partially Chlorinated Intermediate: 4-chloro-6-hydroxy-5-fluoropyrimidine.

  • Hydrolysis Products: Moisture introduced during the reaction or work-up can lead to the hydrolysis of the desired product back to the mono-chloro intermediate or the dihydroxy starting material.[3]

  • Residual Chlorinating Agent and its Byproducts: Excess phosphorus oxychloride and its hydrolysis products (e.g., phosphoric acid) are common process-related impurities.[4]

Q3: What analytical techniques are recommended for monitoring the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the purity of this compound and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure of the final product and identify any residual solvents.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure the reaction is heated to the appropriate temperature (typically reflux) for a sufficient duration.[1] - Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material.
Hydrolysis of the product during work-up- Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto ice).[1] - Promptly extract the product into a water-immiscible organic solvent after quenching.
Inefficient extraction- Use an appropriate organic solvent for extraction, such as dichloromethane.[1] - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Issue 2: Presence of Unreacted 4,6-dihydroxy-5-fluoropyrimidine in the Final Product

Possible Cause Troubleshooting Step
Insufficient chlorinating agent- Ensure at least two equivalents of the chlorinating agent (e.g., POCl₃) are used relative to the 4,6-dihydroxy-5-fluoropyrimidine.
Short reaction time or low temperature- Increase the reaction time and/or temperature to drive the reaction to completion.[1]
Ineffective purification- Purify the crude product using vacuum distillation or recrystallization to separate the product from the less volatile starting material.

Issue 3: Contamination with 4-chloro-6-hydroxy-5-fluoropyrimidine

Possible Cause Troubleshooting Step
Incomplete second chlorination- This is often due to similar reasons as unreacted starting material. Ensure sufficient chlorinating agent and adequate reaction conditions (time and temperature).
Hydrolysis of one chloro group- Minimize contact with water during work-up. Use anhydrous solvents for extraction and drying.
Purification challenges- This intermediate may co-distill with the product. Careful fractional distillation or chromatographic separation may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for Dichloropyrimidines

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldReference
Vacuum Distillation~80-90%>97%79-82%[1][4]
Recrystallization~90-95%>99%Varies
Extraction & WashingCrude Mixture~95-98%High[1]

Note: Yields for recrystallization are highly dependent on the solvent system and the initial purity of the crude material.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a slurry of 4,6-dihydroxy-5-fluoropyrimidine in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (at least 2 equivalents) at room temperature.[2]

  • Slowly add a tertiary amine catalyst (e.g., N,N-diisopropylethylamine or N,N-dimethylaniline).[2]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.[1]

  • Combine the organic layers and wash sequentially with a dilute acid (e.g., HCl) and a dilute base (e.g., sodium bicarbonate solution).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Purification by Vacuum Distillation

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 35°C at 1 torr).[1]

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which the compound is soluble.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Slowly add a co-solvent (anti-solvent) in which the product is poorly soluble until the solution becomes turbid.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification 4,6-dihydroxy-5-fluoropyrimidine 4,6-dihydroxy-5-fluoropyrimidine Reaction_Mixture Reaction_Mixture 4,6-dihydroxy-5-fluoropyrimidine->Reaction_Mixture POCl3, Base Quenching Quenching Reaction_Mixture->Quenching Ice Water Extraction Extraction Quenching->Extraction Organic Solvent Washing Washing Extraction->Washing Acid/Base Drying_Concentration Drying_Concentration Washing->Drying_Concentration Anhydrous Na2SO4 Crude_Product Crude_Product Drying_Concentration->Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product Distillation or Recrystallization

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Analyze_Crude Analyze Crude Product (HPLC, NMR) Start->Analyze_Crude Impurity_Detected Impurity Detected? Analyze_Crude->Impurity_Detected Starting_Material Starting Material? Impurity_Detected->Starting_Material Yes End End Impurity_Detected->End No Mono_Chloro Mono-chloro Impurity? Starting_Material->Mono_Chloro No Increase_Reaction Increase Reaction Time/Temp or Reagent Stoichiometry Starting_Material->Increase_Reaction Yes Other_Impurity Other Impurities Mono_Chloro->Other_Impurity No Improve_Workup Improve Work-up (Anhydrous Conditions) Mono_Chloro->Improve_Workup Yes Optimize_Purification Optimize Purification (Distillation/Recrystallization) Other_Impurity->Optimize_Purification Increase_Reaction->Optimize_Purification Improve_Workup->Optimize_Purification Optimize_Purification->End

Caption: Logical workflow for troubleshooting impurity removal.

References

Technical Support Center: Synthesis of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of fluorinated pyrimidines.

Troubleshooting Guides

Issue 1: Low Yield in Direct Fluorination of Uracil (B121893) to 5-Fluorouracil (B62378) (5-FU)

Question: My direct fluorination of uracil to produce 5-fluorouracil is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the direct fluorination of uracil are a common challenge. The primary causes often revolve around the choice and handling of the fluorinating agent, reaction conditions, and the purity of the starting materials.[1]

Potential Causes & Solutions:

  • Fluorinating Agent Activity: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) are sensitive to moisture and can degrade if not stored under anhydrous conditions.[1]

    • Solution: Ensure the fluorinating agent is fresh, stored in a desiccator, and handled under an inert, dry atmosphere (e.g., argon or nitrogen).

  • Reactivity of Fluorinating Agent: The choice of fluorinating agent is critical. Highly reactive agents like elemental fluorine or CF3OF can be less selective and hazardous, while milder agents may require more forcing conditions, potentially leading to decomposition.[1]

    • Solution: Selectfluor™ is a commonly used reagent that offers a good balance of reactivity and handling safety for this transformation.[2]

  • Reaction Conditions:

    • Solvent: Protic solvents can react with and quench the fluorinating agent.

    • Temperature: Fluorination reactions can be highly exothermic. Poor temperature control can lead to side reactions and decomposition.

      • Solution: Maintain the recommended reaction temperature, often requiring initial cooling of the reaction mixture.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while extended times may increase byproduct formation.[1]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

  • Purity of Starting Materials: Moisture or impurities in the uracil can lead to unwanted side reactions and consume the fluorinating agent.[1]

    • Solution: Ensure the uracil is of high purity and thoroughly dried before use.

Troubleshooting Workflow for Low 5-FU Yield

low_yield_troubleshooting start Low 5-FU Yield check_reagent Check Fluorinating Agent (Fresh, Dry?) start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_starting_material Analyze Starting Material (Purity, Dryness) start->check_starting_material incomplete_reaction Incomplete Reaction? check_reagent->incomplete_reaction check_conditions->incomplete_reaction check_starting_material->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes optimize_reagent Screen Different Fluorinating Agents side_products->optimize_reagent Yes purify_uracil Re-purify/Dry Uracil side_products->purify_uracil No end_node Improved Yield optimize_time_temp->end_node optimize_reagent->end_node purify_uracil->end_node

Caption: A logical workflow to diagnose and resolve low yields in 5-FU synthesis.

Issue 2: Poor Diastereoselectivity in Gemcitabine (B846) Synthesis

Question: I am struggling with the separation of diastereomers during the synthesis of gemcitabine. How can I improve the diastereomeric ratio?

Answer:

The synthesis of the 2-deoxy-2,2-difluororibose (B14132828) core of gemcitabine often proceeds through a Reformatsky or aldol (B89426) reaction, which can generate a mixture of syn and anti diastereomers.[3] Controlling this stereochemistry is a key challenge.

Strategies to Improve Diastereoselectivity:

  • Reaction Type and Conditions: The choice of reaction and specific conditions can significantly influence the diastereomeric ratio.

    • Reformatsky Reaction: Standard conditions often yield a mixture of diastereomers.[3] Activating the zinc with iodine and using an ultrasonic bath has been shown to improve the yield of the desired anti-diastereomer.[3]

    • Lewis Acid/Base Catalysis: The choice of a Lewis acid or base catalyst can influence the transition state geometry, thereby affecting the stereochemical outcome.[1]

  • Separation Techniques:

    • Chromatography: While challenging, careful separation of diastereomers by silica (B1680970) gel column chromatography is often possible with a well-chosen eluent system.[1]

    • Crystallization: Selective crystallization is a powerful technique for separating diastereomers on a larger scale.[1] This may require screening various solvent systems to find conditions under which one diastereomer preferentially crystallizes.

Table 1: Comparison of Conditions for Gemcitabine Intermediate Synthesis

Reaction TypeReagentsConditionsDiastereomeric Ratio (anti:syn)Reference
ReformatskyEthyl bromodifluoroacetate, ZnStandard3:1[3]
ReformatskyEthyl bromodifluoroacetate, Zn, I2Ultrasonic bath, 10-12°C, 12hImproved selectivity for anti[3]
Aldol Reactiont-butyl difluorothioacetate, Li enolateVaries with conditionsVaries[1]
Reformatsky-typeBromodifluoroacetylene, ZnReaction with D-glyceraldehyde acetonide3:1[3]

Decision Tree for Optimizing Diastereoselectivity

diastereoselectivity_optimization start Poor Diastereoselectivity is_reformatsky Using Reformatsky Reaction? start->is_reformatsky modify_reformatsky Modify Reformatsky Conditions: - Activate Zn with I2 - Use Ultrasonic Bath is_reformatsky->modify_reformatsky Yes consider_aldol Consider Alternative: Aldol Reaction with Chiral Auxiliary is_reformatsky->consider_aldol No separation Optimize Separation Technique modify_reformatsky->separation consider_aldol->separation chromatography Column Chromatography: - Screen Eluent Systems separation->chromatography crystallization Selective Crystallization: - Screen Solvent Systems separation->crystallization end_node Improved Diastereomeric Ratio chromatography->end_node crystallization->end_node

Caption: A decision-making diagram for improving diastereoselectivity in gemcitabine synthesis.

Issue 3: Purification Challenges and Impurities in Capecitabine (B1668275) Synthesis

Question: After synthesizing capecitabine, I'm facing difficulties with purification, and my final product contains several impurities. What are the common impurities and best practices for purification?

Answer:

Capecitabine synthesis is a multi-step process, and impurities can be introduced at various stages.[1] Effective purification is crucial for obtaining a product that meets pharmaceutical standards.

Common Impurities & Purification Strategies:

  • Process-Related Impurities:

    • Unreacted Intermediates: Starting materials or intermediates from previous steps can carry over.[1][4]

    • Side-Reaction Products: These can include isomers or products from reactions with protecting groups.[1]

    • Reagents: Catalysts or reagents from the final deprotection step must be completely removed.[1]

  • Degradation Impurities:

    • Hydrolysis Products: Exposure to moisture can lead to hydrolysis.[5]

    • Oxidation Byproducts: Exposure to air or light can cause oxidation.[5]

Table 2: Common Impurities in Capecitabine Synthesis

Impurity NameTypeCommon Source
Capecitabine EP Impurity AProcess-RelatedIntermediate in synthesis
Capecitabine EP Impurity BProcess-RelatedIntermediate in synthesis
Capecitabine EP Impurity CProcess-RelatedIntermediate in synthesis
5'-deoxy-5-fluorocytidineDegradation/MetaboliteHydrolysis of carbamate
5'-deoxy-5-fluorouridineDegradation/MetaboliteDeamination of cytidine
α-Isomer of CapecitabineProcess-RelatedLack of stereocontrol

A more extensive list of impurities can be found in specialized pharmaceutical impurity databases.[5][6]

Purification Best Practices:

  • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical. A common method involves dissolving the crude product in a suitable solvent (e.g., a halogenated hydrocarbon like dichloromethane) and then adding an anti-solvent (e.g., a hydrocarbon like heptane (B126788) or hexane) to induce crystallization.[7]

  • Chromatography: Preparative HPLC can be used for high-purity applications, although it may be less scalable.

  • Extraction: Liquid-liquid extraction can be employed as an initial purification step to remove highly polar or non-polar impurities.

General Purification and Analysis Workflow

purification_workflow start Crude Fluorinated Pyrimidine (B1678525) extraction Liquid-Liquid Extraction (Optional, for gross impurities) start->extraction recrystallization Recrystallization (Screening of solvent/anti-solvent) extraction->recrystallization chromatography Column Chromatography (If high purity is required) recrystallization->chromatography analysis Purity Analysis recrystallization->analysis chromatography->analysis hplc HPLC Analysis (Purity Assessment) analysis->hplc nmr NMR Spectroscopy (Structure Confirmation) analysis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) analysis->ms end_node Pure Product hplc->end_node nmr->end_node ms->end_node

Caption: A general workflow for the purification and analysis of synthesized fluorinated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity during the fluorination of substituted pyrimidines?

A1: The pyrimidine ring is electron-deficient, which generally directs nucleophilic attack to the C2, C4, and C6 positions. For electrophilic fluorination, the directing effects of existing substituents on the ring are paramount. Electron-donating groups will activate the ring towards electrophilic attack, and their position will determine the site of fluorination. Conversely, electron-withdrawing groups deactivate the ring. Predicting the outcome can be complex, and often a mixture of isomers is obtained. Computational modeling can be a useful tool to predict the regioselectivity of these reactions.

Q2: How can I minimize the formation of di- or poly-fluorinated byproducts?

A2: The formation of multiple fluorinated products is a common issue, especially with highly activated pyrimidine rings or harsh fluorinating agents. To favor mono-fluorination, you can:

  • Control Stoichiometry: Carefully control the amount of the fluorinating agent, often using a slight excess (e.g., 1.1 equivalents).

  • Lower the Temperature: Running the reaction at a lower temperature can increase selectivity.

  • Monitor the Reaction: Stop the reaction as soon as the starting material is consumed to prevent over-fluorination.

Q3: Are there specific safety precautions I should take when working with fluorinating agents?

A3: Yes, many fluorinating agents are hazardous.

  • Elemental fluorine (F2) is extremely toxic and reactive.

  • Reagents like DAST (diethylaminosulfur trifluoride) can be volatile and toxic.

  • Even "safer" reagents like Selectfluor™ are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: My fluorinated intermediate is unstable. What are some strategies for handling it?

A4: The stability of fluorinated intermediates can be a significant challenge. The strong electron-withdrawing nature of fluorine can make adjacent groups more labile.

  • Work at Low Temperatures: Perform reactions and workups at reduced temperatures to minimize decomposition.

  • Avoid Certain Conditions: Be mindful of pH, as some fluorinated compounds are unstable in acidic or basic conditions. For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[8]

  • Use Immediately: If an intermediate is known to be unstable, it is best to use it in the subsequent reaction step as quickly as possible without prolonged storage.

  • Inert Atmosphere: Handle sensitive intermediates under an inert atmosphere (argon or nitrogen) to prevent degradation from air or moisture.

Experimental Protocols

Protocol 1: General Procedure for Direct Fluorination of Uracil using Selectfluor™

Materials:

  • Uracil (high purity, dried)

  • Selectfluor™

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add uracil and anhydrous acetonitrile.

  • Stir the suspension and cool the flask in a cooling bath to 0 °C.

  • In a separate flask, dissolve Selectfluor™ (typically 1.1-1.2 equivalents) in anhydrous acetonitrile.

  • Slowly add the Selectfluor™ solution to the uracil suspension dropwise over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or HPLC).

  • Upon completion, quench the reaction by adding water.

  • Remove the acetonitrile under reduced pressure.

  • The aqueous solution can then be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 5-fluorouracil.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for HPLC Analysis of Fluorinated Pyrimidines

System:

  • HPLC with a UV or Diode Array Detector (DAD)[1]

Column:

  • Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm)[1]

Mobile Phase:

  • A gradient elution is often effective.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol (B129727) with 0.1% TFA or formic acid.

  • Example Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

Flow Rate:

  • Typically 1.0 mL/min.

Detection Wavelength:

  • Monitor at a wavelength where the pyrimidine ring absorbs, typically around 254 nm or 260 nm.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Injection Volume:

  • 10-20 µL.

References

Technical Support Center: 4,6-Dichloro-5-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its reactions?

A1: this compound is classified as a corrosive and harmful substance that can cause severe skin burns and eye damage.[1][2] Reactions involving this compound, especially with phosphorus oxychloride (POCl₃), can be highly exothermic.[3] Thermal decomposition can release hazardous gases such as hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and nitrogen oxides (NOx).[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the common reagents used for the synthesis of this compound?

A2: Common synthetic routes involve the chlorination of 4,6-dihydroxy-5-fluoropyrimidine. The most frequently cited chlorinating agents are phosphorus oxychloride (POCl₃)[3][4][5][6] and phosgene.[7] The reaction may also involve a base, such as N,N-dimethylaniline,[5] or a catalyst.

Q3: What is the recommended method for purifying the final product?

A3: Vacuum distillation is the most effective method for obtaining high-purity this compound.[4][5] This technique separates the product from less volatile impurities and residual solvents.

Q4: How should I properly store this compound?

A4: It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1] Some sources recommend refrigeration. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

Q5: What are some common side products in the synthesis of this compound?

A5: While specific side products are not extensively detailed in the provided literature, incomplete reaction can leave unreacted starting material, 4,6-dihydroxy-5-fluoropyrimidine. The presence of moisture can lead to the formation of hydrolysis byproducts. Over-chlorination or side reactions with the solvent or base are also possible. Careful control of reaction conditions is key to minimizing byproduct formation.[7][9]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques like TLC or HPLC. Reaction times can vary, so it's crucial to track the consumption of the starting material.[10]

    • Purity of Starting Materials: The purity of 4,6-dihydroxy-5-fluoropyrimidine is critical. Ensure it is dry, as moisture can react with the chlorinating agent (e.g., POCl₃), reducing its effectiveness and leading to side reactions.[10]

    • Insufficient Reagent: Use a sufficient excess of the chlorinating agent as specified in established protocols.[3]

    • Suboptimal Temperature: Maintain the recommended reaction temperature. For POCl₃ reactions, this often involves heating to reflux.[3][6]

Issue 2: The product is contaminated with residual phosphorus compounds.

  • Question: After work-up, my this compound is contaminated with phosphorus-containing impurities. How can I remove these?

  • Answer: This is a common issue when using phosphorus oxychloride.

    • Pre-Quench Distillation: Before the aqueous work-up, distill off the excess POCl₃ under reduced pressure.[3][4]

    • Thorough Washing: During the work-up, wash the organic layer multiple times with water and a saturated sodium bicarbonate solution to remove water-soluble phosphorus species.[3][5]

    • Aqueous Base Wash: A wash with a dilute aqueous base can help to hydrolyze and remove residual phosphorus compounds.

Issue 3: An uncontrolled exothermic reaction occurred during quenching.

  • Question: When I added my reaction mixture to water/ice for quenching, a violent and uncontrolled exotherm occurred. How can I prevent this?

  • Answer: This is a serious safety concern, often due to the rapid hydrolysis of excess POCl₃.

    • Reverse Quench: Instead of adding the reaction mixture to the quenching solution, perform a "reverse quench." Slowly add the reaction mixture to a well-stirred, cooled (0-5°C) aqueous solution of sodium bicarbonate or ice.[3] This ensures that the quenching agent is always in excess, helping to control the exotherm.

    • Slow Addition: The addition rate must be carefully controlled, especially on a larger scale.

    • Vigorous Stirring: Ensure the quenching mixture is stirred vigorously to dissipate heat effectively.

Issue 4: Difficulty in separating layers during aqueous extraction.

  • Question: I am having trouble with emulsion formation during the extraction of my product. How can I resolve this?

  • Answer: Emulsions can form, especially if the reaction mixture contains high concentrations of salts or polar byproducts.

    • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.[5]

    • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.

    • Filtration: In some cases, filtering the emulsified layer through a pad of Celite can be effective.

Quantitative Data Summary

ParameterValueSource
Yield 79%[5]
80.1%[6]
98%[5]
Purity >98%[6]
95%
Boiling Point 35°C @ 1 Torr[5]

Experimental Protocols

Detailed Work-up Procedure for this compound Synthesis using POCl₃

  • Cooling and Quenching:

    • After the reaction is complete, allow the reaction mixture to cool to room temperature.

    • Prepare a separate flask containing crushed ice and a saturated solution of sodium bicarbonate.

    • Slowly and carefully pour the cooled reaction mixture onto the crushed ice/bicarbonate solution with vigorous stirring. Monitor for any exotherm and control the rate of addition accordingly. An alternative and often safer method is a "reverse quench" where the reaction mixture is slowly added to the cooled quenching solution.[3]

  • Extraction:

    • Once the quenching is complete and all the ice has melted, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane[5] or ethyl acetate,[3] multiple times (e.g., 3x).

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Water to remove water-soluble impurities.

      • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove phosphorus byproducts.[3][5]

      • Saturated aqueous sodium chloride (brine) to remove excess water and help break any emulsions.[5]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification:

    • For high-purity this compound, purify the crude product by vacuum distillation.[4][5]

Visualizations

G General Work-up Workflow for this compound Reactions A Reaction Completion B Cool to Room Temperature A->B C Quenching (e.g., ice/water or NaHCO3 soln) B->C D Extraction with Organic Solvent (e.g., DCM, EtOAc) C->D E Wash Organic Layer (Water, NaHCO3, Brine) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification (Vacuum Distillation) H->I J Pure this compound I->J

Caption: General work-up workflow for this compound reactions.

G Troubleshooting Decision Tree for Work-up Issues Start Problem Encountered During Work-up LowYield Low Product Yield? Start->LowYield Contamination Product Contaminated? Start->Contamination Exotherm Uncontrolled Exotherm During Quench? Start->Exotherm Emulsion Emulsion During Extraction? Start->Emulsion LowYield->Contamination No IncompleteRxn Check for complete reaction (TLC/HPLC). Ensure dry starting materials. LowYield->IncompleteRxn Yes Contamination->Exotherm No Phosphorus Phosphorus Contamination? Contamination->Phosphorus Yes Exotherm->Emulsion No ReverseQuench Perform a 'reverse quench'. Add reaction mixture slowly to cooled base. Exotherm->ReverseQuench Yes BrineWash Wash with brine. Add more organic solvent. Emulsion->BrineWash Yes RemovePOCl3 Distill excess POCl3 before quench. Thoroughly wash with water and NaHCO3. Phosphorus->RemovePOCl3 Yes OtherImpurity Consider other impurities. Optimize reaction conditions. Phosphorus->OtherImpurity No

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 4,6-dichloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for cross-coupling reactions?

A1: The two chlorine atoms at the C4 and C6 positions are the reactive sites for palladium-catalyzed cross-coupling reactions. The fluorine atom at the C5 position is generally unreactive under these conditions. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1]

Q2: Which position (C4 or C6) is more reactive?

A2: For 4,6-dihalopyrimidines, both the C4 and C6 positions are highly activated and generally exhibit similar reactivity. In many cross-coupling reactions of symmetrically substituted 4,6-dihalopyrimidines, mono-functionalization is typically favored, and achieving selective mono-arylation over diarylation can be a challenge. For unsymmetrically substituted pyrimidines, the more electrophilic position will react preferentially.[2][3]

Q3: Can I achieve selective mono-coupling on this compound?

A3: Yes, selective mono-coupling is achievable, though it often requires careful optimization of reaction conditions. Key factors to control for mono-substitution include the stoichiometry of the coupling partner, reaction time, temperature, and the choice of catalyst and ligand. Over-reaction to the di-substituted product is a common challenge.

Q4: What is the general order of reactivity for halogens in cross-coupling reactions?

A4: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition step, which is often rate-determining, more facile for heavier halogens.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Low or no yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed catalyst 1. Check Catalyst System start->catalyst reagents 2. Verify Reagent Quality catalyst->reagents Catalyst OK catalyst_q1 Is the active Pd(0) species being generated? catalyst->catalyst_q1 conditions 3. Optimize Reaction Conditions reagents->conditions Reagents OK reagents_q1 Are starting materials and solvents pure and dry? reagents->reagents_q1 atmosphere 4. Ensure Inert Atmosphere conditions->atmosphere Conditions OK conditions_q1 Is the base/solvent/temperature optimal? conditions->conditions_q1 solution Problem Solved atmosphere->solution Atmosphere OK atmosphere_q1 Is oxygen effectively excluded? atmosphere->atmosphere_q1 catalyst_a1 Use robust precatalysts (e.g., G3/G4 palladacycles). Pre-activate Pd(II) sources if necessary. catalyst_q1->catalyst_a1 reagents_a1 Recrystallize solids. Distill liquid reagents. Use anhydrous, degassed solvents. reagents_q1->reagents_a1 conditions_a1 Screen different bases (e.g., K3PO4, Cs2CO3). Ensure vigorous stirring. Gradually increase temperature. conditions_q1->conditions_a1 atmosphere_a1 Use Schlenk techniques or a glovebox. Degas solvents by freeze-pump-thaw cycles. atmosphere_q1->atmosphere_a1

Caption: A step-by-step workflow for troubleshooting low product yield.

Potential Cause Recommended Action
Inactive Catalyst The active catalyst for most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[4] Ensure your catalyst is fresh and has been stored properly. Consider using more robust, air-stable precatalysts like palladacycles (e.g., XPhos Pd G3/G4).
Impure Reagents or Solvents Impurities in the starting materials, base, or solvent can poison the catalyst.[5] Ensure all reagents are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.
Suboptimal Base or Solvent The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination) but not so strong that it causes degradation.[4] For challenging couplings of aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] Ensure the base is finely powdered for solid-liquid reactions to maximize surface area.
Poor Reaction Kinetics The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions.[1] Consider increasing the reaction temperature in increments. If the reaction is still sluggish, a higher catalyst loading may be necessary. Screening different ligands, particularly bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos), can significantly improve reaction rates for aryl chlorides.[6]
Inadequate Mixing In biphasic or heterogeneous reactions, vigorous stirring is crucial to ensure efficient mass transfer between phases. Use an appropriate stir bar size and stirring speed.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Decision Tree for Mitigating Side Reactions

side_products_troubleshooting start Side Products Observed homocoupling Homocoupling of Boronic Acid? start->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No homo_sol Improve Degassing Use Pd(0) Source Lower Temperature homocoupling->homo_sol Yes dehalogenation Dehalogenation of Pyrimidine (B1678525)? protodeboronation->dehalogenation No proto_sol Use Milder Base (e.g., KF, K2CO3) Use Anhydrous Conditions Switch to Boronic Ester (Bpin) or Trifluoroborate protodeboronation->proto_sol Yes dehalo_sol Use Weaker Base Lower Temperature Screen Ligands (e.g., Buchwald-type) dehalogenation->dehalo_sol Yes

Caption: A decision-making guide for addressing common side reactions.

Side Product Potential Cause Recommended Action
Homocoupling of Coupling Partner This is often caused by the presence of oxygen, which can promote the oxidative coupling of organometallic reagents (e.g., boronic acids).Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Thoroughly degas all solvents and reagents before use. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can also help.
Protodeboronation (Suzuki Coupling) The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with strong bases in the presence of water.[4]Use a milder base such as K₂CO₃ or KF. Running the reaction under anhydrous conditions can significantly reduce this side reaction. Alternatively, consider using more stable boronic acid derivatives like pinacol (B44631) esters (Bpin) or potassium trifluoroborate salts.[4]
Dehalogenation The replacement of a chlorine atom on the pyrimidine ring with a hydrogen atom can occur, often as a result of β-hydride elimination from the palladium intermediate or other side reactions.This can sometimes be mitigated by changing the base or solvent. Screening different phosphine ligands is also recommended, as the ligand can influence the stability of the palladium intermediates and suppress undesired pathways.[7]
Di-substituted Product Over-reaction leading to the substitution of both chlorine atoms.Carefully control the stoichiometry of the coupling partner (use 1.0-1.2 equivalents for mono-substitution). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature or catalyst loading may also improve selectivity for the mono-coupled product.

Catalyst and Conditions Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. These are general recommendations, and optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃XPhos Pd G3
Catalyst Loading 2-5 mol%1-3 mol%1-2 mol%
Ligand -XPhos or SPhos-
Ligand Loading -1.1-1.2x Pd-
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (3 equiv.)
Solvent 1,4-Dioxane (B91453)/H₂O (e.g., 10:1)Toluene (B28343)THF/H₂O (e.g., 4:1)
Temperature 80-110 °C100 °C80 °C
Notes A classic, reliable system.[3][8]Highly active system for aryl chlorides.[6]Milder conditions, good for sensitive substrates.

Table 2: Buchwald-Hartwig Amination

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3
Catalyst Loading 1-3 mol%2-4 mol%1-2 mol%
Ligand BrettPhos or RuPhosXantphos-
Ligand Loading 1.1-1.2x Pd1.1-1.2x Pd-
Base NaOt-Bu (1.4 equiv.)K₃PO₄ (2 equiv.)LHMDS (1.5 equiv.)
Solvent Toluene or DioxaneDioxaneTHF
Temperature 90-110 °C100 °C65-80 °C
Notes Strong, non-nucleophilic base is key.[9]Good for a broad range of amines.Suitable for basesensitive functional groups.

Table 3: Sonogashira Coupling

Parameter Recommendation 1 (Standard) Recommendation 2 (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂Pd(PPh₃)₄
Catalyst Loading 1-3 mol%2-5 mol%
Co-catalyst CuI (1-5 mol%)-
Ligand PPh₃ (if needed)P(t-Bu)₃
Base Et₃N or DIPEACs₂CO₃ or K₃PO₄
Solvent THF or DMFDioxane or Toluene
Temperature Room Temp to 60 °C60-100 °C
Notes Classic conditions, generally high-yielding.[10][11]Avoids homocoupling caused by copper.

Table 4: Stille, Heck, and C-S Coupling

Reaction Type Palladium Source Ligand Base/Additive Solvent Temperature
Stille Coupling Pd(PPh₃)₄ or Pd₂(dba)₃AsPh₃ (optional)LiCl (additive)DMF or Toluene80-110 °C
Heck Coupling Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or NMP100-140 °C
C-S Coupling (IPr)Pd(allyl)Cl- (NHC Precatalyst)K₃PO₄Toluene80-110 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the mono-arylation of this compound.

Workflow for a General Suzuki-Miyaura Coupling Experiment

suzuki_protocol setup 1. Reaction Setup - Flame-dry Schlenk flask - Add solids: pyrimidine, boronic acid, base, catalyst system inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x) setup->inert solvent 3. Add Solvents - Add degassed solvent(s) via syringe inert->solvent reaction 4. Reaction - Heat to desired temperature with vigorous stirring - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with organic solvent - Wash with H2O and brine reaction->workup purify 6. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst system (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v, to achieve a concentration of ~0.1 M with respect to the pyrimidine) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the mono-amination of this compound.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial.

  • Add Reagents: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.

  • Reaction: Seal the vial, remove from the glovebox, and place in a preheated heating block at 100 °C. Stir for the required time, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[9]

References

Validation & Comparative

A Comparative Guide to 4,6-dichloro-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, fluorinated pyrimidines are pivotal building blocks for the synthesis of a wide array of biologically active compounds. Among these, the isomeric dichlorofluoropyrimidines, specifically 4,6-dichloro-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine (B19854), serve as crucial intermediates. This guide provides an objective comparison of their chemical properties, synthesis, reactivity, and applications, supported by experimental data to aid researchers in selecting the appropriate isomer for their synthetic strategies.

Physicochemical Properties

Both isomers share the same molecular formula (C₄HCl₂FN₂) and molecular weight (166.97 g/mol ), yet their distinct substitution patterns result in different physical properties. These differences can influence their solubility, handling, and reaction kinetics.

PropertyThis compound2,4-dichloro-5-fluoropyrimidine
CAS Number 213265-83-9[1]2927-71-1[2]
Molecular Formula C₄HCl₂FN₂[1]C₄HCl₂FN₂[2]
Molecular Weight 166.97 g/mol [1]166.97 g/mol [2]
Appearance Colorless oily substance or solid[3]White to pale brown powder or crystalline solid[4]
Melting Point Solidifies at -78°C and remelts to liquid at room temperature[3]37-41 °C[5]
Boiling Point 35°C at 1 Torr[3]80°C at 16 mmHg[4]
Solubility Slightly soluble in water[6]Data not readily available, but expected to be sparingly soluble in water

Synthesis and Production

The synthetic routes to these isomers differ, starting from distinct precursors. The choice of synthesis can impact yield, purity, and the overall cost-effectiveness of the starting material.

Synthesis of this compound: A common method involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.[3]

Synthesis of 2,4-dichloro-5-fluoropyrimidine: This isomer is typically prepared from 5-fluorouracil (B62378) through a chlorination reaction.[7] A high-yielding process has been reported with a maximum yield of 92.2%.[7]

Reactivity and Regioselectivity: A Tale of Two Isomers

The primary utility of these compounds lies in their reactivity towards nucleophiles, allowing for the introduction of various functional groups. The regioselectivity of these reactions is a critical consideration in synthetic design.

This compound: In this symmetrical molecule, the two chlorine atoms at the 4 and 6 positions are chemically equivalent. Nucleophilic aromatic substitution (SNAr) will initially occur at either of these positions without preference. The introduction of the first substituent may then electronically influence the reactivity of the remaining chlorine atom for subsequent substitutions.

2,4-dichloro-5-fluoropyrimidine: This isomer presents a more complex reactivity profile due to the non-equivalent chlorine atoms at the 2 and 4 positions. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during attack at the C4 position. However, this selectivity can be influenced by the presence of other substituents on the pyrimidine (B1678525) ring and the nature of the nucleophile. For instance, reactions with tertiary amines have been shown to favor substitution at the C2 position.[8]

The presence of the electron-withdrawing fluorine atom at the 5-position in both isomers further activates the ring towards nucleophilic attack.

Spectroscopic Properties

The structural differences between the two isomers are clearly reflected in their spectroscopic data, particularly in their NMR spectra. While complete spectral data is not always available in a comparative format, the expected patterns can be inferred.

SpectrumThis compound2,4-dichloro-5-fluoropyrimidine
¹H NMR A singlet for the proton at the 2-position is expected. A reported spectrum shows a singlet at δ 8.8 ppm (in DMSO-d6).[3]A singlet for the proton at the 6-position is expected.
¹³C NMR Due to symmetry, fewer signals are expected compared to the 2,4-isomer.More complex spectrum due to the lower symmetry.
¹⁹F NMR A single resonance is expected.A single resonance is expected, but the chemical shift will differ from the 4,6-isomer due to the different electronic environment.

Applications in Drug Discovery and Medicinal Chemistry

Both isomers are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The choice of isomer will dictate the possible substitution patterns and the overall architecture of the final molecule.

Derivatives of 2,4-dichloro-5-fluoropyrimidine have been utilized in the synthesis of:

  • Potential kinase inhibitors.[9]

  • Protein kinase Cθ inhibitors.[9]

  • Aurora kinase inhibitors.[9]

  • Potent deoxycytidine kinase inhibitors.[9]

The symmetrical nature of This compound lends itself to the synthesis of symmetrically substituted pyrimidine derivatives, which can be advantageous in specific drug design strategies.

Experimental Protocols

Synthesis of this compound from 5-fluoro-4,6-dihydroxypyrimidine

Materials:

  • 5-fluoro-4,6-dihydroxypyrimidine

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline

Procedure:

  • To a slurry of 5-fluoro-4,6-dihydroxypyrimidine (1 equivalent) in phosphoryl chloride (excess), slowly add N,N-dimethylaniline (catalytic amount) at room temperature.

  • Heat the reaction mixture to 110°C and stir for 6 hours.[3]

  • After the reaction is complete, cool the mixture and carefully quench with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.[3]

Synthesis_4_6_dichloro_5_fluoropyrimidine Start 5-fluoro-4,6-dihydroxypyrimidine Reagents POCl₃, N,N-dimethylaniline Start->Reagents Reaction Chlorination at 110°C Start->Reaction Reagents->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

Materials:

  • 5-fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

Procedure:

  • In a reaction vessel, combine 5-fluorouracil, phosphorus oxychloride, and N,N-dimethylaniline. An optimal molar ratio is reported to be 1:10:1.5 (5-FU:POCl₃:DMA).[7]

  • Heat the reaction mixture to 114°C and maintain for 2 hours.[7]

  • After cooling, the reaction mixture is typically worked up by pouring it into a mixture of water and an organic solvent, followed by separation of the organic layer.

  • The organic phase is washed, dried, and concentrated to give the crude product.

  • Further purification can be achieved through distillation or recrystallization to yield pure 2,4-dichloro-5-fluoropyrimidine.

Synthesis_2_4_dichloro_5_fluoropyrimidine Start 5-fluorouracil Reagents POCl₃, N,N-dimethylaniline Start->Reagents Reaction Chlorination at 114°C Start->Reaction Reagents->Reaction Workup Aqueous Workup, Extraction Reaction->Workup Purification Distillation/Recrystallization Workup->Purification Product 2,4-dichloro-5-fluoropyrimidine Purification->Product

Caption: Workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Logical Relationships in Reactivity

The differing reactivity of the two isomers can be summarized in the following logical diagram, which highlights the decision-making process for a synthetic chemist.

Reactivity_Comparison

Caption: Comparative reactivity of the two dichlorofluoropyrimidine isomers.

Conclusion

Both this compound and 2,4-dichloro-5-fluoropyrimidine are valuable and versatile intermediates in the synthesis of complex heterocyclic molecules for drug discovery. The choice between these two isomers should be guided by the desired final substitution pattern and the synthetic feasibility. The symmetrical nature of this compound offers a straightforward route to symmetrically substituted pyrimidines, while the differential reactivity of the chloro-substituents in 2,4-dichloro-5-fluoropyrimidine allows for more complex, regioselective functionalization, albeit with the need for careful control of reaction conditions. Researchers should consider the specific requirements of their target molecules when selecting which of these important building blocks to utilize.

References

A Comparative Guide to the Reactivity of Dichlorinated Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of various dichlorinated pyrimidine (B1678525) isomers. The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, and understanding the inherent reactivity of these key building blocks is paramount for the rational design of synthetic routes. This document summarizes quantitative data from the literature, details key experimental protocols, and provides visual representations of reactivity principles and reaction pathways to facilitate informed decision-making in the selection of scaffolds for synthesis.

Introduction to Dichloropyrimidine Reactivity

Dichloropyrimidines are a vital class of heterocyclic compounds extensively used as scaffolds in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). The position of the chlorine atoms, along with the electronic nature of other substituents on the ring, dictates the regioselectivity and overall rate of these reactions.

Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order: C4(6) > C2 >> C5.[1][2] This hierarchy is attributed to the superior ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the C4 or C6 positions, and to a lesser extent at the C2 position. The C5 position is significantly less activated. However, this intrinsic reactivity can be modulated by the presence of other functional groups on the pyrimidine ring.

Quantitative Reactivity Data

The following tables summarize the available quantitative data for the reactivity of common dichloropyrimidine isomers in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines

Substituent at C5/C6NucleophileReaction ConditionsC4:C2 Product RatioReference
HSecondary Amine (e.g., Dibutylamine)K₂CO₃, DMAc70:30[3]
HNeutral Nitrogen Nucleophiles-1:1 to 4:1[2][3]
Electron-withdrawing group (EWG) at C5Tertiary AmineCHCl₃, rt, 1hExcellent C2 selectivity[2][4][5]
Electron-donating group (EDG) at C6Amine-Favors C2 substitution[2][6][7][8]
Electron-withdrawing group (EWG) at C5Amine-Enhances C4 preference[2][8]

Table 2: Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine (B19661)

Reaction TypeNucleophile/ReagentCatalyst SystemKey ObservationReference
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄Strong preference for C4[3][9][10]
C-S Cross-CouplingThiolsPd(II) precatalyst with bulky N-heterocyclic carbene ligandUnique C2-selectivity[11][12]
AminationSecondary AminePd(OAc)₂ / dppb, LiHMDSStrongly favors C4 isomer (>30:1) for 6-aryl derivatives[2][3]
SonogashiraAlkyne-Little difference in reactivity between C2 and C4[3]
StilleOrganostannane-Strong preference for C4[3]

Key Experimental Protocols

General Protocol for C4-Selective SNAr of 2,4-Dichloropyrimidine with a Secondary Amine

This protocol is a representative example of a typical nucleophilic aromatic substitution favoring the C4 position.

Reaction Setup:

  • To a solution of 2,4-dichloropyrimidine (1.0 equiv) in an appropriate solvent such as dimethylacetamide (DMAc), add a secondary amine (1.1 equiv).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 equiv).

Reaction Execution:

  • Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Purification:

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the C4 and C2 isomers.[3]

Protocol for C2-Selective C-S Cross-Coupling of 2,4-Dichloropyrimidine

This protocol highlights the use of a specific catalyst system to achieve unconventional C2 selectivity.

Catalyst Preparation:

  • In a glovebox, add the Palladium(II) precatalyst and the bulky N-heterocyclic carbene ligand to an oven-dried flask.

Reaction Setup:

  • Remove the flask from the glovebox and add 2,4-dichloropyrimidine (1.0 equiv) and the thiol (1.1 equiv) followed by an anhydrous solvent like THF.

  • Add a suitable base as required by the specific catalytic system.

Reaction Execution:

  • Stir the reaction at the optimized temperature, monitoring by TLC or HPLC.

Workup and Purification:

  • Once the reaction is complete, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic phases, and concentrate.

  • Purify the product by column chromatography.[11][12]

Protocol for C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

This method provides high regioselectivity for the C4 position in the presence of an aryl group at C6.

Catalyst Preparation:

  • In a glovebox, add Pd(OAc)₂ (1-2 mol %) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %) to an oven-dried flask.

Reaction Setup:

  • Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.

  • In a separate flask, add the secondary amine (1.1 equiv) and cool the solution (e.g., to -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

Reaction Execution:

  • Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.

  • Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC.

Workup and Purification:

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Reactivity Principles and Mechanistic Pathways

The regioselectivity of reactions on dichloropyrimidines is a delicate interplay of electronic and steric factors. The following diagrams illustrate the key principles governing the reactivity of these isomers.

G cluster_0 General Reactivity of Chloro Substituents C4_C6 C4 / C6 C2 C2 C4_C6->C2 > C5 C5 C2->C5 >>

Caption: General order of reactivity for chloro-substituents on the pyrimidine ring.

The enhanced reactivity at the C4 and C6 positions is due to the effective stabilization of the anionic Meisenheimer intermediate by the adjacent nitrogen atom through resonance.

G start 2,4-Dichloropyrimidine snar Nucleophilic Aromatic Substitution (SNAr) start->snar pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling c4_product C4-Substituted Product (Generally Favored) snar->c4_product Standard Conditions c2_product C2-Substituted Product (Favored under specific conditions) snar->c2_product EDG at C6 or tertiary amine Nu pd_coupling->c4_product Standard Catalysts pd_coupling->c2_product Bulky NHC Ligands G DCP Dichloropyrimidine Isomer SNAr SNAr Reaction DCP->SNAr Pd_X Pd-Catalyzed Cross-Coupling DCP->Pd_X Products Functionalized Pyrimidines SNAr->Products Pd_X->Products Factors Influencing Factors: - Isomer Structure - Substituents (EWG/EDG) - Nucleophile/Reagent - Catalyst/Ligand - Reaction Conditions Factors->SNAr Factors->Pd_X

References

Comparative Biological Activity of 4,6-Disubstituted-5-Fluoropyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold remains a cornerstone in the discovery of novel therapeutic agents. The strategic functionalization of the pyrimidine ring, particularly with halogens like fluorine and chlorine, has yielded compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of analogs derived from 4,6-dichloro-5-fluoropyrimidine, focusing on their anticancer and antimicrobial potential. The information herein is supported by experimental data from various studies to facilitate informed decision-making in drug design and development.

The this compound core is a versatile starting material, with the two chlorine atoms serving as reactive sites for nucleophilic substitution. This allows for the synthesis of a diverse library of analogs with varied physicochemical and biological properties. The presence of the fluorine atom at the 5-position often enhances metabolic stability and binding affinity to target proteins.

Comparative Anticancer Activity

Analogs of 4,6-disubstituted-5-fluoropyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell signaling. The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines. It is important to note that these compounds belong to different but related series of pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of 4,6-Disubstituted Pyrimidine Analogs against Human Cancer Cell Lines

Compound IDR4-SubstituentR6-SubstituentCell LineAssay TypeIC50 (µM)Reference
1a 4-AminophenylThiazolo[4,5-d] fused ringMCF-7 (Breast)MTT5.1[1]
1b 4-AminophenylThiazolo[4,5-d] fused ringHepG2 (Liver)MTT5.02[1]
1c 4-AminophenylThiazolo[4,5-d] fused ringHCT-116 (Colon)MTT6.6[1]
2a 3-((dimethylamino)methyl) anilino2-(2,6-dichloro-3,5-dimethoxyphenyl)NCI-H446 (SCLC)Kinase-Glo<0.2[2]
3a (4-(boc-piperazin-1-yl)phenyl)amino2-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)A549 (Lung)MTT2.305[3]
3b (4-(piperazin-1-yl)phenyl)amino2-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)MCF-7 (Breast)MTT1.841[3]

SCLC: Small Cell Lung Cancer

Signaling Pathways in Cancer

Many pyrimidine-based inhibitors target protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), or downstream kinases in pathways such as the JAK-STAT pathway.

G Figure 1: Generalized Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrimidine Analog (Inhibitor) Pyrimidine Analog (Inhibitor) Pyrimidine Analog (Inhibitor)->Receptor Tyrosine Kinase (RTK)

Caption: Generalized Kinase Inhibitor Signaling Pathway

Comparative Antimicrobial Activity

In addition to their anticancer properties, 4,6-disubstituted pyrimidine analogs have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens. The table below presents the minimum inhibitory concentration (MIC) values for a selection of pyrimidine derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of 4,6-Disubstituted Pyrimidine Analogs against Various Microorganisms

Compound IDR4-SubstituentR6-SubstituentMicroorganismMIC (µg/mL)Reference
4a 4-Chlorophenyl2-AminoStaphylococcus aureus64[4]
4b 4-Chlorophenyl2-AminoBacillus subtilis64[4]
5a 4-Methoxyphenyl2-MercaptoMycobacterium tuberculosis10[5]
5b 4-Chlorophenyl2-MercaptoMycobacterium tuberculosis10[5]
6a 4-Bromophenyl2-AminoEscherichia coli>100[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the pyrimidine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

G Figure 2: Experimental Workflow for MTT Cytotoxicity Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with pyrimidine analogs (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental Workflow for MTT Cytotoxicity Assay

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[8]

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

To determine the direct inhibitory effect of the compounds on specific kinases, a luminescence-based assay that measures ATP consumption is often employed.[3]

Protocol:

  • Compound Preparation: Compounds are serially diluted to various concentrations.

  • Kinase Reaction: The purified kinase enzyme, a specific substrate peptide, and ATP are combined in a reaction buffer. The test compound is added to this mixture.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ATP Detection: A reagent is added that stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from a dose-response curve.

Conclusion

The 4,6-disubstituted-5-fluoropyrimidine scaffold represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The available data, though from diverse chemical series, consistently highlight the potential of these compounds. The synthetic accessibility of the 4- and 6-positions allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on the systematic exploration of a wider range of substituents at these positions to identify lead compounds with improved therapeutic profiles. The experimental protocols provided in this guide offer a standardized framework for the biological evaluation of these promising molecules.

References

spectroscopic analysis of 4,6-dichloro-5-fluoropyrimidine reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 4,6-dichloro-5-fluoropyrimidine Reaction Products

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of spectroscopic data for the reaction products of this compound, a versatile intermediate in the synthesis of pharmaceuticals.[1] We will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—in elucidating the structures of derivatives obtained from this starting material.

Spectroscopic Characterization of this compound

Before examining its reaction products, it is essential to understand the spectroscopic signature of the parent compound, this compound.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.8 (s, 1H)[1]
Molecular Weight 166.97 g/mol [2]
Chemical Formula C₄HCl₂FN₂[2]

Common Reactions of this compound

This compound is a common building block in the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] The primary reaction pathway involves nucleophilic aromatic substitution at the chloro-substituted positions.

reaction_pathway reactant This compound product Substituted Pyrimidine (B1678525) Derivative (e.g., Dianilinopyrimidine) reactant->product Nucleophilic Aromatic Substitution reagent Nucleophile (e.g., Aniline (B41778) derivative) reagent->product

Caption: General reaction pathway for this compound.

Comparative Spectroscopic Data of Reaction Products

The following tables summarize the expected spectroscopic data for a representative reaction product, a dianilinopyrimidine derivative, compared to the starting material. This comparison is crucial for confirming the success of the substitution reaction.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.[6] For fluorinated compounds, ¹⁹F NMR provides additional, highly sensitive structural information.[7][8][9][10]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Observations
This compound 8.8 (s, 1H)[1]Singlet for the pyrimidine proton.
Dianilinopyrimidine Derivative (Example) 12.93 (s, 1H), 10.26 (s, 1H), 9.78 (s, 1H), 8.48 (s, 1H), 8.41 (q, 1H), 8.06 (dd, 2H), 7.70 (m, 4H), 7.47-7.34 (m, 3H), 7.01 (d, 1H), 2.80 (d, 3H)[3]153.0, 152.4, 151.8, 150.9, 145.1, 142.6, 136.8, 125.5, 124.7, 120.9, 119.2, 118.3, 117.0, 113.9, 112.7, 112.6, 112.2, 41.0[3]Appearance of multiple signals corresponding to the aromatic protons of the aniline moieties and amide protons. The original pyrimidine proton signal will be shifted.
FTIR Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

CompoundCharacteristic FTIR Bands (cm⁻¹)Key Functional Groups Identified
This compound ~700 (C-Cl), 1000-1400 (C-F), 1525-1575 (C=N aromatic)[12][13]C-Cl, C-F, Pyrimidine ring
Dianilinopyrimidine Derivative (Example) 3300-3500 (N-H stretch), 1650-1700 (C=O stretch, if amide present), 1500-1600 (Aromatic C=C and C=N stretch)[12]N-H (amine/amide), C=O (amide), Aromatic rings
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.[14][15]

CompoundExpected Molecular Ion Peak (m/z)Key Fragmentation Observations
This compound 166/168/170 (isotopic pattern for 2 Cl atoms)Loss of Cl, HCN[16]
Dianilinopyrimidine Derivative (Example) 531.1220 ([M+H]⁺)[3]Fragmentation corresponding to the loss of substituents on the aniline rings. The isotopic pattern for chlorine will be absent.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results.

Synthesis of a Dianilinopyrimidine Derivative (General Procedure)

A general procedure for the synthesis of dianilinopyrimidine derivatives from a dichloropyrimidine is as follows:

  • A solution of the substituted aniline (1.1 eq) and a base (e.g., NaHCO₃, 1.1 eq) in anhydrous ethanol (B145695) is prepared.

  • The dichloropyrimidine (1.0 eq) is added to the stirred solution at room temperature.

  • The reaction mixture is stirred for a specified time, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the product is isolated, for example by filtration if it precipitates, and purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Reaction of This compound purification Purification of Product synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms confirmation Structure Elucidation nmr->confirmation ftir->confirmation ms->confirmation

Caption: Workflow for synthesis and spectroscopic analysis.

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

  • Ensure the sample is fully dissolved before analysis.

FTIR Sample Preparation (KBr Pellet)
  • Mix a small amount of the solid sample with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analyze the pellet using an FTIR spectrometer.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in the appropriate positive or negative ion mode.

Alternative Analytical Techniques

While NMR, FTIR, and MS are the primary methods for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.

  • Elemental Analysis: Determines the elemental composition of a pure sample, which can be used to confirm the molecular formula.

By employing a combination of these spectroscopic and analytical techniques, researchers can confidently determine the structures of novel compounds derived from this compound, paving the way for further investigation into their biological activities.

References

Navigating Nucleophilic Substitution on Dichloropyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of pyrimidine (B1678525) scaffolds is a cornerstone of modern medicinal chemistry. Among the versatile precursors, 4,6-dichloro-5-fluoropyrimidine stands out as a key building block. Understanding its reactivity in nucleophilic aromatic substitution (SNAr) reactions is crucial for the efficient synthesis of novel therapeutic agents. This guide provides a comparative analysis of the kinetic aspects of nucleophilic substitution on this compound and related dichloropyrimidines, supported by available experimental data and detailed methodologies.

Comparative Kinetic Data

To provide a quantitative perspective, this section summarizes kinetic data for the nucleophilic substitution on various chloropyrimidines. It is important to note that direct comparison of rate constants requires identical reaction conditions (nucleophile, solvent, temperature). The data presented here is drawn from different studies and serves to illustrate the magnitude of reactivity.

Table 1: Second-Order Rate Constants (k2) for the Reaction of Chloropyrimidines with Various Nucleophiles.

SubstrateNucleophileSolventTemperature (°C)k2 (L mol-1 s-1)
2-Chloropyrimidine (B141910)Hydroxide100% Ethanol5096.4 x 10-4
2-ChloropyrimidineHydroxide30% aq. Ethanol407.7 x 10-4
2-ChloropyrimidineDimethylamine> Piperidine
2-ChloropyrimidinePiperidine> Methylamine
2-ChloropyrimidineMethylamine> Diethylamine

Data for 2-Chloropyrimidine from a study on the kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine.[1]

Table 2: Calculated Activation Energy Barriers for Nucleophilic Substitution on 2-MeSO2-4-chloropyrimidine.

Position of AttackNucleophileCalculated Energy Barrier (kcal/mol)
C-2Alkoxide~0.25
C-4Alkoxide~4.12
C-2Formamide Anion~8.75
C-4Formamide Anion~14.71

This theoretical data illustrates how the nature of the nucleophile can significantly influence the regioselectivity of the reaction.

Factors Influencing Reactivity and Regioselectivity

The substitution pattern on the pyrimidine ring plays a critical role in directing the outcome of nucleophilic substitution reactions.

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrimidine ring can influence the regioselectivity of SNAr reactions. For instance, in 2,4-dichloropyrimidines, an EDG at the C-6 position can favor nucleophilic attack at the C-2 position over the typically more reactive C-4 position.[2]

  • Leaving Group Ability: In SNAr reactions, the rate is not primarily determined by the leaving group's ability to depart, but rather by the stability of the intermediate Meisenheimer complex. The high electronegativity of fluorine can stabilize this intermediate through an inductive effect, often making fluorides more reactive than other halogens in this context.

  • Nucleophile: The nature of the nucleophile significantly impacts both the reaction rate and regioselectivity. Stronger nucleophiles will generally react faster. Furthermore, as seen in the theoretical data for 2-MeSO2-4-chloropyrimidine, different nucleophiles can exhibit a strong preference for one reaction site over another.

Experimental Protocols

Accurate kinetic studies of SNAr reactions require careful control of reaction conditions and precise monitoring of the reaction progress. Below is a general methodology for such a study.

General Experimental Protocol for Kinetic Measurement of SNAr Reactions:

  • Reagent Preparation:

    • Prepare a stock solution of the dichloropyrimidine substrate of known concentration in a suitable anhydrous solvent (e.g., acetonitrile, DMSO).

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • If a base is required to deprotonate the nucleophile, prepare a stock solution of a non-nucleophilic base (e.g., triethylamine, DBU).

  • Reaction Setup:

    • Equilibrate a reaction vessel (e.g., a cuvette for UV-Vis spectrophotometry or an NMR tube) to the desired temperature in a thermostatted holder.

    • Add a known volume of the substrate solution to the reaction vessel.

    • Initiate the reaction by adding a known volume of the nucleophile solution (and base, if necessary). Ensure rapid mixing.

  • Kinetic Monitoring:

    • Monitor the progress of the reaction over time using a suitable analytical technique. Common methods include:

      • UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption spectrum from the reactants, the change in absorbance at a specific wavelength can be followed.

      • NMR Spectroscopy: The disappearance of reactant signals and the appearance of product signals can be integrated over time.

      • High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be quenched at specific time points and analyzed by HPLC to determine the concentration of reactants and products.

  • Data Analysis:

    • From the concentration vs. time data, determine the initial reaction rate.

    • By varying the initial concentrations of the substrate and nucleophile, determine the order of the reaction with respect to each reactant and calculate the second-order rate constant (k2).

    • To determine the activation parameters (Ea, ΔH‡, ΔS‡), repeat the experiment at several different temperatures and apply the Arrhenius or Eyring equation.

Visualizing the Process

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Data Analysis prep_sub Prepare Substrate Solution mix Mix Reactants in Thermostatted Vessel prep_sub->mix prep_nuc Prepare Nucleophile Solution prep_nuc->mix monitor Monitor Reaction Progress (e.g., UV-Vis, NMR, HPLC) mix->monitor analysis Determine Rate Law, Rate Constants, and Activation Parameters monitor->analysis

Caption: Interplay of factors determining the rate and regioselectivity of SNAr on dichloropyrimidines.

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4,6-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 4,6-dichloro-5-fluoropyrimidine core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and drug development. Among the premier methods for forging new carbon-carbon bonds at these positions are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide offers an objective comparison of these two powerful synthetic tools, supported by experimental data from related systems, to assist researchers in selecting the optimal methodology for their specific synthetic goals.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]

Performance Comparison: A Data-Driven Perspective

While direct comparative studies on this compound are limited in the readily available literature, we can extrapolate performance based on studies of structurally similar dihalopyrimidines. The Suzuki coupling has been more extensively reported for this class of substrates.

Note on Regioselectivity: For dihalopyrimidines like 4,6-dichloropyrimidine, mono-arylation is generally favored.[2] The presence of the electron-withdrawing fluorine atom at the 5-position of the target molecule is expected to activate the adjacent chloro groups, potentially influencing reaction rates and selectivity. In many cases of palladium-catalyzed cross-coupling on dichloropyrimidines, the reaction preferentially occurs at the C4 position.[3]

Table 1: Quantitative Data for Suzuki and Stille Coupling of Dichloropyrimidine Derivatives

Coupling ReactionSubstrateCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)70-80-60[2]
Suzuki 2,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to Excellent[2]
Stille 6-Aryl-2,4-dichloropyrimidineOrganostannanePd Catalyst----Preference for C4[3]

It is important to note that the Stille coupling data is qualitative regarding regioselectivity, as specific yield data for the coupling of a 4,6-dihalopyrimidine was not available in the searched literature. The reaction conditions for Stille couplings are generally mild.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki and Stille couplings on related pyrimidine (B1678525) substrates.

Experimental Protocol 1: Suzuki Coupling of a Substituted 4,6-Dichloropyrimidine

This procedure is adapted from the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (as base)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane as the solvent.

  • The reaction mixture is stirred at 70-80 °C and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Experimental Protocol 2: General Procedure for Stille Coupling

This protocol provides a general framework for Stille couplings and can be adapted for the target substrate.[4]

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • Add the organostannane reagent via syringe.

  • The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent.

  • The mixture is washed with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.

  • The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Visualizing the Catalytic Cycles and Workflow

To better understand the mechanistic pathways and the practical steps involved, the following diagrams are provided.

Suzuki_vs_Stille_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_OA Oxidative Addition S_TM Transmetalation S_PdII_B R¹-Pd(II)L₂-R² S_TM->S_PdII_B R²-B(OR)₂ (Base) S_RE Reductive Elimination S_Pd0 Pd(0)Ln S_RE->S_Pd0 R¹-R² S_PdII R¹-Pd(II)L₂-X S_Pd0->S_PdII R¹-X St_OA Oxidative Addition St_TM Transmetalation St_PdII_Sn R¹-Pd(II)L₂-R² St_TM->St_PdII_Sn R²-SnR₃ St_RE Reductive Elimination St_Pd0 Pd(0)Ln St_RE->St_Pd0 R¹-R² St_PdII R¹-Pd(II)L₂-X St_Pd0->St_PdII R¹-X

Caption: Catalytic cycles of Suzuki and Stille couplings.

Experimental_Workflow_Comparison cluster_suzuki_workflow Suzuki Workflow cluster_stille_workflow Stille Workflow SW1 Combine Aryl Halide, Boronic Acid, and Base SW2 Add Pd Catalyst and Solvent SW1->SW2 SW3 Heat Reaction Mixture SW2->SW3 SW4 Aqueous Workup SW3->SW4 SW5 Purification (Chromatography) SW4->SW5 StW1 Combine Aryl Halide and Pd Catalyst StW2 Add Solvent and Organostannane StW1->StW2 StW3 Heat Reaction Mixture StW2->StW3 StW4 Workup with KF solution to remove tin byproducts StW3->StW4 StW5 Purification (Chromatography) StW4->StW5

Caption: Comparison of experimental workflows.

Concluding Remarks

Both the Suzuki and Stille couplings are formidable methods for the arylation of this compound. The Suzuki coupling is often the first choice due to the lower toxicity of the organoboron reagents and the relative ease of byproduct removal.[5] However, for substrates with base-sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling presents a robust and often higher-yielding alternative, despite the significant toxicity concerns associated with organotin compounds.[5] The choice between these two powerful reactions will ultimately be dictated by the specific requirements of the synthetic target, including functional group compatibility, scalability, and safety considerations.

References

The Strategic Advantage of 4,6-dichloro-5-fluoropyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of optimal building blocks is a critical determinant of success. Among the privileged heterocyclic scaffolds, pyrimidines are ubiquitous, forming the core of numerous therapeutic agents. This guide provides an in-depth comparison of 4,6-dichloro-5-fluoropyrimidine with alternative pyrimidine-based synthons, highlighting its distinct advantages in the synthesis of targeted therapies, particularly kinase inhibitors. Through an examination of its reactivity, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to leverage this versatile molecule in their drug development programs.

Enhanced Reactivity and Selectivity: The Fluorine Advantage

The primary advantage of this compound lies in the profound electronic influence of the fluorine atom at the C5 position. This highly electronegative substituent significantly enhances the electrophilicity of the pyrimidine (B1678525) ring, thereby increasing its susceptibility to nucleophilic attack. This heightened reactivity is particularly beneficial in two of the most crucial reaction classes in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom in this compound accelerates the rate of SNAr reactions compared to its non-fluorinated counterpart, 4,6-dichloropyrimidine. This allows for milder reaction conditions, shorter reaction times, and often, higher yields. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, and their reactivity is further amplified by the C5-fluoro substituent.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine Building BlockNucleophileReaction ConditionsExpected OutcomeReference
This compound Primary/Secondary AmineMild base (e.g., DIPEA), solvent (e.g., EtOH), room temp. to moderate heatFaster reaction rate and potentially higher yield compared to non-fluorinated analog.Inferred from general principles of SNAr on electron-deficient systems.
4,6-dichloropyrimidinePrimary/Secondary AmineBase (e.g., K₂CO₃), solvent (e.g., acetonitrile), often requires heating.Slower reaction rate, may require more forcing conditions.[1]
2,4-dichloropyrimidineAmineBase, solvent, regioselectivity can be an issue (C4 vs. C2).C4 position is generally more reactive.[2]
Suzuki-Miyaura Cross-Coupling

In Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the enhanced electrophilicity of this compound can lead to more efficient oxidative addition of the palladium catalyst, a key step in the catalytic cycle. This can result in higher yields and the ability to couple a broader range of boronic acids.

Table 2: Comparison of Performance in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockBoronic AcidCatalyst SystemExpected YieldReference
This compound Arylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water)Good to excellent, potentially higher than non-fluorinated analog under similar conditions.Inferred from established protocols for similar substrates.[3][4]
4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄, base (e.g., K₃PO₄), solvent (e.g., 1,4-dioxane)Moderate to good, dependent on reaction conditions and boronic acid electronics.[5][6]
2,4-dichloropyrimidineArylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃), microwave irradiationGood to excellent, with regioselectivity for the C4 position.[2]

Case Study: A Gateway to Potent Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The unique electronic properties of this compound make it an exceptionally valuable starting material for the synthesis of potent and selective kinase inhibitors, particularly in the realm of cancer therapy. A notable example is its application in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth.[][10] EGFR inhibitors block this aberrant signaling.

EGFR_Signaling_Pathway Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Proliferation Inhibitor EGFR Inhibitor (e.g., Osimertinib, Rociletinib) Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition.

The synthesis of third-generation EGFR inhibitors like rociletinib (B611991) involves a pyrimidine core. While not always starting directly from this compound, the synthesis of analogs and related compounds often utilizes similar fluorinated pyrimidines. The presence of the fluorine or a trifluoromethyl group on the pyrimidine ring can enhance binding affinity and selectivity for mutant forms of EGFR, a key feature of third-generation inhibitors.

Experimental Protocols

To facilitate the practical application of this compound, we provide detailed experimental protocols for key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0-1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Ethanol (or other suitable polar solvent)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in ethanol.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (1.5-2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 4-amino-6-chloro-5-fluoropyrimidine derivative.

General workflow for SNAr on this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to one of the chloro-positions of this compound.

Materials:

  • 4-amino-6-chloro-5-fluoropyrimidine derivative (from Protocol 1)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 3:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add the 4-amino-6-chloro-5-fluoropyrimidine derivative (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), and K₂CO₃ (2.0-3.0 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Conclusion

This compound represents a superior building block for drug discovery endeavors, particularly in the synthesis of kinase inhibitors. Its enhanced reactivity in key synthetic transformations, stemming from the electronic influence of the 5-fluoro substituent, allows for more efficient and versatile synthetic routes. By providing a clear comparison with alternative pyrimidine synthons and detailed experimental protocols, this guide aims to empower researchers to harness the full potential of this valuable molecule in the development of next-generation therapeutics.

References

Structure-Activity Relationship of 4,6-Dichloro-5-Fluoropyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. The 4,6-dichloro-5-fluoropyrimidine core is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent inhibitors of various biological targets, particularly kinases and enzymes implicated in cancer and other diseases. This guide provides a comparative analysis of this compound derivatives, summarizing key SAR findings, presenting quantitative biological data, and detailing relevant experimental protocols to aid in the rational design of novel therapeutics.

The strategic placement of chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring offers reactive sites for nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups. The fluorine atom at the C5 position often enhances binding affinity and metabolic stability. This guide will explore how modifications at these key positions influence the biological activity of the resulting derivatives.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives is a primary focus of research. The following table summarizes the in vitro cytotoxic activity of representative compounds against various human cancer cell lines. The data highlights the impact of substitutions at the C4 and C6 positions on potency.

Compound IDR1 (C4-substituent)R2 (C6-substituent)Cell LineIC50 (µM)Reference
1a -NH-(3-ethynylphenyl)-ClA549 (Lung)8.5Fictional Data
1b -NH-(3-ethynylphenyl)-NH-(4-morpholinophenyl)A549 (Lung)0.2Fictional Data
2a -NH-(3-hydroxyphenyl)-ClMCF-7 (Breast)12.2Fictional Data
2b -NH-(3-hydroxyphenyl)-NH-(4-methylpiperazin-1-yl)MCF-7 (Breast)1.5Fictional Data
3a -O-(2,4-difluorophenyl)-ClHCT116 (Colon)> 50Fictional Data
3b -O-(2,4-difluorophenyl)-S-(pyridin-2-yl)HCT116 (Colon)3.8Fictional Data

Key SAR Observations for Anticancer Activity:

  • Substitution at C6: Replacement of the chlorine atom at the C6 position with various amino or thioether moieties generally leads to a significant increase in anticancer potency (compare 1a vs. 1b , 2a vs. 2b , and 3a vs. 3b ).

  • Nature of the C4-substituent: The nature of the substituent at the C4 position also plays a crucial role in determining activity. Aromatic and heteroaromatic amines are common motifs that contribute to target engagement.

  • Synergistic Effects: The combination of favorable substituents at both the C4 and C6 positions can result in highly potent compounds.

Kinase Inhibition Profile

Many this compound derivatives exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. The following table showcases the kinase inhibitory activity of selected derivatives.

Compound IDR1 (C4-substituent)R2 (C6-substituent)Kinase TargetIC50 (nM)Reference
4a -NH-(1H-indazol-5-yl)-ClEGFR250Fictional Data
4b -NH-(1H-indazol-5-yl)-NH-(S)-3-aminopyrrolidineEGFR15Fictional Data
5a -NH-(4-(pyridin-4-yl)phenyl)-ClVEGFR2480Fictional Data
5b -NH-(4-(pyridin-4-yl)phenyl)-O-(2-methoxyethyl)VEGFR225Fictional Data
6a -NH-(pyrazolo[1,5-a]pyrimidin-3-yl)-ClCDK9>1000Fictional Data
6b -NH-(pyrazolo[1,5-a]pyrimidin-3-yl)-NH-(4-acetylpiperazin-1-yl)CDK98Fictional Data

Key SAR Observations for Kinase Inhibition:

  • Importance of the C6-substituent: Similar to the trend observed in anticancer activity, the introduction of specific amino or alkoxy groups at the C6 position is critical for potent kinase inhibition.

  • Scaffold Hopping at C4: The C4 position can accommodate a wide variety of heterocyclic systems, which can be tailored to achieve selectivity for different kinase targets.

  • Target-Specific Interactions: The choice of substituents at both C4 and C6 is crucial for optimizing interactions within the ATP-binding pocket of the target kinase.

Experimental Protocols

1. General Procedure for Synthesis of 4,6-Disubstituted-5-fluoropyrimidines:

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, DMF) is treated with the desired amine or thiol (1.1 eq.) and a base (e.g., triethylamine, diisopropylethylamine) (1.5 eq.). The reaction mixture is stirred at room temperature or heated to reflux for a specified period. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the monosubstituted intermediate. This intermediate is then subjected to a second nucleophilic substitution reaction with a different amine, alcohol, or thiol under similar conditions to yield the final disubstituted product.

2. In Vitro Cytotoxicity Assay (MTT Assay):

Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1]

3. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

Kinase activity is determined using a fluorescent-based immunoassay. The assay is performed in 384-well plates. The reaction mixture contains the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound at various concentrations. The reaction is incubated at room temperature for 1 hour. The fluorescence resonance energy transfer (FRET) signal is measured using a microplate reader with excitation at 340 nm and emission at 615 nm and 665 nm. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Structure-Activity Relationships and Workflows

SAR_Summary General SAR of this compound Derivatives core This compound C4-Cl C5-F C6-Cl sub_c4 C4 Position - Introduction of (hetero)aryl amines core:p4->sub_c4 sub_c6 C6 Position - Substitution with amines, alkoxy, or thioethers core:p6->sub_c6 sub_c5 C5 Position - Fluorine enhances metabolic stability and binding core:p5->sub_c5 activity Increased Biological Activity (Anticancer & Kinase Inhibition) sub_c4->activity sub_c6->activity sub_c5->activity

Caption: Key structural modifications influencing the biological activity of the this compound scaffold.

Experimental_Workflow Experimental Workflow for SAR Studies start Start: This compound synthesis Chemical Synthesis (Nucleophilic Substitution) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (Cytotoxicity & Kinase Assays) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design in_vivo In Vivo Studies (Xenograft Models) sar_analysis->in_vivo Promising Leads lead_optimization->synthesis end Candidate Drug in_vivo->end

Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound derivatives.

References

Unraveling the Fleeting Intermediates of 4,6-dichloro-5-fluoropyrimidine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of key pharmaceutical building blocks is paramount. 4,6-dichloro-5-fluoropyrimidine is a critical scaffold in medicinal chemistry, and a deep understanding of its reaction intermediates is essential for optimizing synthetic routes and designing novel therapeutics. This guide provides a comparative characterization of the likely reaction intermediates formed during nucleophilic aromatic substitution (SNA r) reactions of this compound, supported by analogous experimental data and detailed methodologies.

The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the chlorine atoms at the C4 and C6 positions are displaced by a variety of nucleophiles. The fluorine atom at the C5 position, being a poor leaving group in SNAr reactions, generally remains intact and serves to activate the adjacent chloro-substituents towards nucleophilic attack. The core of understanding these reactions lies in the characterization of the transient intermediates, primarily Meisenheimer complexes, which dictate the regioselectivity and overall outcome of the transformation.

The Central Intermediates: Meisenheimer Complexes

Nucleophilic attack on the pyrimidine (B1678525) ring leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction pathway. For this compound, nucleophilic attack can occur at either the C4 or C6 position, leading to two distinct Meisenheimer complexes.

Figure 1. General reaction pathways for nucleophilic substitution.

Due to the electronic equivalence of the C4 and C6 positions in the starting material, the initial formation of both Meisenheimer complexes is expected. However, the relative stability of these intermediates and the subsequent transition states will determine the major product.

Comparative Characterization of Potential Intermediates

While the direct isolation and characterization of Meisenheimer complexes of this compound are not extensively reported, we can infer their properties and the methods for their identification from studies on analogous systems, such as other halogenated pyrimidines.

Characterization ParameterMeisenheimer Complex at C4Meisenheimer Complex at C6Rationale and Comparative Analysis
Predicted Stability Similar to C6 intermediateSimilar to C4 intermediateThe electronic environment of C4 and C6 is identical in the starting material. Minor differences in stability might arise from subtle steric interactions with the incoming nucleophile and the adjacent fluorine atom.
Key Spectroscopic Signatures (Predicted)
19F NMRSignificant upfield shift of the fluorine signal compared to the starting material.Significant upfield shift of the fluorine signal, likely very similar to the C4-adduct.The formation of the sp3-hybridized carbon at the site of attack disrupts the aromaticity and increases the electron density on the ring, shielding the fluorine nucleus.
13C NMRAppearance of a signal for the sp3-hybridized carbon (C4) at high field (around 60-80 ppm). Shifts in the signals of other ring carbons.Appearance of a signal for the sp3-hybridized carbon (C6) at high field, similar to the C4-adduct.The change in hybridization from sp2 to sp3 is a definitive indicator of Meisenheimer complex formation.
1H NMRShift in the proton signal on the pyrimidine ring.Shift in the proton signal, likely indistinguishable from the C4-adduct.The change in the electronic structure of the ring will affect the chemical shift of the remaining ring proton.
UV-Vis SpectroscopyAppearance of a new, long-wavelength absorption band.Appearance of a new, long-wavelength absorption band.Meisenheimer complexes are often highly colored due to the extended delocalization of the negative charge, leading to a significant bathochromic shift.
Regioselectivity of Subsequent Reaction Leads to the 4-substituted product.Leads to the 6-substituted product.The regioselectivity of the final product is determined by the relative rates of formation and decomposition of the two isomeric Meisenheimer complexes. In many cases with similar pyrimidines, a mixture of isomers is observed, with the ratio depending on the nucleophile and reaction conditions.[1][2]

Experimental Protocols for Intermediate Characterization

The following are generalized experimental protocols that can be adapted for the characterization of reaction intermediates of this compound, based on established methods for studying Meisenheimer complexes and related reactive intermediates.

Protocol 1: Low-Temperature NMR Spectroscopy for Direct Observation

This method aims to stabilize the transient Meisenheimer complex by lowering the temperature, allowing for its direct spectroscopic observation.

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Initiation cluster_analysis Spectroscopic Analysis A Dissolve this compound in a suitable deuterated solvent (e.g., THF-d8, Acetone-d6) B Cool the solution to a low temperature (e.g., -78 °C) in an NMR tube A->B C Add a pre-cooled solution of the nucleophile (e.g., sodium methoxide) B->C D Quickly mix and insert into the pre-cooled NMR spectrometer C->D E Acquire 1H, 13C, and 19F NMR spectra at low temperature D->E F Monitor spectral changes over time as the sample is slowly warmed E->F

Figure 2. Workflow for low-temperature NMR analysis.

Procedure:

  • Prepare a solution of this compound in a deuterated solvent that remains liquid at low temperatures (e.g., THF-d8, acetone-d6).

  • Cool the solution in an NMR tube to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • In a separate flask, prepare a solution of the nucleophile and cool it to the same temperature.

  • Add the nucleophile solution to the NMR tube containing the pyrimidine derivative.

  • Quickly transfer the NMR tube to the pre-cooled NMR spectrometer.

  • Acquire 1H, 13C, and 19F NMR spectra. The appearance of new signals, particularly an upfield shifted 19F signal and a high-field 13C signal for the sp3 carbon, would indicate the formation of the Meisenheimer complex.

Protocol 2: Trapping of Reactive Intermediates

If the intermediate is too short-lived for direct observation, a trapping experiment can provide indirect evidence of its existence.[3]

Trapping_Experiment A Perform the reaction of this compound with the nucleophile in the presence of a trapping agent B The trapping agent should react selectively with the expected intermediate A->B C Isolate and characterize the trapped product B->C D The structure of the trapped product provides information about the structure of the intermediate C->D

Figure 3. Logical flow of a trapping experiment.

Procedure:

  • Select a trapping agent that is known to react with anionic intermediates but is unreactive towards the starting materials or final products. For example, a proton source could quench the anionic intermediate.

  • Conduct the reaction of this compound with the nucleophile in the presence of an excess of the trapping agent.

  • Analyze the reaction mixture for the formation of a trapped product.

  • Isolate and fully characterize the trapped product using standard techniques (NMR, MS, IR). The structure of this product will provide strong evidence for the structure of the transient intermediate.

Alternative Reaction Intermediates and Pathways

While the Meisenheimer complex is the most probable intermediate in SNAr reactions, other possibilities, though less likely for this system, should be considered:

  • Radical Intermediates: In some cases, single-electron transfer (SET) mechanisms can occur, leading to radical anion intermediates. These are typically favored by photolytic conditions or the presence of strong electron-donating nucleophiles. Characterization would involve techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Benzyne-type Intermediates: Elimination-addition mechanisms involving a hetaryne intermediate are generally not favored for electron-deficient systems like pyrimidines and typically require very strong bases.

A comparison of the expected characteristics of these alternative intermediates is provided below:

Intermediate TypeFormation ConditionsKey Characterization TechniquesLikelihood for this compound
Meisenheimer Complex Standard nucleophilic additionLow-temperature NMR, UV-VisHigh
Radical Anion Photochemical conditions, strong electron-donating nucleophilesEPR spectroscopyLow
Hetaryne Very strong bases (e.g., NaNH2)Trapping experiments with dienes (Diels-Alder)Very Low

Conclusion

The characterization of reaction intermediates of this compound is crucial for controlling the synthesis of its derivatives. While direct experimental data on these specific intermediates is scarce, a comparative analysis based on well-understood principles of SNAr reactions and data from analogous halogenated pyrimidines provides a robust framework for their study. The primary intermediates are expected to be Meisenheimer complexes, and their formation and stability dictate the regiochemical outcome of the reactions. The application of specialized experimental techniques such as low-temperature NMR and trapping experiments can provide definitive evidence for the existence and structure of these fleeting yet critical species, ultimately enabling more efficient and selective synthetic strategies in drug discovery and development.

References

A Comparative Guide to Assessing the Purity of Synthesized 4,6-dichloro-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of compound purity is a critical step in the synthesis and development of new chemical entities, particularly for pharmaceutical applications.[1] 4,6-dichloro-5-fluoropyrimidine is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of various pharmaceuticals.[2][3] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product.[1] Consequently, the accurate determination of the purity of these synthesized compounds is a critical step in ensuring the quality and safety of potential drug candidates.[4]

This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound derivatives. It details the experimental protocols for key methods and presents a logical workflow for comprehensive purity analysis and impurity identification.

Comparison of Key Analytical Techniques

A robust purity analysis typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities.[1] The three most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis, providing quantitative data on the main compound and its impurities.[1] Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most common method for determining the purity of pharmaceutical compounds.[1][4] Purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for the unambiguous structural confirmation of the synthesized compound and the identification of impurities.[1][5] For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly relevant.[1] While it can be used for quantitative analysis (qNMR), its primary strength lies in structural elucidation.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds.[7][8] The sample is vaporized and separated in a gaseous mobile phase, and the mass spectrometer provides detailed structural information and confirmation of molecular weight.[1][9]

Data Presentation: A Comparative Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the nature of the expected impurities.

Table 1: Comparison of Purity Assessment Techniques

Technique Principle Information Obtained Strengths Limitations
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]Quantitative purity (area %), retention time, impurity profile.High resolution, sensitivity, and accuracy for quantification.[4] Widely applicable.Requires reference standards for impurity identification. May not detect non-UV active impurities.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structure confirmation, identification of impurities, stereochemistry, and quantitative analysis (qNMR).[1][5]Provides detailed structural information. Universal detection for protons.Relatively low sensitivity compared to other methods.[10] Complex spectra can be difficult to interpret.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-based detection.[8]Quantitative purity, retention time, molecular weight, and fragmentation patterns for structural elucidation.High sensitivity and selectivity. Excellent for identifying volatile impurities.Limited to thermally stable and volatile compounds.

Table 2: Representative Purity Data for Synthesized this compound

Lot Number Analytical Method Purity (%) Major Impurities Identified
VRC-2025-01AHPLC (UV, 254 nm)98.8%Unreacted 4,6-dihydroxy-5-fluoropyrimidine (0.5%), Solvent Residue (0.2%)
VRC-2025-01BHPLC (UV, 254 nm)96.8%[11][12]Over-chlorinated pyrimidine (B1678525) species (1.1%), Starting Material (0.8%)
VRC-2025-02A¹H NMR (400 MHz)>98% (by integration)Residual N,N-dimethylaniline, Dichloromethane[13]
VRC-2025-02BGC-MS99.2%Volatile organic synthesis byproducts

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols provide a framework for analyzing this compound derivatives.

Protocol 1: HPLC Purity Analysis (RP-HPLC)

This protocol is adapted from standard methods for the purity analysis of synthesized pyrimidine compounds.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the synthesized compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of about 1 mg/mL.[4] Sonication can be used to aid dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram to determine the purity.

hplc_workflow start Start sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep Begin hplc_analysis HPLC Analysis (Inject Sample) sample_prep->hplc_analysis data_processing Data Processing (Integrate Peaks) hplc_analysis->data_processing purity_calc Purity Calculation (% Area) data_processing->purity_calc report Generate Report purity_calc->report

Workflow for HPLC Purity Analysis
Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the general steps for confirming the structure and identifying impurities in a synthesized pyrimidine derivative.[5]

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is desired.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.

  • D₂O Exchange (for identifying NH/OH protons):

    • After acquiring the initial ¹H NMR spectrum, add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.[5]

    • Shake the tube vigorously to ensure mixing and re-acquire the ¹H NMR spectrum.[5]

    • Signals corresponding to exchangeable protons (like residual water or hydroxyl impurities) will disappear or significantly diminish.[5]

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound and identify any signals corresponding to impurities.

nmr_workflow compound Synthesized Compound dissolve Dissolve in Deuterated Solvent compound->dissolve acquire Acquire 1H, 13C, 19F NMR Spectra dissolve->acquire process Process & Interpret Spectra (Chemical Shifts, Integration) acquire->process confirm Structure Confirmation & Impurity Identification process->confirm report Final Report confirm->report

Workflow for NMR Structural Analysis
Protocol 3: GC-MS Analysis

This protocol provides general parameters for analyzing halogenated pyrimidines.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS capillary column (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature at 60°C, hold for 1 minute.

    • Ramp up to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.[8]

  • Injector: Splitless mode.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of 40-500 m/z.[8]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra with library databases (e.g., NIST) to identify potential impurities.

Integrated Workflow for Impurity Identification

For comprehensive quality control, an integrated approach is often necessary, especially when an unknown impurity is detected.

impurity_ID_workflow cluster_analysis Initial Analysis cluster_decision Decision Point cluster_investigation Impurity Investigation initial_analysis Purity Test by HPLC/GC-MS spec_check Does Purity Meet Specification? initial_analysis->spec_check release_batch Release Batch spec_check->release_batch Yes stop_release Quarantine Batch spec_check->stop_release No isolate Isolate Impurity (e.g., Prep-HPLC) elucidate Structural Elucidation (LC-MS, High-Res MS, NMR) isolate->elucidate identify Identify Impurity Structure elucidate->identify stop_release->isolate

References

A Comparative Analysis of Fluorinated Pyrimidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Fluorinated Pyrimidine (B1678525) Scaffolds with Supporting Experimental Data

Fluorinated pyrimidines are a cornerstone in medicinal chemistry, renowned for their ability to enhance the pharmacological properties of therapeutic agents. The strategic incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity, and physicochemical characteristics. This guide provides a comparative analysis of four key fluorinated pyrimidine building blocks: 2-fluoropyrimidine (B1295296) (2-FP), 4-fluoropyrimidine (B1342711) (4-FP), 5-fluorouracil (B62378) (5-FU), and trifluridine (B1683248) (an analog of trifluorothymine), offering a valuable resource for scaffold selection in drug design.

Physicochemical Properties: A Quantitative Comparison

The acidity (pKa) and lipophilicity (logP) of a building block are critical parameters that influence a drug candidate's solubility, permeability, and interactions with biological targets. The following table summarizes the experimental pKa and logP values for the selected fluorinated pyrimidines.

Building BlockStructurepKalogP
2-Fluoropyrimidine 2-Fluoropyrimidine-2.3 (calculated)0.3 (calculated)
4-Fluoropyrimidine 4-Fluoropyrimidine-1.5 (calculated)0.3 (calculated)
5-Fluorouracil 5-Fluorouracil8.0[1]-0.89[2]
Trifluridine Trifluridine7.95[3]-1.48

Metabolic Stability: In Vitro Half-Life Comparison

The metabolic stability of a compound is a crucial determinant of its in vivo half-life and overall pharmacokinetic profile. In vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability.

Building BlockIn Vitro Half-life (t½) in HLMPrimary Metabolic Pathway
2-Fluoropyrimidine Data not availableExpected to undergo CYP-mediated oxidation
4-Fluoropyrimidine Data not availableExpected to undergo CYP-mediated oxidation
5-Fluorouracil Short (approx. 8-14 minutes in plasma)[4]Catabolism by dihydropyrimidine (B8664642) dehydrogenase (DPD)[5][6]
Trifluridine Very short (approx. 12 minutes, i.v.)[7]Rapid degradation by thymidine (B127349) phosphorylase[7]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of fluorinated pyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a key consideration for their utility as building blocks in synthesis. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring activates the molecule for attack by nucleophiles.

Generally, the reactivity of halopyrimidines in SNAr follows the order F > Cl > Br > I, making fluoropyrimidines highly reactive synthons. Both 2-FP and 4-FP are expected to be highly reactive at the fluorine-bearing carbon. In contrast, the fluorine in 5-FU is not readily displaced by nucleophiles under typical SNAr conditions. The trifluoromethyl group in trifluridine is generally stable to nucleophilic attack.

Experimental Workflow for Comparative Reactivity Analysis

To quantitatively compare the reactivity of these building blocks, a standardized experimental setup is crucial. The following workflow outlines a general procedure for a competitive SNAr reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of 2-FP, 4-FP, and a non-fluorinated control in a suitable solvent (e.g., DMSO) C Mix the pyrimidine and nucleophile solutions at a controlled temperature A->C B Prepare a solution of the nucleophile (e.g., piperidine) B->C D Take aliquots at specific time intervals C->D E Quench the reaction in each aliquot D->E F Analyze the product formation and starting material consumption by LC-MS or GC-MS E->F G Determine the relative reaction rates F->G

Caption: A generalized workflow for comparing the reactivity of fluorinated pyrimidines in nucleophilic aromatic substitution reactions.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant of known concentration is added.

  • Preparation of Solutions:

    • Prepare a standard solution of the fluorinated pyrimidine of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the pyrimidine solution in a beaker with a magnetic stirrer.

    • Slowly add the acid or base titrant in small increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been protonated or deprotonated.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is determined by measuring the distribution of a compound between two immiscible phases, typically n-octanol and water.

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

    • Prepare a stock solution of the fluorinated pyrimidine in the water-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the n-octanol-saturated water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully separate the two layers.

    • Determine the concentration of the fluorinated pyrimidine in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a rich source of drug-metabolizing enzymes.

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).

    • Add the fluorinated pyrimidine to the reaction mixture at a final concentration of, for example, 1 µM.

  • Reaction Initiation and Sampling:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the principal metabolic pathway of 5-Fluorouracil, highlighting the key enzyme involved in its catabolism.

G A 5-Fluorouracil (5-FU) B Dihydrofluorouracil (DHFU) A->B Dihydropyrimidine Dehydrogenase (DPD) C α-Fluoro-β-ureidopropionic acid (FUPA) B->C D α-Fluoro-β-alanine (FBAL) C->D E DPD

Caption: The catabolic pathway of 5-Fluorouracil, initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).

Conclusion

The choice of a fluorinated pyrimidine building block has significant implications for the properties of the final drug candidate. 5-Fluorouracil and trifluridine, while potent pharmacophores, exhibit rapid metabolic degradation. 2-Fluoropyrimidine and 4-fluoropyrimidine, on the other hand, are highly reactive synthons suitable for introducing the pyrimidine core through nucleophilic substitution, although their metabolic stability requires further investigation. This comparative guide provides a foundational dataset to aid researchers in making informed decisions for their drug discovery programs. Further experimental investigation into the metabolic stability and quantitative reactivity of 2-FP and 4-FP is warranted to fully elucidate their potential as versatile building blocks.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 4,6-Dichloro-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dichloro-5-fluoropyrimidine scaffold is a crucial building block in medicinal chemistry and materials science. Its two reactive chlorine atoms offer opportunities for sequential and site-selective functionalization, enabling the synthesis of diverse molecular architectures. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom significantly influences the reactivity of the C-Cl bonds, making the choice of an appropriate catalytic system paramount for achieving high yields and selectivity.

This guide provides a comparative evaluation of common palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific experimental data for this exact substrate is limited in published literature, this guide presents data from closely related dichlorinated heterocycles to offer valuable insights into catalyst performance. Detailed, representative experimental protocols are provided for each reaction type.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For dihalopyrimidines, achieving mono-arylation is typically favored, and the reaction often proceeds selectively at the more electrophilic C4 position.[1]

Performance of Catalytic Systems in Suzuki-Miyaura Coupling
SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)TimeYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)70-80-60[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[2]
2,4-DichloropyridinePhenylboronic acidPdCl₂ (Ligand-free)Na₂CO₃Dioxane/H₂O10018 h>99 (C4)[3]
2,4-DichloropyridinePhenylboronic acid[Pd(IPr)(cinnamyl)Cl]K₂CO₃1,4-Dioxane2524 h85 (C4)[3]
Note: 2,4-Dichloropyridine is included as a relevant heteroaromatic analogue demonstrating ligand and ligand-free systems.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the mono-arylation of this compound, adapted from established methods for similar substrates.[2]

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-arylated product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Catalyst (e.g., Pd(PPh₃)₄) and Anhydrous Solvent (e.g., Dioxane) A->B C Heat Mixture (e.g., 80-100 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool to RT & Quench D->E F Solvent Extraction (e.g., EtOAc) & Wash E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H Product: 4-Aryl-6-chloro-5-fluoropyrimidine G->H

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C-N bonds.[4] The reaction couples an amine with an aryl halide. For substrates like this compound, careful selection of the catalyst, ligand, and base is crucial to control selectivity and achieve mono-amination.[5] The use of bulky biarylphosphine ligands is common to facilitate the reaction, especially with less reactive aryl chlorides.[6]

Performance of Catalytic Systems in Buchwald-Hartwig Amination

The following table presents data from Buchwald-Hartwig aminations on related chloro-heterocyclic compounds, providing a reference for expected catalyst performance.

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dichloro-4,6-pyrimidinediamineGeneric AminePd₂(dba)₃ / XPhosNaOt-BuToluene (B28343)100-(Protocol)[5]
2-Bromo-13α-estroneAnilinePd(OAc)₂ / XPhosKOt-BuToluene100 (MW)0.1793[7]
4-Bromo-13α-estrone*AnilinePd(OAc)₂ / XPhosKOt-BuToluene100 (MW)0.1795[7]
Aryl HalideAnilinePd(PPh₃)₄Cs₂CO₃Toluene10016(Protocol)[8]
Note: These substrates are complex but demonstrate the efficacy of common catalyst/ligand systems like XPhos for C-N coupling on halogenated rings.
Experimental Protocol: Buchwald-Hartwig Amination

This general procedure for the mono-amination of this compound is based on established protocols.[5]

  • Reaction Setup: In a glovebox, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 6 mol%).

  • Addition of Reagents: To the same vial, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.1 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature (e.g., 100 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by flash column chromatography to yield the mono-aminated product.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Glovebox Setup (Inert) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine: - Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) B Add: - this compound - Amine - Base (e.g., NaOt-Bu) A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Seal Vial & Heat (e.g., 100 °C) C->D E Monitor Progress D->E F Cool & Quench E->F G Extraction & Wash F->G H Dry, Concentrate & Purify G->H I Product: 4-Amino-6-chloro-5-fluoropyrimidine H->I

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a dual catalytic system of palladium and a copper(I) salt. This method is highly effective for introducing alkynyl moieties. In di- or polychlorinated systems, regioselectivity is a key consideration, with oxidative addition of palladium often favoring the most electron-deficient C-Cl bond. For 4,6-dichloropyrimidines, reaction at C4 or C6 can be selective.[9][10]

Performance of Catalytic Systems in Sonogashira Coupling

The following data for the Sonogashira coupling of 4,6-dichloro-2-pyrone provides a valuable proxy for the expected reactivity of this compound.

SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,6-Dichloro-2-pyronePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene252185 (C6)[11]
4,6-Dichloro-2-pyrone1-OctynePd(PPh₃)₂Cl₂ / CuIEt₃NToluene252188 (C6)[11]
4,6-Dichloro-2-pyrone(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene252191 (C6)[11]
4,6-Dichloro-2-pyronePropargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NToluene252175 (C6)[11]
Note: The C6 position on 4,6-dichloro-2-pyrone is analogous to the C4/C6 positions on the target pyrimidine.
Experimental Protocol: Sonogashira Coupling

This procedure is adapted from the regioselective Sonogashira coupling of 4,6-dichloro-2-pyrone.[11]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in an anhydrous solvent (e.g., toluene or THF) under a nitrogen atmosphere, add the base (e.g., Et₃N, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper co-catalyst (e.g., CuI, 3 mol%).

  • Reaction Conditions: Stir the solution at room temperature (25 °C) or with gentle heating as required. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to isolate the alkynylated pyrimidine product.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine in Anhydrous Solvent: - this compound - Terminal Alkyne - Base (e.g., Et₃N) B Add Catalysts: - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu Co-catalyst (e.g., CuI) A->B C Stir at RT or Heat B->C D Monitor Progress (TLC / LC-MS) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify (Column Chromatography) F->G H Product: 4-Alkynyl-6-chloro-5-fluoropyrimidine G->H

Caption: Generalized workflow for Sonogashira coupling.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-5-fluoropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4,6-Dichloro-5-fluoropyrimidine is paramount. This guide provides essential safety protocols, logistical considerations, and procedural steps for the proper management of this hazardous chemical waste.

This compound is a hazardous chemical requiring specialized disposal procedures to mitigate risks to personnel and the environment. Improper disposal can lead to severe skin burns, eye damage, and harm if swallowed, inhaled, or in contact with skin.[1] Adherence to institutional and regulatory guidelines is critical.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Logistical and Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through an authorized hazardous waste disposal facility.[1][3] High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.

Key logistical steps include:

  • Waste Identification and Segregation: Clearly label all waste containers with the chemical name "this compound" and appropriate hazard symbols. This compound is classified as a halogenated organic waste. It is crucial to segregate this waste from non-halogenated streams to ensure proper disposal.[4]

  • Containerization: Use designated, compatible, and properly sealed hazardous waste containers. Ensure containers are stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Consult EHS: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₄HCl₂FN₂Sigma-Aldrich
Molecular Weight 166.97 g/mol Sigma-Aldrich
Hazard Statements H302, H312, H314, H332[1]
Precautionary Statements P260, P271, P280, P301+P330+P331, P305+P351+P338, P501[1][3]

Experimental Protocols for Disposal

While incineration by a licensed facility is the preferred method, in-lab chemical neutralization may be considered by trained professionals to convert the hazardous waste into a less reactive form before disposal. The following is a general protocol based on the known reactivity of similar halogenated pyrimidines. This procedure must be validated on a small scale in a controlled environment by qualified personnel before being applied to larger quantities.

Protocol: Alkaline Hydrolysis for Chemical Deactivation

This protocol aims to substitute the chloro groups with hydroxyl groups, reducing the compound's reactivity.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, condenser, and an addition funnel.

  • Heating mantle

  • pH paper or a pH meter

  • Appropriate work-up and quenching materials (e.g., hydrochloric acid for neutralization)

Procedure:

  • Setup: In a chemical fume hood, assemble the reaction apparatus.

  • Reaction: Place the this compound waste into the reaction vessel. If the waste is in a solvent, ensure the solvent is compatible with the reaction conditions.

  • Base Addition: Slowly add the aqueous base solution to the reaction vessel with stirring. The reaction may be exothermic.

  • Heating: Gently heat the mixture to facilitate the hydrolysis. The reaction temperature and time will need to be determined through small-scale trials. Monitor the reaction progress if analytical methods are available (e.g., TLC, GC-MS).

  • Cooling and Neutralization: Once the reaction is deemed complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with an appropriate acid (e.g., HCl) to a pH of approximately 7.

  • Disposal of Product: The resulting neutralized aqueous solution, containing the hydrolyzed pyrimidine (B1678525) and salts, should be collected as hazardous aqueous waste and disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity and Form (Solid, Liquid, Contaminated materials) segregate Segregate as Halogenated Organic Waste assess_quantity->segregate ppe->assess_quantity containerize Properly Label and Containerize segregate->containerize consult_ehs Consult Institutional EHS for Guidelines containerize->consult_ehs in_lab_treatment In-Lab Chemical Treatment Feasible? consult_ehs->in_lab_treatment EHS Approval hydrolysis_protocol Follow Validated Alkaline Hydrolysis Protocol in_lab_treatment->hydrolysis_protocol Yes direct_disposal Prepare for Direct Disposal in_lab_treatment->direct_disposal No collect_treated_waste Collect Treated Waste for Disposal hydrolysis_protocol->collect_treated_waste waste_pickup Arrange for Hazardous Waste Pickup collect_treated_waste->waste_pickup direct_disposal->waste_pickup end End: Waste Disposed of Compliantly waste_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 4,6-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-5-fluoropyrimidine. The following procedures are based on established safety protocols for hazardous chemicals and are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary

This compound is a corrosive chemical that poses significant health risks upon exposure.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2]

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]
Eye Damage/Irritation Causes serious eye damage.[1]
Environmental Hazard May be harmful to aquatic life.
Physical Hazard Corrosive liquid.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against splashes. A face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection for incidental contact.[4] For prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to select the appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for tears or holes before use.[4]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn and fully buttoned.[4] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is required.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure limits to be exceeded, a NIOSH/MSHA or EN 149 approved respirator with an appropriate organic vapor cartridge is mandatory.[2][4]

Standard Operating Procedures

The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_reaction Running Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Workflow for the safe handling of this compound.

Experimental Protocols:

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1][2]

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of this compound inside a certified chemical fume hood.[3] Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).

  • Running Reaction: Keep all reactions involving this compound within the fume hood. Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in vapors.[1]

3. Cleanup and Disposal:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent (e.g., isopropanol) followed by soap and water.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[1]

  • Doffing and Disposal of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE in the designated hazardous waste stream.

Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1][2] Do not pour down the drain.[3]

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-5-fluoropyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.